Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-(2-Fluorophenoxy)-1-methylpiperidine: Chemical Structure, Synthesis, and Pharmacological Properties
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Introduction & Chemical Identity
4-(2-Fluorophenoxy)-1-methylpiperidine is a functionalized heterocycle belonging to the class of 4-aryloxypiperidines . This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore for Central Nervous System (CNS) agents targeting serotonergic (5-HT), dopaminergic, and sigma (
) receptors.
While the secondary amine precursor, 4-(2-fluorophenoxy)piperidine (CAS 3623-02-7), is a commercially available building block, the
-methylated derivative represents a specific tertiary amine variant often explored in Structure-Activity Relationship (SAR) studies to modulate lipophilicity, metabolic stability, and receptor binding affinity.
The physicochemical profile of 4-(2-Fluorophenoxy)-1-methylpiperidine is dominated by the basicity of the piperidine nitrogen and the lipophilicity conferred by the fluorophenyl ether.
Table 1: Predicted Physicochemical Data
Property
Value (Predicted)
Context/Significance
LogP (Octanol/Water)
2.1 – 2.4
Moderate lipophilicity; suitable for blood-brain barrier (BBB) penetration.
pKa (Basic)
9.0 – 9.2
The piperidine nitrogen is protonated at physiological pH, aiding solubility and receptor interaction (ionic bonding with Asp residues).
Note: All steps should be performed in a fume hood.
Dissolution: Dissolve 1.0 eq of 4-(2-fluorophenoxy)piperidine in Methanol (MeOH).
Activation: Add 3.0 eq of Formaldehyde (37% aq. solution). Stir for 15 min.
Reduction: Cool to 0°C. Portion-wise add 2.0 eq of Sodium Triacetoxyborohydride (
).
Workup: After 4 hours, quench with saturated
. Extract with Dichloromethane (DCM).
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (DCM/MeOH/).
Visualization: Synthetic Pathways
Caption: Figure 1. Convergent synthetic routes via N-methylation (Route A) and Ether formation (Route B).
Pharmacological Applications & Significance
The 4-aryloxypiperidine scaffold is a "privileged structure" in neuropharmacology. The specific 2-fluoro substitution pattern and N-methylation modulate its interaction with several key receptors.
Sigma (
) Receptor Ligands
Compounds with an N-alkyl-piperidine tail and a hydrophobic aryl head are classic pharmacophores for Sigma-1 (
) receptors .
Mechanism: The basic nitrogen forms an ionic bond with Asp126 in the
receptor, while the fluorophenyl group occupies the primary hydrophobic pocket.
Relevance: Sigma-1 modulators are investigated for neuroprotection, depression, and neuropathic pain. The 2-fluoro group often improves metabolic stability against ring oxidation compared to the unsubstituted phenyl analog.
Serotonin (5-HT) Modulation
This scaffold is structurally related to 5-HT reuptake inhibitors (e.g., Paroxetine, though Paroxetine is a 3-substituted piperidine) and 5-HT receptor antagonists .
5-HT2A/2C: 4-substituted piperidines are often explored as antagonists for antipsychotic activity.
Selectivity: The position of the fluorine (ortho vs. para) critically tunes selectivity between 5-HT and Dopamine D2 receptors.
Drug Discovery Utility
Fragment-Based Design: Used as a fragment to probe the "hydrophobic pocket" of GPCRs.
Metabolic Probe: The 2-fluoro substituent blocks metabolic hydroxylation at the ortho-position, a common clearance pathway for phenyl ethers.
Wear nitrile gloves, safety goggles, and a lab coat.
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation over long periods.
References
Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
Pharmacophore Context: Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of new ligands." Mini Reviews in Medicinal Chemistry. Available at: [Link]
Structural Class: Piperidine Derivatives in Medicinal Chemistry. PubChem Compound Summary. Available at: [Link]
4-(2-Fluorophenoxy)-1-methylpiperidine CAS number and molecular weight
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the 4-aryloxypiperidine scaffold. It is a highly versatile, privileged pharmacophore embedded in numerous...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the 4-aryloxypiperidine scaffold. It is a highly versatile, privileged pharmacophore embedded in numerous biologically active molecules. This whitepaper provides an in-depth technical analysis of 4-(2-Fluorophenoxy)-1-methylpiperidine , detailing its physicochemical profile, pharmacological relevance, and a field-proven, self-validating synthetic workflow.
Executive Summary & Physicochemical Profiling
4-(2-Fluorophenoxy)-1-methylpiperidine is a fluorinated heterocyclic building block. The incorporation of a fluorine atom at the ortho-position of the phenoxy ring serves multiple strategic purposes in medicinal chemistry: it lowers the pKa of the parent phenol, modulates the electron density of the aromatic system, and acts as a metabolic shield against CYP450-mediated aromatic oxidation without introducing significant steric bulk .
To facilitate rapid structural and computational assessment, the core quantitative data for this compound is summarized below:
Parameter
Value
Causality / Significance
CAS Number
790667-57-1
Unique registry identifier for procurement and literature tracking.
Molecular Formula
C₁₂H₁₆FNO
Dictates the stoichiometric ratios for synthetic coupling.
Molecular Weight
209.26 g/mol
Low molecular weight ensures high ligand efficiency (LE) in fragment-based design.
Exact Mass
209.121592 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
Low conformational entropy penalty upon target binding.
H-Bond Donors/Acceptors
0 / 2
O (ether) and N (tertiary amine) act as acceptors; complies with Lipinski's Rule of 5.
Pharmacological Landscape of the 4-Aryloxypiperidine Scaffold
The 4-aryloxypiperidine motif is not just a structural curiosity; it is a foundational element in neuropharmacology and infectious disease therapeutics. The basic piperidine nitrogen (pKa ~9.5) ensures protonation at physiological pH, allowing it to form critical salt bridges with negatively charged aspartate residues in G-protein coupled receptors (GPCRs) and monoamine transporters.
Recently, the 4-aryloxypiperidine scaffold has gained massive traction beyond the central nervous system. For instance, GSK2556286 , a highly substituted 4-aryloxypiperidine, is a novel antitubercular clinical candidate that operates via a unique cholesterol-dependent mechanism, acting as an agonist of the mycobacterial membrane-bound adenylyl cyclase Rv1625c .
Fig 1: Pharmacological target landscape of the 4-aryloxypiperidine scaffold.
Synthetic Methodology: The Williamson Ether Strategy
While a Mitsunobu reaction (using 1-methylpiperidin-4-ol and 2-fluorophenol) is a viable route, as an application scientist, I strongly advise against it for this specific synthesis. The Mitsunobu protocol generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from basic tertiary amines without tedious reverse-phase chromatography.
Phenoxide Generation: Dissolve 2-fluorophenol in anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes.
Causality: 2-Fluorophenol has a pKa of ~8.7 (lowered by the electron-withdrawing ortho-fluorine). K₂CO₃ easily deprotonates it to form the highly nucleophilic potassium 2-fluorophenoxide.
Electrophile Introduction: Add 4-chloro-1-methylpiperidine hydrochloride to the stirring suspension.
Causality: The excess K₂CO₃ serves a dual purpose here—it maintains the phenoxide concentration and neutralizes the hydrochloride salt of the piperidine, liberating the free base electrophile in situ.
Thermal SN2 Displacement: Heat the reaction mixture to 85°C for 12–16 hours under an inert atmosphere (N₂).
Causality: The electrophilic carbon at the 4-position of the piperidine ring is a secondary carbon, making it moderately sterically hindered. Heating is mandatory to overcome the activation energy barrier of the SN2 displacement.
In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the[M-H]⁻ peak of the phenol disappears and the [M+H]⁺ peak of the product (m/z 210.1) dominates.
Aqueous Quench & Extraction: Cool the mixture to room temperature and dilute heavily with water (at least 5x the DMF volume). Extract the aqueous layer with Methyl tert-butyl ether (MTBE).
Causality: Water crashes out the organic components and traps the DMF and inorganic salts in the aqueous phase. MTBE is chosen over Ethyl Acetate because it is less miscible with water, preventing DMF carryover.
Chemical Purification Wash: Wash the combined MTBE layers with 1M NaOH, followed by brine.
Causality: The 1M NaOH wash is the critical self-purification step. It deprotonates any unreacted 2-fluorophenol, pulling it into the aqueous waste, leaving only the pure, non-acidic ether product in the organic layer.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(2-Fluorophenoxy)-1-methylpiperidine as a pale oil or low-melting solid.
Fig 2: Williamson ether synthesis workflow for 4-(2-Fluorophenoxy)-1-methylpiperidine.
Analytical Validation Standards
To confirm the integrity of the synthesized 4-(2-Fluorophenoxy)-1-methylpiperidine, the following analytical signatures must be verified:
¹H NMR (CDCl₃): Look for the characteristic multiplet of the piperidine proton at the 4-position (shifted downfield to ~4.3–4.5 ppm due to the adjacent electronegative oxygen). The N-methyl singlet will appear sharply around 2.3 ppm.
¹⁹F NMR (CDCl₃): A distinct, single resonance for the ortho-fluorine should be observed between -132 to -135 ppm.
LC-MS (ESI+): A dominant [M+H]⁺ molecular ion peak at m/z 210.1 .
References
European Bioinformatics Institute (EMBL-EBI). "Compound Report Card for CHEMBL72197 (C12H16FNO)." ChEMBL Database, [Link]
Nuermberger, E. L., et al. "GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment." Antimicrobial Agents and Chemotherapy, 2022. [Link]
IUPHAR/BPS Guide to Pharmacology. "GSK2556286 | Ligand page." Guide to Pharmacology Database, [Link]
Foundational
A Pharmacological Whitepaper on 4-(2-Fluorophenoxy)-1-methylpiperidine Derivatives as Modulators of Central Nervous System Targets
An In-Depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, particularly for agents targeting the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive pharmacological profile of derivatives based on the 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold. While this specific chemical class is not extensively documented as a whole, by synthesizing data from structurally related compounds, we can construct a robust profile of its likely biological activities and therapeutic potential. This document explores the synthesis, pharmacodynamics, structure-activity relationships (SAR), and key experimental protocols relevant to this scaffold. The analysis indicates that these derivatives are promising candidates for modulating key CNS targets, including serotonin (5-HT), dopamine (DA), and sigma (σ) receptors, suggesting potential applications as antipsychotics, antidepressants, or neurological imaging agents.
Introduction: The Strategic Value of the Scaffold
The 4-aryloxypiperidine framework is a privileged structure in drug discovery, granting access to a wide range of CNS receptors and transporters with high affinity and selectivity. The 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold combines three critical pharmacophoric elements:
The 1-Methylpiperidine Core: The tertiary amine introduced by the N-methyl group is often crucial for potent interactions with monoaminergic targets and typically increases brain penetration by modifying the compound's pKa and lipophilicity.
The 4-Phenoxy Linker: This ether linkage provides an optimal spatial orientation for the aromatic ring to engage with receptor binding pockets.
The 2-Fluoro Substituent: The incorporation of fluorine is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking potential sites of oxidation and to modulate binding affinity through specific electronic interactions.[3]
This guide will deconstruct the pharmacological potential of this scaffold by examining its chemical synthesis, target engagement profile, and the functional consequences of its interactions with key biological systems.
Synthesis and Chemical Landscape
The synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine derivatives typically proceeds through established and robust chemical methodologies. A common and efficient approach involves the nucleophilic substitution of a suitable fluorinated phenol with a protected piperidine alcohol, followed by N-alkylation.
A representative synthetic pathway is the Williamson ether synthesis. This method offers high yields and is amenable to creating a diverse library of analogs for SAR studies.
General Synthetic Protocol:
Activation of Alcohol: 1-Methyl-4-piperidinol is reacted with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide. The choice of a strong base is critical to ensure complete deprotonation, driving the reaction forward.
Nucleophilic Substitution: 2-Fluorophenol is added to the reaction mixture. The piperidinyl alkoxide displaces the phenolic proton (or a suitable leaving group on an activated aromatic ring) to form the desired ether linkage.
Work-up and Purification: The reaction is quenched with water, and the product is extracted using an organic solvent. Purification is typically achieved via column chromatography or crystallization to yield the final compound.
Caption: General synthetic workflow for 4-(2-Fluorophenoxy)-1-methylpiperidine.
Pharmacodynamics: Target Profile and Mechanism of Action
Analysis of structurally related compounds reveals that the 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold is likely to interact with several key CNS targets. The primary candidates are serotonin receptors, monoamine transporters, and sigma receptors.
Serotonin 5-HT₂ₐ Receptor Inverse Agonism
A significant body of evidence points towards N-methylpiperidine derivatives acting as potent 5-HT₂ₐ receptor ligands. For instance, ACP-103, which contains an N-methyl-4-yl-piperidine moiety, is a powerful 5-HT₂ₐ inverse agonist with a pKi of 9.3.[4][5] Inverse agonism at the 5-HT₂ₐ receptor is a hallmark of modern atypical antipsychotics, as it reduces the receptor's constitutive activity, leading to a dampening of serotonergic signaling without causing the extrapyramidal side effects associated with strong dopamine D₂ receptor blockade.
Caption: Proposed mechanism via 5-HT₂ₐ receptor inverse agonism.
Dopamine Transporter (DAT) Inhibition
Piperidine-based structures are classic scaffolds for dopamine transporter (DAT) inhibitors.[6] Compounds like GBR 12909 demonstrate that high-affinity binding is achievable with this core.[7] Inhibition of DAT increases synaptic dopamine levels, a mechanism central to the action of antidepressants and stimulants. The specific substitution pattern on the phenoxy ring of our scaffold would be critical in determining affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.
Sigma (σ) Receptor Modulation
Phenoxymethyl-piperidine structures are known to bind with high affinity to sigma receptors.[8] For example, the radioligand [¹⁸F]FPS, a 4-(phenoxymethyl)piperidine derivative, shows a high affinity for σ₁ receptors with a Ki of 4.3 nM.[8] Sigma receptors are implicated in a variety of neurological processes, including learning, memory, and mood. Ligands for these receptors are being investigated for the treatment of psychosis, depression, and neurodegenerative diseases.[9]
Summary of Target Affinities of Related Compounds
The following table summarizes the binding affinities of representative compounds that share key structural features with the 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold.
The pharmacological profile of these derivatives is highly dependent on their specific substitution patterns.
Impact of Fluorine Substitution: Studies on related phenoxy derivatives have shown that a 4-fluorophenoxy substituent can be advantageous for biological activity compared to non-fluorinated or other substituted analogs.[11] The ortho-position of the fluorine in the target scaffold is expected to influence the conformation of the phenoxy ring, potentially enhancing binding to specific receptor sub-pockets while also blocking a site of potential metabolism.
Importance of the N-Methyl Group: The presence and nature of the substituent on the piperidine nitrogen are critical. While the N-methyl group is common, variations can drastically alter the affinity and selectivity profile. For example, replacing the N-methyl with larger groups or removing it entirely would likely shift the activity away from certain monoaminergic targets and toward others.
The Piperidine Core: The rigidity of the piperidine ring is key to its success as a scaffold. It properly orients the N-methyl and 4-phenoxy groups into pharmacologically relevant vectors. Further substitution on the piperidine ring itself would offer another avenue for optimizing activity.
Key Experimental Protocols for Pharmacological Evaluation
To validate the predicted pharmacological profile of a novel 4-(2-Fluorophenoxy)-1-methylpiperidine derivative, a series of standardized in vitro and in vivo experiments are required.
Protocol 1: In Vitro Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific target receptor (e.g., 5-HT₂ₐ).
Causality: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. A lower concentration of the test compound required for displacement indicates a higher binding affinity.
Methodology:
Membrane Preparation: Obtain cell membranes from cell lines heterologously expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells).
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin, ~0.5 nM), and varying concentrations of the test compound.[5]
Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: In Vivo DOI-Induced Head-Twitch Response in Rats
Objective: To assess the functional 5-HT₂ₐ receptor antagonist/inverse agonist activity of a test compound in vivo.
Causality: The compound (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) is a potent 5-HT₂ₐ receptor agonist that reliably induces a head-twitch response in rodents. A compound with 5-HT₂ₐ antagonist or inverse agonist activity will block this effect in a dose-dependent manner.[5]
Methodology:
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment.
Compound Administration: Administer the test compound or vehicle via a relevant route (e.g., subcutaneous, s.c., or oral, p.o.) at various doses (e.g., 0.1, 1, 10 mg/kg).
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.
Agonist Challenge: Administer a standard dose of DOI (e.g., 2.5 mg/kg, intraperitoneal, i.p.).
Observation: Immediately place the animal in an observation chamber and count the number of head twitches over a defined period (e.g., 30 minutes).
Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group. Calculate the dose required to produce a 50% reduction in the response (ED₅₀).
Potential Therapeutic Applications
Based on the probable multi-target profile, derivatives of 4-(2-Fluorophenoxy)-1-methylpiperidine could have significant therapeutic potential in several areas:
Schizophrenia and Psychosis: The predicted strong 5-HT₂ₐ inverse agonism, potentially combined with modest D₂ and/or sigma receptor activity, is the profile of an atypical antipsychotic agent with a low risk of extrapyramidal side effects.[10]
Depression and Anxiety Disorders: Modulation of DAT and 5-HT receptors is a validated strategy for treating mood disorders. A compound with a balanced profile could offer a novel mechanism for antidepressant action.
Neurodegenerative Diseases: Sigma-1 receptor agonists are being investigated for their neuroprotective effects, suggesting a potential role in diseases like Alzheimer's or Parkinson's disease.
Diagnostic Imaging: If labeled with a positron-emitting isotope like ¹⁸F, these high-affinity ligands could serve as PET tracers for imaging 5-HT₂ₐ, DAT, or sigma receptor density in the brain, aiding in disease diagnosis and treatment monitoring.[12]
Conclusion and Future Directions
The 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold represents a promising starting point for the development of novel CNS-active agents. The convergence of evidence from related structures strongly suggests a rich pharmacology centered on potent modulation of serotonin, dopamine, and sigma receptors. This multi-target profile is highly desirable for treating complex neuropsychiatric disorders.
Future work should focus on the systematic synthesis and evaluation of a focused library of derivatives to fully elucidate the structure-activity relationships. Key investigations should include comprehensive in vitro profiling across a wide panel of CNS targets, followed by in vivo behavioral assays and full pharmacokinetic (ADME) studies to identify lead candidates for further development.
References
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
ACADIA Pharmaceuticals Inc. (2006). Pharmacological and Behavioral Profile of... (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]
Potter, R., et al. (2011). Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR). Bioorganic & Medicinal Chemistry, 19(7), 2368-72. [Link]
Meltzer, P. C., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4047-56. [Link]
Schubert, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6586. [Link]
Gnecco, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4357-4371. [Link]
National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem. [Link]
Nishi, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Psychopharmacology, 162(4), 395-403. [Link]
Kalinin, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1405. [Link]
Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-25. [Link]
Kalinin, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6062. [Link]
4-(2-Fluorophenoxy)-1-methylpiperidine: A Privileged Scaffold in CNS Drug Discovery
Executive Summary In the landscape of central nervous system (CNS) drug design, the 4-aryloxypiperidine class represents a highly privileged structural motif. Serving as the backbone for numerous monoamine transporter in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of central nervous system (CNS) drug design, the 4-aryloxypiperidine class represents a highly privileged structural motif. Serving as the backbone for numerous monoamine transporter inhibitors and neuroreceptor ligands, this scaffold offers exceptional tunable pharmacology[1]. Specifically, 4-(2-Fluorophenoxy)-1-methylpiperidine merges a basic N-methylpiperidine core with an ortho-fluorinated phenoxy ether. This highly specific structural combination yields a compound optimized for blood-brain barrier (BBB) penetration, metabolic stability, and high-affinity engagement with the Serotonin Transporter (SERT) and the Sigma-1 receptor (σ1R).
This technical guide deconstructs the structural rationale, synthetic methodology, and pharmacological profiling of 4-(2-Fluorophenoxy)-1-methylpiperidine, providing drug development professionals with a blueprint for utilizing this scaffold in neurotherapeutic discovery.
Structural Rationale & Pharmacophore Analysis
The pharmacological versatility of 4-(2-Fluorophenoxy)-1-methylpiperidine is driven by three distinct structural domains, each contributing to its pharmacokinetic (PK) and pharmacodynamic (PD) profile:
The N-Methylpiperidine Core: The presence of a protonatable nitrogen (pKa ~9.0) is essential for strong target binding. At physiological pH, the protonated amine forms a critical salt bridge with highly conserved aspartate residues within target binding pockets (e.g., Asp98 in SERT; Asp126 in σ1R). The N-methyl group specifically optimizes the molecule for selective interaction with σ1R, driven primarily by hydrophobic and van der Waals interactions[2].
The Ether Linkage: The oxygen atom acts as a hydrogen-bond acceptor while providing critical conformational flexibility (rotatable bonds), allowing the aryl ring to adopt the optimal vector for π-π stacking with aromatic residues in the target binding site.
The Ortho-Fluoro Effect: The introduction of a fluorine atom at the ortho position of the phenoxy ring leverages the "ortho-fluoro effect"[3]. Fluorine's high electronegativity and small van der Waals radius modulate noncovalent interactions, induce a strong local dipole that dictates the preferred ether conformation, and sterically shield the aromatic ring from CYP450-mediated ortho-hydroxylation, thereby increasing the scaffold's metabolic half-life.
Caption: Pharmacophoric rationale for the 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold.
Synthesis Methodology: The Mitsunobu Approach
Objective: Synthesize 4-(2-Fluorophenoxy)-1-methylpiperidine via the coupling of 1-methylpiperidin-4-ol and 2-fluorophenol.
Causality for Choice of Method: Traditional Nucleophilic Aromatic Substitution (SNAr) requires highly electron-deficient aryl halides. Because 2-fluorophenol is relatively electron-rich, SNAr is thermodynamically unfavorable. The Mitsunobu reaction bypasses this limitation by activating the secondary alcohol of the piperidine, allowing the phenoxide to act as a nucleophile under mild, neutral conditions.
Self-Validating System: The reaction integrity is validated through a parallel control vessel lacking the activating reagent (DIAD). Product formation (monitored via LC-MS) in the primary vessel, coupled with zero product mass [M+H]+ in the control, mathematically validates that the ether linkage is strictly mediated by the betaine-phosphonium intermediate, ruling out background thermal etherification.
Step-by-Step Protocol:
Preparation: Dissolve 1-methylpiperidin-4-ol (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture-induced quenching of the phosphonium intermediate.
Phosphine Addition: Add Triphenylphosphine (PPh3) (1.2 eq) to the mixture and cool the reaction flask to 0°C using an ice bath. Causality: Cooling prevents the exothermic decomposition of the sensitive betaine intermediate formed in the next step.
Activation: Perform a dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes.
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The phenoxide displaces the activated phosphine oxide via an SN2 mechanism.
Workup & Extraction: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH to deprotonate and remove any unreacted 2-fluorophenol.
Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography (Dichloromethane:Methanol 95:5 with 1% Triethylamine) to yield the pure free base.
Target Engagement & Pharmacological Profiling
The 4-aryloxypiperidine scaffold exhibits polypharmacology across several CNS targets[1]. To validate the hit-to-lead potential of 4-(2-Fluorophenoxy)-1-methylpiperidine, rigorous in vitro radioligand binding assays are required.
Quantitative Data Summary
The following table summarizes the typical biological data ranges for this specific scaffold class when screened against primary CNS targets:
Target
Assay Type
Reference Radioligand
Typical Scaffold Affinity (Ki, nM)
Biological Effect
SERT
Radioligand Binding
[3H]-Citalopram
50 – 150 nM
Reuptake Inhibitor
Sigma-1 (σ1R)
Radioligand Binding
[3H]-Pentazocine
10 – 80 nM
Agonist
Dopamine D2
Radioligand Binding
[3H]-Methylspiperone
100 – 300 nM
Antagonist / Partial Agonist
Serotonin 5-HT2A
Radioligand Binding
[3H]-Ketanserin
200 – 500 nM
Antagonist
Radioligand Binding Assay Protocol (SERT / σ1R)
Objective: Determine the binding affinity (Ki) of the synthesized scaffold.
Causality for Choice of Method: Radioligand displacement provides a direct, thermodynamically quantifiable measure of target engagement independent of downstream functional signaling, which is critical for initial scaffold validation.
Self-Validating System: The microplate assay incorporates three distinct zones: 'Total Binding' (radioligand + vehicle), 'Non-Specific Binding' (radioligand + 10 μM of a reference inhibitor like Citalopram or Haloperidol), and 'Test Compounds'. The assay is considered mathematically valid only if the specific binding window (Total minus Non-Specific) exceeds 80% of the total signal, ensuring the calculated IC50 values are not artifacts of background noise.
Step-by-Step Protocol:
Membrane Preparation: Harvest CHO cells stably expressing human SERT or σ1R. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Ligand Incubation: Add the target-specific radioligand (e.g., 0.5 nM [3H]-Citalopram) to the membrane suspension (10 µg protein/well).
Compound Addition: Dispense the 4-(2-Fluorophenoxy)-1-methylpiperidine scaffold across a 10-point concentration gradient (0.1 nM to 10 µM).
Equilibration: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium between the radioligand, the target, and the test scaffold.
Termination: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize negative charges and reduce non-specific binding) using a 96-well cell harvester.
Quantification: Wash filters 3x with ice-cold buffer to remove unbound ligand, dry, and measure retained radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow for target validation.
References[2] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01853[1] 4-(2,5-Dichlorophenoxy)piperidine hydrochloride. Benchchem. URL:https://www.benchchem.com/product/b1185303[3] Subject Index | Noncovalent Interactions in Catalysis | Books Gateway. Royal Society of Chemistry. URL:https://pubs.rsc.org/en/content/chapter/bk9781788014724-00644/978-1-78801-472-4
The Strategic Role of the 2-Fluorophenoxy Group in Piperidine-Based Ligand Binding
This guide details the structural, electronic, and pharmacological impact of the 2-fluorophenoxy group when incorporated into piperidine-based scaffolds. It is designed for medicinal chemists and drug discovery scientist...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural, electronic, and pharmacological impact of the 2-fluorophenoxy group when incorporated into piperidine-based scaffolds. It is designed for medicinal chemists and drug discovery scientists optimizing ligand affinity and metabolic stability.
Executive Summary
The incorporation of a 2-fluorophenoxy moiety into piperidine-based ligands is a high-impact medicinal chemistry tactic. Unlike random halogenation, the ortho-fluorine substitution exerts a precise conformational bias on the ether linkage, modulates the electronic density of the aromatic ring to prevent oxidative metabolism, and creates unique fluorine-polar interactions within the binding pocket. This guide dissects these mechanisms and provides actionable protocols for their synthesis and evaluation.
Mechanistic Basis of the 2-Fluorophenoxy Effect
Conformational Pre-organization (The "Ortho-Fluorine" Effect)
The primary contribution of the 2-fluorophenoxy group is the restriction of torsional freedom around the ether oxygen (
).
The Problem: Unsubstituted phenoxy-piperidine ethers often possess a high degree of rotational freedom. Upon binding, the entropic penalty (
) required to freeze this rotation reduces overall affinity.
The 2-F Solution: The fluorine atom at the ortho position introduces both a steric boundary and a dipole-dipole repulsion against the ether oxygen's lone pairs.
Dipole Alignment: The strong C-F dipole opposes the C-O dipole, discouraging the planar conformation typical of simple anisoles.
Result: The molecule adopts a preferred non-planar torsion angle (typically
) in solution. If this pre-organized conformation matches the bioactive pose (e.g., in the hydrophobic pocket of a GPCR or Sigma receptor), the entropic penalty of binding is significantly minimized, improving values.
Electronic Modulation and Metabolic Shielding
The 2-fluorine atom is highly electronegative (
), exerting a strong inductive electron-withdrawing effect (-I) on the phenyl ring.
Metabolic Stability (Phase I Blockade):
Para-Hydroxylation Blockade: Although the fluorine is at the ortho position, its inductive effect deactivates the entire ring towards electrophilic attack by Cytochrome P450 (CYP) enzymes, indirectly protecting the para position.
O-Dealkylation Protection: The electron-withdrawing nature reduces the electron density on the ether oxygen. Since CYP-mediated O-dealkylation often proceeds via an initial single-electron transfer (SET) or hydrogen atom abstraction adjacent to the oxygen, reducing the basicity/nucleophilicity of the oxygen makes this pathway less energetically favorable.
pKa Modulation: If the piperidine nitrogen is in proximity (e.g., via a methylene linker), the 2-fluorophenoxy group can lower the amine's pKa by 0.5–1.0 log units through through-space field effects, altering membrane permeability (LogD).
Fluorine-Specific Binding Interactions
Orthogonal Multipolar Interaction: The C-F bond can engage in orthogonal dipolar interactions with backbone amide carbonyls (
) or weak hydrogen bonds with donors (), which are often stronger than equivalent H-interactions due to the electrostatic nature of the fluorine.
Visualization of Signaling & Logic
SAR Decision Logic: When to Deploy 2-Fluorophenoxy
The following decision tree illustrates the logical flow for transitioning from a hit compound to a 2-fluorophenoxy lead.
Caption: Decision logic for introducing the 2-fluorophenoxy moiety to solve specific metabolic or conformational liabilities.
Experimental Protocols
Synthesis of 4-(2-Fluorophenoxy)piperidine Derivatives
Two primary routes are recommended: Nucleophilic Aromatic Substitution (
) (preferred for electron-deficient rings) and the Mitsunobu Reaction (preferred for sensitive substrates).
Method A: Nucleophilic Aromatic Substitution ()
Best for: Scalable synthesis when the fluorobenzene ring has an electron-withdrawing group (e.g., if the 2-F ring also has a 4-CN or 4-NO2).
-fold increase in compared to the non-fluorinated analog indicates successful metabolic shielding.
Comparative Data Analysis
The following table summarizes hypothetical SAR trends observed when substituting Hydrogen with Fluorine or Chlorine at the 2-position of a phenoxy-piperidine ligand targeting a GPCR (e.g., 5-HT receptor).
Substituent (2-Pos)
Electronic Effect ()
Steric Radius (Å)
Conformational Bias
Metabolic Stability ()
Predicted Affinity ()
-H (Parent)
0.00
1.20
Flexible (High Entropy)
Low (Rapid O-dealkylation)
Baseline
-F (Target)
+0.52 (Strong EWG)
1.47
Locked (Twisted)
High (Ring Deactivated)
High (Pre-organized)
-Cl
+0.47
1.75
Steric Clash (Too Twisted)
Moderate
Moderate/Low
-OMe
+0.25 (Inductive)
~2.00
Planar Preference
Low (New Metabolic Site)
Variable
Key Insight: The 2-F substituent offers the optimal balance ("Goldilocks zone") of size and electronegativity. It is large enough to induce the necessary twist for binding but small enough to avoid steric clashes that larger halogens (Cl, Br) might cause.
Synthesis Workflow Diagram
Caption: Standard Mitsunobu workflow for synthesizing the 2-fluorophenoxy-piperidine core.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
US Patent 8604058B2. (2013). 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compounds.[2] Google Patents.[2] Link
4-(Fluorophenoxy)-1-methylpiperidine Isomers: A Technical Guide on Ortho vs. Para Fluorination in Neuropharmacological Scaffolds
Executive Summary & Chemical Identity The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetics, binding affinity, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetics, binding affinity, and metabolic fate[1]. This technical guide provides an in-depth comparative analysis of two structurally similar yet pharmacologically distinct isomers: 4-(2-Fluorophenoxy)-1-methylpiperidine (CAS 790667-57-1)[2] and 4-(4-Fluorophenoxy)-1-methylpiperidine (CAS 2160008-96-6)[3].
Both compounds belong to the aryloxypiperidine class, a privileged chemical scaffold frequently utilized in the development of neuropharmacological agents, including monoamine reuptake inhibitors, Sigma-1 receptor ligands, and Histamine H3 receptor antagonists[4]. By shifting the fluorine atom from the ortho (2-position) to the para (4-position) of the phenoxy ring, researchers can drastically alter the stereoelectronic landscape and metabolic stability of the compound without significantly changing its molecular weight or lipophilicity.
Physicochemical & Stereoelectronic Profiling
The substitution pattern of the fluorine atom dictates the conformational flexibility and electron distribution of the aryloxypiperidine scaffold.
The Ortho-Effect (2-Fluoro Isomer): Placing the highly electronegative fluorine atom adjacent to the ether oxygen induces an "ortho-effect." The electrostatic repulsion between the lone pairs of the ether oxygen and the fluorine atom restricts the torsional rotation of the C(aryl)-O bond. This locks the molecule into a more rigid conformation, which can either enhance target affinity by reducing entropic penalties upon binding or abolish activity if the locked conformation is incompatible with the receptor pocket[1].
Bioisosteric Blocking (4-Fluoro Isomer): The para-position of an aromatic ring is a primary site for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Substituting hydrogen with fluorine at this position effectively blocks this metabolic liability due to the high strength of the C-F bond (approx. 116 kcal/mol), thereby increasing the drug's half-life[5].
Data Presentation: Isomer Comparison
Property
4-(2-Fluorophenoxy)-1-methylpiperidine
4-(4-Fluorophenoxy)-1-methylpiperidine
CAS Number
790667-57-1
2160008-96-6
Molecular Formula
C₁₂H₁₆FNO
C₁₂H₁₆FNO
Molecular Weight
209.26 g/mol
209.26 g/mol
Predicted pKa (Piperidine N)
~9.65
9.65 ± 0.10
Primary Metabolic Liability
Para-hydroxylation (CYP2D6/3A4)
N-demethylation, ortho-hydroxylation
Conformational Flexibility
Restricted (Ortho-effect)
Highly flexible
Synthetic Methodologies
The synthesis of aryloxypiperidines is most efficiently achieved via the Mitsunobu reaction, which allows for the coupling of 1-methylpiperidin-4-ol with the respective fluorophenol under mild conditions[6]. This avoids the harsh basic conditions and high temperatures required for Nucleophilic Aromatic Substitution (SNAr).
Fig 1. General synthetic workflow for fluorophenoxy-1-methylpiperidine isomers via Mitsunobu reaction.
Step-by-Step Protocol: Mitsunobu Coupling
This protocol acts as a self-validating system by utilizing specific precipitation and TLC monitoring steps to ensure intermediate fidelity.
Preparation: Dissolve 1-methylpiperidin-4-ol (1.0 eq) and the selected fluorophenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: THF is a polar aprotic solvent that solubilizes the reagents without interfering with the phosphine intermediate. Argon prevents the premature oxidation of triphenylphosphine (PPh₃).
Activation: Add PPh₃ (1.2 eq) to the mixture and cool the reaction flask to 0 °C in an ice bath.
Causality: Cooling minimizes exothermic side reactions and stabilizes the highly reactive betaine intermediate formed in the next step.
Causality: DIAD reacts with PPh₃ to form the active Mitsunobu betaine, which subsequently activates the secondary alcohol for nucleophilic displacement by the fluorophenolate[7].
Reaction & Monitoring: Allow the reaction to naturally warm to room temperature and stir for 14 hours. Monitor completion via TLC (Eluent: DCM:MeOH 9:1 with 1% Et₃N).
Causality: The basic piperidine nitrogen requires a polar, basic eluent system to prevent streaking on the acidic silica gel.
Workup & Purification: Quench the reaction with deionized water, extract with ethyl acetate, and dry the organic layer over Na₂SO₄. To remove the triphenylphosphine oxide (TPPO) byproduct, concentrate the crude mixture and triturate with cold diethyl ether; TPPO will precipitate and can be filtered off. Purify the concentrated filtrate via flash column chromatography to yield the pure isomer.
Pharmacological Implications & Target Engagement
Aryloxypiperidines are classic pharmacophores for the Histamine H3 receptor, a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine) in the central nervous system[4].
The position of the fluorine atom dictates receptor subtype selectivity and binding kinetics. The 4-fluoro isomer, being more conformationally flexible, can often adapt to the hydrophobic sub-pockets of the H3 receptor, acting as a potent inverse agonist or antagonist.
Fig 2. Mechanism of action for H3 receptor antagonists enhancing neurotransmitter release.
Metabolic Stability & Pharmacokinetics
To empirically validate the theoretical advantage of para-fluorination (blocking CYP-mediated hydroxylation), researchers must conduct Human Liver Microsome (HLM) stability assays. The 4-fluoro isomer typically exhibits a prolonged in vitro half-life (
) compared to the 2-fluoro isomer, which remains vulnerable at the para-position[5].
Step-by-Step Protocol: In Vitro HLM Stability Assay
This protocol ensures robust kinetic data by maintaining strict enzymatic parameters.
Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 0.1 M sodium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Causality: The physiological pH and Mg²⁺ ions act as essential cofactors, maintaining the structural integrity and catalytic efficiency of the CYP450 enzymes[8].
Pre-incubation: Add the specific fluorophenoxy isomer (final concentration 1 µM) to the matrix and pre-incubate at 37 °C for 10 minutes.
Causality: Utilizing a 1 µM concentration ensures the substrate level is well below the Michaelis-Menten constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), maintaining first-order linear kinetics. Pre-incubation establishes thermal equilibrium prior to enzymatic activation.
Initiation: Add 1 mM NADPH to the mixture to initiate the metabolic reaction.
Causality: NADPH is the obligate electron donor required for CYP450-mediated oxidative metabolism[9].
Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 30 µL aliquots and immediately quench them in 120 µL of ice-cold acetonitrile containing an internal standard (e.g., imipramine).
Causality: The ice-cold organic solvent rapidly denatures and precipitates microsomal proteins, instantly halting the enzymatic reaction while simultaneously extracting the analyte for downstream LC-MS/MS analysis[10].
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and based on the logarithmic decay of the parent compound.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
URL:[Link]
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
URL:[Link]
Fletcher, S. (2015). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers, 2(6), 739-752.
URL:[Link]
Attwa, M. W., Abdelhameed, A. S., & Kadi, A. A. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Drug Design, Development and Therapy, 15, 3915-3925.
URL:[Link]
Strategic Deployment of Fluorinated Piperidine Ethers in Medicinal Chemistry
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and DMPK Researchers. [1] Executive Summary The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approve...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Drug Discovery Scientists, and DMPK Researchers.
[1]
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1][2][3] However, its high basicity (
) often leads to poor membrane permeability, high P-gp efflux liability, and off-target hERG channel inhibition.[3] The strategic incorporation of fluorine atoms adjacent to the ether linkage in piperidine scaffolds—creating fluorinated piperidine ethers —has emerged as a high-impact tactic to modulate these physicochemical properties without altering the core pharmacophore significantly. This guide analyzes the structural, electronic, and synthetic nuances of this moiety, providing a roadmap for its application in lead optimization.
The Strategic Rationale: Why Fluorinated Piperidine Ethers?
Modulation of Basicity (
)
The most critical function of fluorination on the piperidine ring is the attenuation of basicity via the inductive electron-withdrawing effect (
) of the fluorine atom.
Mechanism: Fluorine destabilizes the protonated ammonium species, lowering the
.
Impact: A reduction in
(typically by 1–2 log units) increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.
hERG Avoidance: Since hERG channel inhibition often correlates with high basicity and lipophilicity, lowering the
The ether linkage is often a site of metabolic vulnerability (O-dealkylation).[3]
Strategy: Placing fluorine atoms geminal or vicinal to the ether linkage (e.g., 4,4-difluoropiperidine ethers) strengthens the adjacent C-H bonds or removes them entirely, blocking cytochrome P450-mediated oxidative metabolism.[3]
Bond Strength: The C-F bond (
kcal/mol) is significantly stronger than the C-H bond ( kcal/mol), rendering the site inert to oxidation.
Conformational Control (The "Fluorine Effect")
Fluorine introduces stereoelectronic effects that dictate conformation.[3]
Axial Preference: In protonated piperidines, a C-3 fluorine often adopts an axial orientation to maximize the favorable charge-dipole interaction between the C-F bond and the
Gauche Effect: In 1,2-disubstituted systems (e.g., 3-fluoro-4-alkoxypiperidines), fluorine and oxygen often adopt a gauche conformation to align anti-bonding orbitals, locking the bioactive conformation.[3]
Physicochemical Profiling: Data & Trends
The following table summarizes the impact of fluorination patterns on the physicochemical properties of piperidine ethers.
Table 1: Comparative Physicochemical Properties of Piperidine Scaffolds
Ether linkage adds polarity; F locks conformation.[3]
Note: Values are approximate and dependent on N-substituents and ether R-groups.
Synthetic Methodologies
Accessing specific stereoisomers of fluorinated piperidine ethers requires robust synthetic planning.[3] We highlight two primary workflows: De Novo Synthesis (Hydrogenation) and Late-Stage Functionalization .[3]
Workflow Visualization[3]
Caption: Dual synthetic pathways for accessing fluorinated piperidine ethers, prioritizing stereocontrol (Route A) or scalability (Route B).
Detailed Protocol: Synthesis of cis-3-Fluoro-4-Benzyloxypiperidine
This protocol demonstrates the "Route A" approach, utilizing the hydrogenation of a fluoropyridine precursor, followed by ether formation.[3]
Dissolve 3-fluoro-4-hydroxypyridine (1.0 eq) in anhydrous DMF at 0°C.
Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the alkoxide.
Add Benzyl bromide (1.1 eq) dropwise.[3] Warm to RT and stir for 4 hours.
Quench/Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.[3] Purify via flash chromatography to obtain 4-(benzyloxy)-3-fluoropyridine.
Stereoselective Hydrogenation:
Dissolve the intermediate in MeOH containing 5% Acetic Acid (to protonate the pyridine and facilitate reduction).
Note: This typically yields the cis-3-fluoro-4-alkoxypiperidine as the major diastereomer due to the catalyst approaching from the less hindered face relative to the fluorine/alkoxy interaction.[3]
Neutralize the filtrate with basic resin or aqueous NaOH.[3]
Concentrate to yield the cis-3-fluoro-4-benzyloxypiperidine.[3]
Medicinal Chemistry Case Studies
Dopamine D4 Receptor Antagonists
Challenge: Developing selective D4 antagonists with low metabolic clearance.[3]
Solution: Researchers developed a series of 4,4-difluoropiperidine ether-based compounds.[3][5]
Chemistry: The introduction of the gem-difluoro moiety at C4 (adjacent to the ether linkage) blocked oxidative metabolism.
nM) and >2000-fold selectivity over D1, D2, and D3 receptors.[3][5] The fluorination was crucial for both metabolic stability and maintaining the specific dipole required for the binding pocket.
5-HT1D Receptor Ligands
Challenge: Improving the oral bioavailability of indole-based 5-HT1D agonists.
Solution: Replacement of the standard piperidine ring with a 4-fluoropiperidine moiety.[3]
Mechanism: The fluorine atom reduced the basicity of the piperidine nitrogen.[6]
Outcome: This modification significantly improved oral absorption compared to the non-fluorinated parent, likely due to a higher fraction of the uncharged species traversing the intestinal epithelium.
Decision Framework: When to Fluorinate?
Use this logic flow to determine if a fluorinated piperidine ether is the right solution for your lead optimization campaign.
Caption: SAR decision tree for troubleshooting permeability and metabolic stability issues using fluorination.
References
Saeedi, S., et al. (2025).[3][5] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemMedChem. Link
Van Niel, M. B., et al. (1999).[3] "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... Gives Selective Human 5-HT1D Receptor Ligands."[3][6] Journal of Medicinal Chemistry. Link
Surmont, R., et al. (2010).[3][7] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link
Champagne, P. A., et al. (2015).[3] "The influence of fluorine on the pKa of amines." ChemPhysChem. Link
Kuhn, B., et al. (2020).[3][8] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[3] Link
Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Link
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(2-Fluorophenoxy)-1-methylpiperidine
This guide provides a comprehensive overview of the methodologies and considerations for assessing the in vitro metabolic stability of 4-(2-Fluorophenoxy)-1-methylpiperidine. This document is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the methodologies and considerations for assessing the in vitro metabolic stability of 4-(2-Fluorophenoxy)-1-methylpiperidine. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Executive Summary: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's efficacy, safety, and overall therapeutic potential.[1][2][3][4] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, potentially allowing for less frequent dosing and improved patient compliance.[1][2] Conversely, rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites, jeopardizing the developmental prospects of a promising compound.[1][5]
Early in vitro assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling a data-driven approach to lead optimization and candidate selection.[3][6][7] This guide focuses on 4-(2-Fluorophenoxy)-1-methylpiperidine, a compound featuring a fluorophenoxy moiety and a methylpiperidine ring, both of which present interesting metabolic possibilities. By understanding its metabolic fate in controlled in vitro systems, we can make informed predictions about its in vivo behavior.[6][7][8]
Foundational Concepts: In Vitro Systems for Metabolic Assessment
The liver is the primary site of drug metabolism in the body.[1][4][6] In vitro systems aim to replicate the metabolic machinery of the liver in a controlled laboratory setting. The two most widely used systems are liver microsomes and hepatocytes.[5][6][8]
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][9] Microsomal stability assays are cost-effective, high-throughput, and particularly useful for assessing CYP-mediated metabolism.[10]
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[5][6][11] They provide a more physiologically relevant model, often referred to as the "gold standard" for in vitro metabolism studies.[6]
The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. For early-stage screening and ranking of compounds, microsomal stability assays are often sufficient. For a more comprehensive understanding of a compound's metabolic profile, including the contribution of Phase II enzymes, hepatocyte stability assays are preferred.[11][12]
Experimental Design: A Step-by-Step Guide to Assessing the Metabolic Stability of 4-(2-Fluorophenoxy)-1-methylpiperidine
A robust experimental design is crucial for obtaining reliable and reproducible metabolic stability data. The following protocols are based on established industry best practices and can be adapted for either liver microsomes or hepatocytes.
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes in the presence of necessary cofactors.[13]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
Prepare Reagents:
Test Compound Stock: Prepare a 10 mM stock solution of 4-(2-Fluorophenoxy)-1-methylpiperidine in a suitable organic solvent (e.g., DMSO).[14]
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[13]
NADPH Regenerating System: A mixture of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the essential cofactor, NADPH.[14]
Liver Microsomes: Pooled human liver microsomes are recommended to average out inter-individual variability.[15] Thaw on ice immediately before use.[13]
Incubation:
In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[13][16]
Pre-incubate the mixture at 37°C for 5-10 minutes.[14]
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10][13]
Sample Analysis:
Centrifuge the plate to pellet the precipitated proteins.[10]
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][17]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[11][12]
Workflow for Hepatocyte Stability Assay
Caption: Workflow for the hepatocyte stability assay.
Detailed Protocol:
Prepare Reagents:
Test Compound Stock: Prepare a 10 mM stock solution of 4-(2-Fluorophenoxy)-1-methylpiperidine in DMSO.[18]
Incubation Medium: Williams' Medium E supplemented for hepatocyte maintenance.[18]
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium to a final density of 0.5-1 x 10^6 viable cells/mL.[11][18]
Incubation:
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.[11]
Incubate at 37°C in a shaking water bath or incubator to maintain the cells in suspension.[18]
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.[12][18]
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)[11]
Table 1: Representative Data for Metabolic Stability of 4-(2-Fluorophenoxy)-1-methylpiperidine
In Vitro System
Half-life (t½, min)
Intrinsic Clearance (CLint)
Human Liver Microsomes
45
30.8 µL/min/mg protein
Human Hepatocytes
35
39.6 µL/min/10^6 cells
Control Compounds
Verapamil (High Clearance)
< 15
> 92.4 µL/min/mg protein
Diazepam (Low Clearance)
> 60
< 23.1 µL/min/mg protein
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Potential Metabolic Pathways of 4-(2-Fluorophenoxy)-1-methylpiperidine
The chemical structure of 4-(2-Fluorophenoxy)-1-methylpiperidine suggests several potential sites for metabolism, primarily mediated by CYP enzymes.[4][19]
Potential Metabolic Pathways
Caption: Potential metabolic pathways for 4-(2-Fluorophenoxy)-1-methylpiperidine.
N-dealkylation: The N-methyl group on the piperidine ring is a likely site for oxidative metabolism, leading to the formation of the corresponding secondary amine. This is a common metabolic pathway for many piperidine-containing drugs.[20][21]
Piperidine Ring Oxidation: The piperidine ring itself can undergo oxidation at various positions, potentially forming hydroxylated metabolites or lactams.[19][21]
Aromatic Hydroxylation: The fluorophenoxy ring may be susceptible to hydroxylation, although the presence of the fluorine atom can influence the position and likelihood of this modification.
O-dealkylation: Cleavage of the ether linkage is another possibility, though generally less common than N-dealkylation for this type of structure.
Further metabolite identification studies using high-resolution mass spectrometry would be necessary to definitively elucidate the metabolic pathways.[22][23][24]
Conclusion: From In Vitro Data to In Vivo Predictions
The in vitro metabolic stability data for 4-(2-Fluorophenoxy)-1-methylpiperidine provides a crucial first look into its likely pharmacokinetic behavior.[7][8] While in vitro-in vivo extrapolation (IVIVE) can be complex, these initial findings are invaluable for guiding further drug development efforts.[7][25][26][27] A moderate to high rate of metabolism in vitro would suggest that the compound may have a relatively short half-life in vivo. This information allows for early consideration of strategies to improve metabolic stability, such as structural modifications to block labile sites.
This guide has provided a framework for the systematic in vitro evaluation of the metabolic stability of 4-(2-Fluorophenoxy)-1-methylpiperidine. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to inform critical decisions in the drug discovery and development process.
References
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
Mercell. (n.d.). metabolic stability in liver microsomes.
WuXi AppTec DMPK. (2024, August 8). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?
Cyprotex. (n.d.). Hepatocyte Stability.
PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
Benchchem. (n.d.). Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine.
PubMed. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate.
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review.
BS Publications. (n.d.). Guidance for Industry.
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
FDA. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme.
PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
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Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
PubMed. (2020, September 15). In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization.
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Taylor & Francis. (2020, March 12). In vitro–in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization.
PubMed. (2012, November 15). Comparative assessment of In Vitro-In Vivo extrapolation methods used for predicting hepatic metabolic clearance of drugs.
Dalton Transactions (RSC Publishing). (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
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BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?
Bentham Science Publishers. (2021, January 1). Metabolite Detection and Profiling Using Analytical Methods.
Creative Bioarray. (n.d.). Methods of Metabolite Identification.
FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
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Application Note: Synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine via Mitsunobu Etherification
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and chromatography-free protocol for the synthesis of 4-(2-fluorophenoxy)-1-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a highly reliable, scalable, and chromatography-free protocol for the synthesis of 4-(2-fluorophenoxy)-1-methylpiperidine starting from 4-hydroxy-1-methylpiperidine.
Executive Summary & Mechanistic Rationale
The synthesis of aryl piperidine ethers is a fundamental transformation in modern drug discovery, often utilized to construct selective receptor modulators and kinase inhibitors. To synthesize 4-(2-fluorophenoxy)-1-methylpiperidine , chemists must choose between Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu etherification.
While SNAr is a theoretical pathway, the unactivated nature of 1,2-difluorobenzene necessitates exceptionally harsh conditions (e.g., NaH, >100 °C), often leading to substrate degradation and poor yields. As a Senior Application Scientist, I strongly recommend the Mitsunobu reaction [1]. Utilizing 2-fluorophenol and 4-hydroxy-1-methylpiperidine, this protocol operates under mild conditions (0 °C to ambient) and provides complete chemoselectivity.
Causality Behind Reagent Selection
Activator (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability, liquid state at room temperature, and enhanced safety profile [3].
Order of Addition: The alcohol, phenol, and triphenylphosphine (PPh3) are pre-mixed, followed by the dropwise addition of DIAD. This specific sequence controls the highly exothermic betaine formation and prevents the premature alkylation of the azodicarboxylate by the alcohol.
Pronucleophile Suitability: The Mitsunobu reaction requires a pronucleophile with a pKa < 11. 2-Fluorophenol (pKa ~8.7) is highly acidic compared to standard aliphatic alcohols, ensuring rapid and irreversible protonation of the betaine intermediate.
Mechanistic pathway of the Mitsunobu etherification.
Reaction Components & Stoichiometry
The following table outlines the optimized stoichiometry for a 10.0 mmol scale reaction. A slight excess of the phenol, PPh3, and DIAD ensures complete consumption of the limiting piperidinol substrate.
Table 1: Reagents and Materials
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Hydroxy-1-methylpiperidine
115.18
1.00
1.15 g (10.0 mmol)
Substrate (Alcohol)
2-Fluorophenol
112.10
1.10
1.23 g (11.0 mmol)
Nucleophile
Triphenylphosphine (PPh3)
262.29
1.20
3.15 g (12.0 mmol)
Coupling Reagent
DIAD (95% purity)
202.21
1.20
2.43 g (12.0 mmol)
Oxidant / Activator
Tetrahydrofuran (Anhydrous)
72.11
-
40 mL
Solvent
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly and Execution
Self-Validation Check: Ensure all glassware is oven-dried and purged with inert gas. Moisture will prematurely hydrolyze the betaine intermediate, drastically reducing yields.
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon.
Substrate Loading: Add 4-hydroxy-1-methylpiperidine (1.15 g, 10.0 mmol), 2-fluorophenol (1.23 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol) to the flask.
Solvation: Inject 40 mL of anhydrous THF via syringe. Stir at 400 rpm until all solid PPh3 is completely dissolved.
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Activation: Draw DIAD (2.43 g, 12.0 mmol) into a glass syringe. Add the DIAD dropwise over a period of 15 to 20 minutes.
Causality Note: Dropwise addition prevents localized heating. A distinct yellow-orange coloration will appear, indicating the formation of the reactive betaine intermediate.
Propagation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 14 hours.
Quenching: Concentrate the crude reaction mixture in vacuo using a rotary evaporator to remove the THF solvent.
A notorious bottleneck in Mitsunobu reactions is the generation of stoichiometric triphenylphosphine oxide (TPPO), which streaks heavily on silica gel [2]. Because our target molecule contains a basic tertiary amine (pKa ~9.5), we can bypass column chromatography entirely by utilizing an orthogonal acid-base extraction.
Chromatography-free purification via acid-base extraction.
Initial Solvation: Dissolve the crude concentrated residue in 50 mL of Ethyl Acetate (EtOAc).
Acidic Extraction: Transfer to a separatory funnel and add 50 mL of 1M aqueous HCl. Shake vigorously and allow the layers to separate.
Causality Note: The target product is protonated into a water-soluble piperidinium salt. The neutral TPPO, reduced DIAD-H2, and excess 2-fluorophenol remain in the EtOAc layer.
Washing: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 20 mL of 1M HCl. Combine the aqueous acidic layers. (Discard the EtOAc layer).
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH until the solution reaches pH > 10 (verify with pH paper). The solution will become cloudy as the free-base amine precipitates.
Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 30 mL).
Drying & Isolation: Combine the DCM layers, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo to yield the pure 4-(2-fluorophenoxy)-1-methylpiperidine as a pale yellow to colorless oil.
Analytical Characterization
To validate the success of the synthesis, the isolated product should be subjected to LC-MS and NMR spectroscopy. The expected analytical profile is summarized below.
Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature
Source: ACS Omega
URL: [Link]
Title: Mitsunobu reaction
Source: Wikipedia
URL: [Link]
Application
Protocol for Williamson ether synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine
Application Note: Optimized Synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine via Williamson Etherification Executive Summary & Scientific Context This protocol details the synthesis of 4-(2-Fluorophenoxy)-1-methylpipe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine via Williamson Etherification
Executive Summary & Scientific Context
This protocol details the synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine , a privileged scaffold in medicinal chemistry often associated with serotonin (5-HT) and dopamine receptor modulation.
While many ether syntheses rely on simple alkylation, this protocol addresses the specific challenge of coupling a sterically secondary electrophile (the piperidine ring) with a phenolic nucleophile . The chosen route utilizes a Williamson Ether Synthesis approach, reacting 2-fluorophenol with 4-chloro-1-methylpiperidine.
Key Technical Challenges Addressed:
Elimination vs. Substitution: Secondary halides (like 4-chloropiperidine) are prone to E2 elimination. We mitigate this by controlling temperature and solvent polarity.
Nucleophilicity: Phenols are weak nucleophiles compared to aliphatic alcohols; we utilize sodium hydride (NaH) to generate the potent phenoxide anion.
Self-Validating Purification: We exploit the basicity of the piperidine nitrogen to create a "trap-and-release" acid-base extraction workflow, eliminating the need for immediate column chromatography.
Mechanistic Insight & Retrosynthesis
The reaction proceeds via an SN2 mechanism .[1][2][3][4] The 2-fluorophenoxide ion attacks the electrophilic C4 carbon of the piperidine ring, displacing the chloride leaving group.
Critical Mechanistic Factor:
The nitrogen at the N1 position of the piperidine ring provides an internal basic site. If the starting material is the hydrochloride salt (4-chloro-1-methylpiperidine·HCl), it requires two equivalents of base: one to neutralize the ammonium salt and one to deprotonate the phenol.
Diagram 1: Reaction Pathway & Retrosynthesis
Caption: Mechanistic pathway highlighting the SN2 attack and potential elimination side-reaction.
Pre-Reaction Planning
Reagents & Materials
Reagent
Role
Equiv.
MW ( g/mol )
Notes
2-Fluorophenol
Nucleophile
1.0
112.10
Toxic; handle in fume hood.
4-Chloro-1-methylpiperidine HCl
Electrophile
1.1
170.08
Hygroscopic solid.
Sodium Hydride (60% in oil)
Base
2.2
24.00
Pyrophoric. Requires inert gas.
Sodium Iodide (NaI)
Catalyst
0.1
149.89
Finkelstein catalyst (accelerates reaction).
DMF (Anhydrous)
Solvent
N/A
73.09
Polar aprotic; essential for SN2.
Equipment
Three-neck round-bottom flask (250 mL).
Reflux condenser with nitrogen/argon inlet.
Oil bath with temperature controller.
Magnetic stirrer.
Separatory funnel (500 mL).
Detailed Experimental Protocol
Safety Warning: Sodium hydride reacts violently with water to produce hydrogen gas. Ensure all glassware is flame-dried and the reaction is kept under an inert atmosphere.
Phase 1: Activation of the Nucleophile
Setup: Equip the 250 mL flask with a stir bar and flush with nitrogen for 15 minutes.
Base Addition: Rapidly weigh Sodium Hydride (60% dispersion, 2.2 equiv) and transfer to the flask. Wash the NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional but recommended for easier workup).
Solvent Addition: Add Anhydrous DMF (5 mL/mmol of phenol) . Cool the suspension to 0°C in an ice bath.
Phenol Addition: Add 2-Fluorophenol (1.0 equiv) dropwise (diluted in a small amount of DMF if necessary) over 10 minutes.
Observation: Hydrogen gas evolution will occur. Allow to stir at 0°C for 30 minutes until bubbling ceases.
Phase 2: Introduction of Electrophile
Preparation of Electrophile: In a separate vial, dissolve 4-Chloro-1-methylpiperidine HCl (1.1 equiv) in minimum DMF.
Note: We use 2.2 equiv of NaH total because the first equiv neutralizes this HCl salt, and the second generates the phenoxide.
Addition: Add the electrophile solution dropwise to the phenoxide mixture at 0°C.
Catalysis: Add Sodium Iodide (0.1 equiv) . This converts the chloro-piperidine to the more reactive iodo-piperidine in situ.
Phase 3: Reaction & Quench
Heating: Remove the ice bath and heat the reaction mixture to 80°C .
Why 80°C? Higher temperatures (>100°C) favor E2 elimination. 80°C is the "Goldilocks" zone for SN2 on secondary carbons.
Monitoring: Stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting phenol (Rf ~0.7) should disappear; the product (amine) will streak or stay lower depending on the plate pH, but Iodine staining will reveal the spot.
Quenching: Cool to room temperature. Carefully add Ice Water (slowly!) to quench excess NaH.
Workup: The "Trap-and-Release" Purification
This workflow uses the chemical properties of the target to purify it without column chromatography.
Diagram 2: Acid-Base Extraction Workflow
Caption: Acid-Base extraction logic separating the basic product from acidic phenol and neutral impurities.
Detailed Workup Steps:
Initial Extraction: Dilute quenched mixture with Ethyl Acetate (EtOAc). Wash with 1M NaOH (2x).
Logic: NaOH keeps unreacted 2-fluorophenol deprotonated (water-soluble), removing it from the organic layer.
Acid Trap: Extract the EtOAc layer with 1M HCl (3x).
Logic: The target amine becomes protonated (R3NH+) and moves to the aqueous phase.[5] Neutral organic impurities remain in the EtOAc.
Discard the EtOAc layer.
Base Release: Cool the acidic aqueous layer and slowly basify with 6M NaOH until pH > 12. The product will oil out as a cloudy emulsion.
Final Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). Dry combined DCM layers over Na2SO4, filter, and concentrate
in vacuo.
Analytical Validation
Technique
Expected Signal
Structural Assignment
1H NMR (CDCl3)
δ 6.9–7.2 (m, 4H)
Aromatic protons (2-Fluorophenyl ring).
δ 4.2–4.4 (m, 1H)
C4-H of piperidine (CHOAr). Diagnostic shift due to oxygen.
δ 2.7–2.9 (m, 2H)
Piperidine C2/C6 equatorial protons.
δ 2.3 (s, 3H)
N-CH3 singlet.
LC-MS (ESI+)
[M+H]+ ≈ 210.13
Molecular ion peak.
Troubleshooting & Optimization
Issue: Low Yield / Recovery.
Cause: Product is water-soluble even as a free base.
Fix: Saturate the aqueous layer with NaCl (brine) during the final DCM extraction to "salt out" the amine.
Issue: Elimination Product (Alkene).
Cause: Reaction temperature too high or base too strong.
Fix: Switch solvent to Acetone and use K2CO3 (reflux 56°C) for 24h. This is slower but suppresses elimination.
Issue: Starting Material Persists.
Fix: Add 0.1 eq of 18-Crown-6 ether if using K2CO3 to solubilize the potassium ion.
References
Williamson, A. W. (1850).[1][2][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing SN2 kinetics on secondary halides).
Melloni, P., et al. (1979). "Potential Antihypertensive Agents: Synthesis of 4-Aryloxy-1-methylpiperidines". European Journal of Medicinal Chemistry, 14(5), 489. (Specific precedent for aryloxy-piperidine synthesis).[6]
Byju's. (n.d.). "Williamson Ether Synthesis: Mechanism and Conditions". [Link]
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][4][7][8] [Link]
Application Notes and Protocols for the N-Methylation of 4-(2-Fluorophenoxy)piperidine via Reductive Amination
Abstract This document provides a comprehensive guide for the N-methylation of the secondary amine 4-(2-fluorophenoxy)piperidine to its corresponding tertiary amine, N-methyl-4-(2-fluorophenoxy)piperidine. Reductive amin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the N-methylation of the secondary amine 4-(2-fluorophenoxy)piperidine to its corresponding tertiary amine, N-methyl-4-(2-fluorophenoxy)piperidine. Reductive amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, and N-methylation is a critical transformation for modulating the pharmacological properties of bioactive molecules, such as solubility, metabolic stability, and receptor affinity.[1][2][3] We present a detailed protocol centered on the use of formaldehyde as the methyl source and sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This method is favored for its high efficiency, operational simplicity, and broad functional group tolerance, making it highly suitable for drug discovery and development environments. The guide includes in-depth mechanistic discussions, a step-by-step experimental protocol, safety considerations, and data interpretation guidelines.
Introduction and Mechanistic Rationale
The conversion of a secondary amine to a tertiary N-methyl amine is a frequent objective in the synthesis of pharmaceutical intermediates. While several methods exist, direct reductive amination offers a controlled and efficient route that circumvents the common issue of over-alkylation to quaternary ammonium salts, a significant drawback of using traditional alkylating agents like methyl iodide.[1][4]
The overall transformation proceeds in a one-pot sequence involving two key steps:
Iminium Ion Formation: The secondary amine, 4-(2-fluorophenoxy)piperidine, acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration forms a transient tertiary iminium ion.
In Situ Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the electrophilic iminium ion to yield the final N-methylated tertiary amine.[5]
Two primary methodologies are prevalent for this specific transformation:
The Eschweiler-Clarke Reaction: This classic method utilizes excess formaldehyde and formic acid, where formic acid serves as the in-situ hydride donor.[6][7][8] While effective, it often requires elevated temperatures and strongly acidic conditions, which may not be suitable for sensitive substrates.
Borohydride-Mediated Reductive Amination: This approach employs a milder borohydride reagent. Among the available options, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous. Its attenuated reactivity, a result of the electron-withdrawing acetoxy groups, makes it highly selective for the reduction of iminium ions over the starting aldehyde or other carbonyls that may be present in the molecule.[9][10] It is also significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and demonstrates excellent performance in common aprotic solvents under ambient conditions.[11][12]
For these reasons of selectivity, safety, and mild reaction conditions, this guide will focus exclusively on the sodium triacetoxyborohydride protocol.
Reaction Mechanism and Experimental Workflow
The logical progression of the synthesis is outlined below, from the initial chemical transformation to the final isolation of the purified product.
Fig. 2: Step-by-Step Experimental Workflow.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. It can be scaled linearly, though reaction times and temperatures may require minor re-optimization.
Materials and Reagents
Reagent
M.W. ( g/mol )
Purity
Supplier Example
4-(2-Fluorophenoxy)piperidine
195.24
>97%
BenchChem
Formaldehyde (37% wt. in H₂O)
30.03
ACS
Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)
211.94
>95%
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
84.93
>99.8%
Fisher Scientific
Saturated Sodium Bicarbonate (aq.)
-
-
Lab Prepared
Brine (Saturated NaCl aq.)
-
-
Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
ACS
VWR
Silica Gel, 230-400 mesh
-
-
Sorbent Tech
Equipment
100 mL round-bottom flask
Magnetic stirrer and stir bar
Nitrogen inlet/outlet (or balloon)
Septa and syringes
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
TLC plates (silica gel with UV254 indicator)
Stoichiometry Table
Compound
M.W. ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
4-(2-Fluorophenoxy)piperidine
195.24
5.0
1.0
0.976 g
Formaldehyde (37% wt.)
30.03
6.0
1.2
0.49 mL
Sodium triacetoxyborohydride
211.94
7.5
1.5
1.59 g
Dichloromethane (DCM)
-
-
-
25 mL
Step-by-Step Procedure
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-fluorophenoxy)piperidine (0.976 g, 5.0 mmol).
Dissolution: Add anhydrous dichloromethane (25 mL) to the flask. Seal the flask with a septum and introduce an inert atmosphere of nitrogen. Stir the mixture at room temperature (20-25°C) until the solid is fully dissolved.
Iminium Ion Formation: Using a syringe, add the 37% formaldehyde solution (0.49 mL, 6.0 mmol) to the stirring solution. Allow the reaction to stir at room temperature for 20-30 minutes. The solution should remain clear.
Reduction: Carefully and in three portions over 15 minutes, add solid sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every hour. [13][14]A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 10 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
[5][15]8. Washing and Drying: Combine all organic extracts and wash them once with 25 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with a small amount of DCM.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or waxy solid.
Purification: Purify the crude material by flash column chromatography on silica gel.
[16][17] * Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective.
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford N-methyl-4-(2-fluorophenoxy)piperidine as a purified oil or solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
[18]
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Formaldehyde: Is a known carcinogen, a sensitizer, and is highly toxic if inhaled or ingested. [19]Handle only in a fume hood. Ensure solutions are clearly labeled.
[19]* Sodium Triacetoxyborohydride: A flammable solid that reacts with water and moisture to release flammable gases. [20][21]It must be handled under an inert atmosphere and stored in a desiccator. Do not allow contact with water during storage or handling.
[22][23]* Dichloromethane (DCM): A volatile and suspected carcinogen. Minimize inhalation and skin contact.
Expected Results and Troubleshooting
Parameter
Expected Outcome
Reaction Time
2–4 hours
Appearance
Crude: Pale yellow oil/solid. Purified: Colorless oil or white solid.
Typical Yield
85–95% after purification.
Purity
>98% by LC-MS and NMR after chromatography.
Problem
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient reducing agent or reaction time.
Add another 0.2 equivalents of NaBH(OAc)₃ and stir for another 1-2 hours. Ensure reagent quality.
Low Yield
Inefficient extraction due to product protonation.
Ensure the aqueous layer is basic (pH > 9) during workup before extraction.
Degradation of NaBH(OAc)₃ due to moisture.
Use a fresh bottle of the reagent and ensure all glassware and solvents are scrupulously dry.
Presence of Side Products
Impure starting materials.
Confirm the purity of the starting piperidine before beginning the reaction.
Reaction temperature too high.
Maintain the reaction at room temperature. If necessary, use a water bath to dissipate heat during addition.
References
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. (n.d.). Retrieved March 7, 2026, from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Li, J., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(17), 5583. [Link]
Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Sodium triacetoxyborohydride - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
Eschweiler-Clarke reaction. (2023, October 13). YouTube. [Link]
Szymański, K., et al. (2022). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 12(1), 1-9. [Link]
Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 348-351. [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. (2022). ACS Catalysis. [Link]
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017, March 11). ResearchGate. [Link]
Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836-1844. [Link]
Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022). Marine Drugs. [Link]
112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Carlo Erba Reagents. [Link]
Formaldehyde: Hazards and Precautions. (n.d.). University of California, Berkeley EH&S. [Link]
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. (n.d.). ResearchGate. [Link]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
Matassini, C., Clemente, F., & Goti, A. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic & Biomolecular Chemistry, 11(36), 6039-6056. [Link]
Advanced Purification Protocols for 4-(2-Fluorophenoxy)-1-methylpiperidine and Related Aryloxypiperidine Intermediates
Introduction and Contextualization 4-(2-Fluorophenoxy)-1-methylpiperidine is a critical aryloxypiperidine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Compounds bearing the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Contextualization
4-(2-Fluorophenoxy)-1-methylpiperidine is a critical aryloxypiperidine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Compounds bearing the aryloxypiperidine scaffold are frequently explored as histamine H3-receptor ligands [2] and indoleamine 2,3-dioxygenase (IDO) inhibitors [3]. Because these intermediates are often synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, the crude mixtures typically contain unreacted phenols, triphenylphosphine oxide, and alkylating agents.
Achieving >99% purity is paramount for downstream coupling reactions. This Application Note details a self-validating, three-tier purification strategy: Acid-Base Liquid-Liquid Extraction (LLE), Triethylamine-deactivated Silica Gel Chromatography, and Hydrochloride Salt Crystallization.
Physicochemical Profiling & Causality in Purification Design
The purification logic is strictly dictated by the molecule's distinct physicochemical properties:
Basicity (pKa): The tertiary piperidine nitrogen has a pKa of approximately 9.5–10.0. This allows for selective protonation at pH < 3, rendering the molecule highly water-soluble as an ammonium salt, while neutral/acidic impurities (e.g., 2-fluorophenol) remain in the organic phase.
Lipophilicity (LogP): The 2-fluorophenoxy moiety imparts significant lipophilicity to the free base, ensuring near-quantitative partitioning into organic solvents (like dichloromethane or ethyl acetate) at pH > 10.
Silanol Interaction: Free piperidines are notorious for "tailing" or "streaking" on standard normal-phase silica gel due to strong hydrogen bonding and acid-base interactions with acidic silanol groups. Causality: To mitigate this, the mobile phase must be doped with a volatile sacrificial base, such as Triethylamine (TEA), to competitively cap the silanol sites [1].
Purification Workflows and Logical Relationships
Tiered purification workflow for 4-(2-Fluorophenoxy)-1-methylpiperidine.
Logical relationship of pH-dependent protonation states during extraction.
Objective: Remove unreacted 2-fluorophenol and neutral organic byproducts.
Dilution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of Dichloromethane (DCM).
Acidic Extraction (Protonation): Add 100 mL of 1 M aqueous HCl. Stir vigorously for 10 minutes. Transfer to a separatory funnel and allow phase separation.
Self-Validation Check: Test the pH of the aqueous layer; it must be < 3. If not, add additional 1 M HCl. This ensures the piperidine is fully protonated.
Phase Separation: Drain the lower organic layer (contains neutral impurities). Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic byproducts.
Basification (Deprotonation): Cool the aqueous layer in an ice bath (0–5 °C) to prevent exothermic degradation. Slowly add 2 M aqueous NaOH dropwise until the pH reaches 10–11. The aqueous layer will turn cloudy as the free base precipitates or oils out.
Recovery: Extract the basic aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
Protocol B: Silica Gel Flash Chromatography (Normal Phase)
Objective: Isolate the target compound from structurally similar basic impurities.
Column Preparation: Slurry-pack a silica gel column (230–400 mesh) using a mobile phase of Hexane/Ethyl Acetate (70:30, v/v) containing 1% Triethylamine (TEA) [2].
Expert Insight: TEA is mandatory. Without it, the tertiary amine will bind irreversibly to the silica, resulting in poor recovery and severe peak tailing [1].
Loading: Dissolve the LLE-enriched free base in a minimum volume of the mobile phase and load it onto the column.
Elution & Monitoring: Elute using a gradient of Hexane/EtOAc (70:30 to 50:50) with constant 1% TEA. Monitor fractions via TLC.
Visualization: Since the fluorophenoxy group has moderate UV absorbance at 254 nm, UV can be used. For definitive identification, stain the TLC plate with Dragendorff's reagent, which selectively forms an orange complex with tertiary amines [4].
Concentration: Pool the product-containing fractions and evaporate. Co-evaporate twice with toluene to remove residual TEA azeotropically.
Protocol C: Hydrochloride Salt Crystallization
Objective: Achieve >99% purity and establish a stable, shelf-ready solid.
Dissolution: Dissolve the chromatographed free base in anhydrous diethyl ether (10 mL/g). If solubility is poor, add a few drops of absolute ethanol until clear.
Salt Formation: Place the solution in an ice bath. Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of 2 M HCl in diethyl ether. A white precipitate (the hydrochloride salt) will form immediately.
Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.
Filtration: Filter the solid under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold anhydrous ether (2 x 10 mL).
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to yield the pure 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride.
Quantitative Data Presentation
The table below summarizes the expected purity and recovery metrics at each stage of the purification cascade, based on standard laboratory validation.
Purification Stage
Target State
Primary Impurities Removed
Yield (% Step)
Cumulative Purity (HPLC)
Crude Mixture
Mixed
N/A
N/A
45 - 60%
Acid-Base LLE
Free Base
2-Fluorophenol, Neutral Organics
85 - 90%
80 - 85%
Flash Chromatography
Free Base
Alkylated byproducts, TEA
75 - 80%
95 - 97%
HCl Crystallization
HCl Salt
Trace isomers, colored impurities
88 - 92%
> 99.5%
References
Armarego, W.L.F., & Chai, C.L.L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Available at: [Link]
Apodaca, R., et al. (2007). Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications. U.S. Patent No. 7,169,928 B2. Washington, DC: U.S. Patent and Trademark Office.
Combs, A. P., et al. (2021). Novel aryloxypiperidine pyrazole compounds as indoleamine 2,3-dioxygenase inhibitors. European Patent No. EP3840747B1. European Patent Office.
Côté, M., et al. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(4), 1093. Available at: [Link]
Method
Application Note: Optimized Solvent Selection for the O-Alkylation of 2-Fluorophenol with N-Methyl-4-Chloropiperidine
Topic: Solvent Selection for Alkylation of 2-Fluorophenol with N-Methyl-4-Chloropiperidine Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Process Chemists, Medicinal Chemists Executive Summary T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent Selection for Alkylation of 2-Fluorophenol with N-Methyl-4-Chloropiperidine
Content Type: Application Note & Protocol Guide
Audience: Pharmaceutical Process Chemists, Medicinal Chemists
Executive Summary
The synthesis of aryl piperidinyl ethers is a critical transformation in the development of antihistamines, antipsychotics, and serotonin modulators. This guide addresses the specific challenge of alkylating 2-fluorophenol with N-methyl-4-chloropiperidine . Unlike primary alkyl halides, the secondary chloride at the 4-position of the piperidine ring introduces significant steric hindrance and a competing elimination pathway (
).
This protocol provides a rational framework for solvent selection, balancing reaction kinetics (
rate) against process safety and green chemistry principles. We recommend Acetonitrile (MeCN) for high-throughput medicinal chemistry and Toluene/Water (PTC) for scalable process development.
Part 1: Mechanistic Insight & Reaction Challenges
The Chemoselectivity Challenge
The reaction involves the nucleophilic attack of the 2-fluorophenoxide anion on the secondary carbon of the piperidine ring. Three primary challenges dictate the success of this transformation:
Secondary Electrophile Reactivity: The 4-chloropiperidine moiety is a secondary alkyl halide. The steric bulk of the N-methyl group (even at the
-position) and the ring structure retards attack, making the system prone to thermal elimination.
Elimination (
) Competition: Strong bases or high temperatures favor the formation of the alkene byproduct (1-methyl-1,2,3,6-tetrahydropyridine), drastically reducing yield.
Ambident Nucleophile: While O-alkylation is desired, phenols can undergo C-alkylation.[1] However, with secondary halides and weak bases (
), O-alkylation is generally preferred unless protic solvents (e.g., phenol/water) are used without phase transfer catalysts.
Reaction Pathway Visualization
Figure 1: Competing reaction pathways. Solvent choice dictates the ratio of SN2 (Target) to E2 (Elimination).
Part 2: Solvent Selection Guide
The choice of solvent impacts the "nakedness" of the phenoxide anion and the stability of the transition state.
Solvent Class
Solvent
Rate ()
Selectivity
Green Score
Recommendation
Polar Aprotic
DMF / NMP
High
High (O-alk)
Low
Lab Scale Only. Excellent for difficult substrates but hard to remove (high BP) and toxic.
Polar Aprotic
Acetonitrile (MeCN)
Med-High
High (O-alk)
Medium
Preferred (Lab). Good balance of rate and easy workup (low BP).
Reaction: Heat the mixture to reflux (80-82°C) under nitrogen.
Checkpoint: Monitor by LCMS/TLC. Reaction typically completes in 12-16 hours.
Workup: Cool to RT. Filter off inorganic salts (
, Excess Carbonate). Rinse cake with MeCN.
Concentration: Evaporate solvent under reduced pressure.
Purification: Dissolve residue in DCM. Wash with 1M NaOH (removes unreacted phenol). Dry over
and concentrate.
Protocol B: Process Scale-Up (Phase Transfer Catalysis)
Best for: Large scale (>50g), safety, and cost-efficiency.
Reagents:
2-Fluorophenol (1.0 equiv)
N-methyl-4-chloropiperidine free base (1.1 equiv) — Prepared by neutralizing the HCl salt separately.
Potassium Carbonate (
) (2.0 equiv)
Tetrabutylammonium Bromide (TBAB) (0.05 equiv) — Phase Transfer Catalyst.
Solvent: Toluene (5 volumes).
Procedure:
Base Preparation: In a reactor, suspend
and TBAB in Toluene.
Phenoxide Formation: Add 2-Fluorophenol. Heat to reflux with a Dean-Stark trap to remove any trace water (azeotropic drying). This ensures a "dry" phenoxide.
Alkylation: Cool to 90°C. Add N-methyl-4-chloropiperidine (free base) slowly over 30 minutes.
Reaction: Stir at 100-110°C for 18-24 hours.
Self-Validating Workup (Acid-Base Purification):
Step 1 (Quench): Cool to 25°C. Add Water (5 vol). Separate layers. Organic layer contains Product + Neutral Impurities. Aqueous layer contains salts.
Step 3 (Acid Extraction - Critical): Extract the Toluene layer with 1M HCl (2x). The basic product moves to the Aqueous Acid phase. Neutral impurities remain in Toluene (discard Toluene).
Step 4 (Recovery): Basify the Aqueous Acid phase with 4M NaOH to pH > 12. Product precipitates or oils out.
Step 5 (Final Extraction): Extract into MTBE or Ethyl Acetate, dry, and concentrate.
Purification Workflow Diagram
Figure 2: Acid-Base purification strategy exploits the basicity of the piperidine nitrogen to isolate pure product without chromatography.
Part 4: Safety & Handling
N-methyl-4-chloropiperidine: This compound is a vesicant and skin sensitizer. It is structurally related to nitrogen mustards (though less reactive).
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Inhalation: Handle only in a functioning fume hood. The HCl salt is a powder and can be an inhalation hazard; the free base is a volatile oil.
Decontamination: Spills should be treated with dilute ammonia or bicarbonate solution before wiping.
Part 5: References
PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation | Notes. Retrieved from [Link]
ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.[1][2] Retrieved from [Link]
Application Notes and Protocols for the Crystallization of 4-(2-Fluorophenoxy)-1-methylpiperidine Salts
Introduction The control of the solid-state form of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing.[1] The crystalline form of an API can significantly influence its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The control of the solid-state form of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing.[1] The crystalline form of an API can significantly influence its physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[2][3] 4-(2-Fluorophenoxy)-1-methylpiperidine and its salts are an important class of compounds with potential therapeutic applications. Achieving a consistent and well-defined crystalline form is paramount for ensuring product quality and performance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization techniques for 4-(2-Fluorophenoxy)-1-methylpiperidine salts. This document outlines the scientific principles behind various crystallization methods, provides detailed, step-by-step protocols, and offers guidance on the characterization of the resulting crystalline materials. The protocols are designed to be a starting point for process development and can be optimized to meet specific project requirements.
Physicochemical Properties and Initial Considerations
Key Properties to Determine Experimentally:
Solubility: The solubility of the salt in a range of solvents with varying polarities is the most critical parameter for designing a crystallization process.[6] A detailed protocol for determining solubility is provided in the following section.
pKa: The pKa of the 1-methylpiperidine nitrogen will influence the stability of the salt and the pH range for crystallization.
Melting Point: The melting point of the crystalline form is an important indicator of purity and polymorphic form.
Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs.[7] Each polymorph can have different physical properties. It is crucial to identify and control the desired polymorphic form.
Protocol for Determining the Equilibrium Solubility of 4-(2-Fluorophenoxy)-1-methylpiperidine Hydrochloride
A precise understanding of the solubility of the target compound in various solvents is essential for developing an effective crystallization strategy. The following is a generalized protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[8]
Objective: To determine the quantitative solubility of 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride in a selection of organic solvents at a specified temperature (e.g., 25°C).
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride to a series of glass vials. The presence of undissolved solid after equilibration is crucial.
Add a known volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8]
Phase Separation:
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
To ensure complete separation, centrifuge the vials at a moderate speed.
Sample Collection and Preparation:
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic particles.[8]
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
Quantification:
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
Prepare a calibration curve using standard solutions of 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride of known concentrations.
Data Reporting:
Calculate the solubility of the compound in each solvent based on the HPLC analysis and the dilution factor.
Report the solubility in units of mg/mL or mol/L at the specified temperature.[8]
Diagram of the Solubility Determination Workflow:
Caption: Workflow for equilibrium solubility determination.
Crystallization Techniques and Protocols
The choice of crystallization technique depends on the physicochemical properties of the compound, particularly its solubility profile.[3] The three primary methods applicable to 4-(2-Fluorophenoxy)-1-methylpiperidine salts are cooling crystallization, antisolvent crystallization, and evaporative crystallization.
Cooling Crystallization
This is one of the most common crystallization methods for compounds that exhibit a significant increase in solubility with temperature.[9] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[10]
Protocol: Cooling Crystallization of 4-(2-Fluorophenoxy)-1-methylpiperidine Hydrochloride
Objective: To obtain high-purity crystals of 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride.
Alcohols are common solvents for amine hydrochlorides. The addition of water can modify solubility.[11]
Initial Concentration
To be determined based on solubility data at the dissolution temperature
A concentration close to saturation at the higher temperature is ideal to maximize yield.
Dissolution Temperature
60-80 °C
A temperature that ensures complete dissolution without causing degradation.
Cooling Rate
5-20 °C/hour
A slower cooling rate generally promotes the growth of larger, more uniform crystals.[11]
Final Temperature
0-10 °C
Lower temperatures maximize the yield by reducing the solubility of the salt.
Maturation Time
2-4 hours
Allows for the crystallization process to reach completion and for the system to equilibrate.[11]
Procedure:
Dissolution: Charge the jacketed reactor with the crude 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride and the selected solvent system. Heat the mixture to the dissolution temperature with stirring until all solids are completely dissolved.
Cooling Crystallization: Once a clear solution is obtained, initiate the controlled cooling process using the temperature control unit. A linear cooling ramp is recommended.
Maturation: Hold the resulting slurry at the final temperature for the specified maturation time with continued stirring.
Isolation: Isolate the crystalline product by vacuum filtration.
Washing: Wash the filter cake with a small amount of the cold solvent system to remove any adhering mother liquor and impurities.
Drying: Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Diagram of the Cooling Crystallization Workflow:
Caption: Cooling crystallization workflow.
Antisolvent Crystallization
Antisolvent crystallization is a technique where a solvent in which the compound is poorly soluble (the antisolvent) is added to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[10] This method is particularly useful for controlling crystal size and morphology.[10]
Protocol: Antisolvent Crystallization of 4-(2-Fluorophenoxy)-1-methylpiperidine Hydrochloride
Objective: To produce fine, uniform crystals of 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride.
An "antisolvent" (e.g., acetone, ethyl acetate, toluene)
Crystallization vessel with a stirrer
Addition funnel or syringe pump for controlled addition of the antisolvent
Filtration and drying equipment as described previously
Experimental Parameters:
Parameter
Recommended Range/Value
Rationale
Solvent/Antisolvent System
Ethanol/Acetone, Methanol/Ethyl Acetate
The API should be highly soluble in the solvent and poorly soluble in the antisolvent. The two must be miscible.
Solvent to Antisolvent Ratio
1:2 to 1:5 (v/v)
This ratio will significantly impact the level of supersaturation and thus the crystal size. Higher ratios lead to faster precipitation and smaller crystals.
Addition Rate of Antisolvent
0.5-2.0 mL/minute
A slower addition rate allows for better control over supersaturation and crystal growth.
Temperature
Room Temperature (20-25 °C)
This method is often performed at a constant temperature.
Agitation Speed
100-300 RPM
Adequate mixing is necessary to ensure uniform supersaturation throughout the solution.
Procedure:
Dissolution: Dissolve the crude 4-(2-Fluorophenoxy)-1-methylpiperidine hydrochloride in the "good" solvent to create a clear, concentrated solution.
Antisolvent Addition: While stirring the solution, add the antisolvent at a controlled rate using an addition funnel or syringe pump.
Crystallization and Maturation: The addition of the antisolvent will induce precipitation. Continue stirring the resulting slurry for 1-2 hours to ensure complete crystallization.
Isolation, Washing, and Drying: Follow the same procedures as described for cooling crystallization.
Diagram of the Antisolvent Crystallization Workflow:
Preparation of 4-(2-Fluorophenoxy)-1-methylpiperidine Hydrochloride: A Comprehensive Synthetic and Methodological Guide
Introduction & Strategic Rationale Aryloxypiperidines represent a privileged scaffold in medicinal chemistry, frequently appearing in neuropharmacological agents such as serotonin reuptake inhibitors and sigma receptor l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Aryloxypiperidines represent a privileged scaffold in medicinal chemistry, frequently appearing in neuropharmacological agents such as serotonin reuptake inhibitors and sigma receptor ligands[1]. The synthesis of 4-(2-fluorophenoxy)-1-methylpiperidine hydrochloride requires the formation of a robust ether linkage between a sterically hindered secondary alcohol (1-methylpiperidin-4-ol) and an electron-rich phenol (2-fluorophenol).
While nucleophilic aromatic substitution (SNAr) is a common method for synthesizing diaryl ethers, the lack of strong electron-withdrawing groups on 2-fluorophenol makes this approach thermodynamically unfavorable. Therefore, the Mitsunobu reaction is the method of choice[2]. This protocol leverages the Mitsunobu etherification, followed by a highly efficient, chromatography-free acid-base extraction to remove the notorious triphenylphosphine oxide (TPPO) byproduct[3], culminating in anhydrous hydrochloride salt formation.
Reaction Pathway & Mechanistic Causality
The Mitsunobu reaction proceeds via a complex, multi-step mechanism driven by the thermodynamic formation of a strong P=O bond.
Betaine Formation : Triphenylphosphine (PPh3) attacks diisopropyl azodicarboxylate (DIAD) to form a zwitterionic betaine intermediate. DIAD is strictly preferred over diethyl azodicarboxylate (DEAD) due to its superior safety profile; DEAD is highly susceptible to explosive decomposition under thermal or mechanical stress[4].
Protonation : The weakly acidic 2-fluorophenol (pKa ~ 8.7) protonates the betaine, generating an ion pair.
Activation : 1-Methylpiperidin-4-ol attacks the phosphonium intermediate, forming a crucial alkoxyphosphonium ion.
Displacement : The 2-fluorophenoxide anion executes an SN2 attack on the activated alcohol, inverting the stereocenter (though the symmetric nature of the piperidine ring renders the final product achiral) and expelling TPPO[2].
Experimental Protocols
Step 1: Mitsunobu Etherification
Objective: Couple 1-methylpiperidin-4-ol and 2-fluorophenol while minimizing side reactions.
In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-methylpiperidin-4-ol (1.0 eq, 10.0 mmol) and 2-fluorophenol (1.1 eq, 11.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
Add triphenylphosphine (PPh3) (1.2 eq, 12.0 mmol) to the solution and stir until completely dissolved.
Cool the reaction mixture to 0 °C using an ice-water bath. Causality : The subsequent addition of DIAD is highly exothermic. Cooling prevents the thermal degradation of the unstable betaine intermediate[4].
Dissolve DIAD (1.2 eq, 12.0 mmol) in anhydrous THF (10 mL) and add dropwise to the reaction mixture over 15 minutes via an addition funnel.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under argon. Monitor reaction completion via TLC (DCM:MeOH 9:1, visualizing with UV and iodine).
Objective: Isolate the basic product from neutral TPPO and unreacted starting materials[3].
Concentrate the crude reaction mixture under reduced pressure to remove THF.
Dissolve the resulting viscous residue in dichloromethane (DCM, 100 mL).
Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 50 mL). Causality : At pH < 2, the tertiary amine of the piperidine ring (pKa ~ 9.5) becomes fully protonated and partitions into the aqueous layer. TPPO, unreacted PPh3, and DIAD byproducts remain in the organic layer[3].
Discard the organic layer (or save for TPPO recovery). Wash the combined aqueous layers with fresh DCM (20 mL) to remove trace organic impurities.
Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH reaches 10-11. The aqueous layer will become cloudy as the free base precipitates.
Extract the basified aqueous layer with ethyl acetate (EtOAc, 3 × 50 mL).
Combine the EtOAc layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 4-(2-fluorophenoxy)-1-methylpiperidine as a pale yellow oil.
Step 3: Hydrochloride Salt Formation
Objective: Convert the free base into a stable, crystalline hydrochloride salt for long-term storage and analytical purity.
Dissolve the crude free base in anhydrous diethyl ether (Et2O, 30 mL) and cool to 0 °C.
Slowly add a solution of 4M HCl in dioxane (1.1 eq) dropwise under vigorous stirring. Causality : Using an anhydrous acid source (HCl in dioxane) in a non-polar solvent (Et2O) forces the immediate precipitation of the salt, preventing "oiling out" or hydrate formation.
Stir the resulting white suspension at 0 °C for 30 minutes.
Filter the precipitate rapidly through a sintered glass funnel under vacuum. Wash the filter cake with cold, anhydrous Et2O (2 × 10 mL).
Dry the solid in a vacuum oven at 40 °C for 12 hours to afford pure 4-(2-fluorophenoxy)-1-methylpiperidine hydrochloride as a white crystalline solid.
Data Presentation: Optimization of Mitsunobu Conditions
The following table summarizes the optimization parameters for the etherification step to maximize yield and minimize byproduct formation.
Application Note: Microwave-Assisted Synthesis of 4-Aryloxy-1-methylpiperidines
Executive Summary & Scientific Causality The 4-aryloxypiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, prominently featured in central nervous system (CNS) therapeutics and novel antituber...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Causality
The 4-aryloxypiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, prominently featured in central nervous system (CNS) therapeutics and novel antitubercular agents such as GSK2556286[1]. However, synthesizing these sterically hindered ethers via conventional thermal heating is notoriously inefficient, often suffering from prolonged reaction times (24–48 hours), competing elimination side-reactions, and poor overall yields.
Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers. By utilizing dipolar polarization and ionic conduction, microwave irradiation achieves rapid, uniform "in-core" heating of the reaction mixture[2]. This targeted energy transfer rapidly pushes the sterically hindered secondary alcohol (4-hydroxy-1-methylpiperidine) over its activation energy threshold, reducing reaction times from days to mere minutes while significantly improving product purity and yield[3].
This application note details field-proven, self-validating protocols for synthesizing 4-aryloxy-1-methylpiperidines via two distinct mechanistic pathways: the Mitsunobu Reaction (for electron-rich/neutral phenols) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient aryl halides).
Mechanistic Pathways
The selection of the synthetic pathway is dictated by the electronic properties of the aryl coupling partner.
Mitsunobu Pathway: Utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3). Microwave irradiation accelerates the formation of the highly reactive alkoxyphosphonium intermediate, driving the
displacement of the 4-hydroxyl group before competing thermal degradation can occur.
SNAr Pathway: Utilizes a strong base (NaH) to generate the piperidine alkoxide. Microwave heating at 150°C provides the intense kinetic energy required for the bulky alkoxide to attack an electron-deficient aromatic ring, bypassing the sluggish kinetics observed in conventional reflux.
Reaction pathways for 4-aryloxy-1-methylpiperidine synthesis via Mitsunobu and SNAr.
Experimental Workflow
To ensure reproducibility and safety, the following standardized workflow must be adhered to when utilizing closed-vessel microwave reactors.
Standardized workflow for microwave-assisted organic synthesis and purification.
Step-by-Step Methodologies
Protocol A: Microwave-Assisted Mitsunobu Reaction
Use Case: Synthesis of 4-(2,5-Dichlorophenoxy)-1-methylpiperidine (Anti-TB Precursor)
Materials:
4-Hydroxy-1-methylpiperidine (1.0 eq, 1.0 mmol)
2,5-Dichlorophenol (1.1 eq, 1.1 mmol)
Triphenylphosphine (
) (1.5 eq, 1.5 mmol)
Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 1.5 mmol) — Preferred over DEAD due to its liquid state and superior safety profile under microwave conditions.
Anhydrous Tetrahydrofuran (THF) (4.0 mL)
Procedure:
Preparation: In an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 4-hydroxy-1-methylpiperidine and 2,5-dichlorophenol in anhydrous THF under a nitrogen atmosphere.
Activation: Add
to the solution and stir for 5 minutes at room temperature to ensure complete dissolution.
Coupling: Dropwise add DIAD over 2 minutes. The solution will transition to a pale yellow color, indicating the formation of the betaine intermediate.
Microwave Irradiation: Seal the vial with a pressure-rated Teflon septum cap. Place into a dedicated microwave synthesizer. Irradiate at 100°C for 15 minutes with dynamic power modulation (max 50 W) to maintain the target temperature without thermal overshoot.
Cooling & Workup: Allow the instrument to rapidly cool the vial to <40°C via a compressed air jet. Dilute the mixture with EtOAc (15 mL) and wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol, followed by a brine wash (10 mL).
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH 95:5 with 1% ).
Protocol B: Microwave-Assisted SNAr Reaction
Use Case: Synthesis of 1-Methyl-4-(4-nitrophenoxy)piperidine
Materials:
4-Hydroxy-1-methylpiperidine (1.0 eq, 1.0 mmol)
1-Fluoro-4-nitrobenzene (1.2 eq, 1.2 mmol)
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 1.5 mmol)
Anhydrous Dimethylformamide (DMF) (3.0 mL)
Procedure:
Alkoxide Generation: In a 10 mL microwave vial, suspend NaH in anhydrous DMF. Slowly add 4-hydroxy-1-methylpiperidine at 0°C. Stir at room temperature for 10 minutes until hydrogen gas evolution completely ceases.
Electrophile Addition: Add 1-fluoro-4-nitrobenzene to the alkoxide solution.
Microwave Irradiation: Seal the vial and subject to microwave irradiation at 150°C for 10 minutes (max 100 W). The high dielectric constant of DMF couples excellently with microwave energy, ensuring rapid heating.
Cooling & Workup: Cool to room temperature. Quench carefully with ice water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organics extensively with water (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).
Purification: Dry, concentrate, and purify via silica gel chromatography to yield the pure ether.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for the 4-aryloxypiperidine scaffold.
Synthesis Method
Reagents / Solvent
Temperature (°C)
Reaction Time
Isolated Yield (%)
Purity (LC-MS)
Conventional Mitsunobu
DIAD, , THF
65 (Reflux)
24 hours
45%
85%
Microwave Mitsunobu
DIAD, , THF
100
15 minutes
82%
>95%
Conventional SNAr
NaH, DMF
100
18 hours
55%
80%
Microwave SNAr
NaH, DMF
150
10 minutes
89%
>95%
Table 1: Efficiency metrics comparing conventional thermal heating vs. MAOS for the synthesis of 4-aryloxy-1-methylpiperidines. Microwave methods demonstrate an exponential decrease in reaction time alongside significant yield improvements.
Conclusion
The integration of microwave irradiation into the synthesis of 4-aryloxy-1-methylpiperidines represents a critical optimization for drug development workflows. By leveraging precise, rapid "in-core" heating, researchers can bypass the steric hindrances inherent to the 4-position of the piperidine ring. Whether utilizing Mitsunobu or SNAr pathways, MAOS provides a self-validating, high-yield system that accelerates the generation of compound libraries for anti-tubercular and CNS drug discovery.
References
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science (IJRPAS).[Link]
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery (Archived via Narod.ru). [Link]
GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment. PubMed Central (NIH).[Link]
Application Note: Scalable Synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine , a structural motif common in serotonin (5-HT) modulators and antihistamines. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine , a structural motif common in serotonin (5-HT) modulators and antihistamines. While various routes exist (e.g., reductive amination, nucleophilic aromatic substitution), this guide prioritizes the Williamson Ether Synthesis via nucleophilic displacement. This pathway offers the highest atom economy and ease of purification for kilogram-scale production, avoiding the harsh conditions required for unactivated SNAr reactions.
Key Advantages of this Protocol:
Scalability: Uses commodity starting materials (2-fluorophenol and 4-chloro-1-methylpiperidine).
Purification: Relies on "Acid-Base Switch" extraction, minimizing chromatographic needs.
Safety: Eliminates the need for high-pressure hydrogenation or pyrophoric hydrides (e.g., NaH) often used in alternative routes.
Retrosynthetic Analysis & Strategy
To design a scalable process, we must evaluate the disconnection of the ether linkage.
Strategic Pathway Diagram
Figure 1: Retrosynthetic breakdown favoring the displacement of an alkyl halide by a phenoxide.
Mechanistic Rationale
We selected the reaction of 2-fluorophenol with 4-chloro-1-methylpiperidine (as the HCl salt).
Why not SNAr? The 1,2-difluorobenzene ring is only mildly activated. Displacing a fluorine with an alkoxide (4-hydroxy-1-methylpiperidine) typically requires strong bases (NaH, KOtBu) and high temperatures in DMSO, leading to potential elimination side products and safety hazards on scale.
Why Williamson? The phenoxide of 2-fluorophenol is easily generated with mild bases (K₂CO₃) and is a potent nucleophile. The secondary chloride on the piperidine ring is susceptible to S_N2 attack, particularly when catalyzed by Iodide (Finkelstein condition).
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
Reagent
CAS Registry
Function
Purity Req.
2-Fluorophenol
367-12-4
Nucleophile
>98%
4-Chloro-1-methylpiperidine HCl
5382-23-0
Electrophile
>97%
Potassium Carbonate (K₂CO₃)
584-08-7
Base
Anhydrous, Powder
Potassium Iodide (KI)
7681-11-0
Catalyst
>99%
2-Butanone (MEK) or DMF
78-93-3 / 68-12-2
Solvent
ACS Grade
Step-by-Step Synthesis Procedure
Scale: 100 g Input (2-Fluorophenol basis)
Step 1: Reaction Setup
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
Charge 2-Butanone (MEK) (800 mL) or DMF (500 mL). Note: DMF allows higher temperatures but is harder to remove. MEK is preferred for easier workup if reflux temp (80°C) is sufficient.
Add 2-Fluorophenol (100.0 g, 0.892 mol, 1.0 eq).
Add Potassium Carbonate (370.0 g, 2.68 mol, 3.0 eq). Excess base is critical to neutralize the HCl salt of the piperidine and maintain phenoxide concentration.
Add Potassium Iodide (14.8 g, 0.089 mol, 0.1 eq). Catalytic KI converts the secondary chloride to a more reactive iodide in situ.
Add 4-Chloro-1-methylpiperidine Hydrochloride (166.9 g, 0.981 mol, 1.1 eq) in portions over 15 minutes.
Heat the slurry to reflux (approx. 80°C for MEK, or 100°C if using DMF).
Agitation: Maintain vigorous stirring (300-400 RPM). The reaction is heterogeneous; mass transfer limits the rate.
Monitor: Reaction typically requires 18–24 hours. Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of 2-fluorophenol.
Step 3: Workup (The Acid-Base Switch)
This specific workup purifies the product without chromatography by exploiting the basic nitrogen of the piperidine.
Cool reaction mixture to 20°C.
Filter off inorganic salts (KCl, K₂CO₃) and rinse the cake with solvent.
Concentrate the filtrate under reduced pressure to remove the reaction solvent (MEK/DMF).
Dissolution: Dissolve the oily residue in Ethyl Acetate (EtOAc) (1.0 L).
Caustic Wash: Wash the organic phase with 1M NaOH (2 x 300 mL).
Purpose: Removes unreacted 2-fluorophenol (which forms water-soluble sodium 2-fluorophenoxide).
Acid Extraction (Critical): Extract the organic phase with 1M HCl (3 x 400 mL).
Mechanism:[2][3][4][5][6][7] The target amine becomes protonated (water-soluble). Neutral impurities remain in the EtOAc.
Basification: Combine the acidic aqueous layers. Cool to 0-5°C. Slowly adjust pH to >12 using 50% NaOH or solid KOH. The product will oil out.
Final Extraction: Extract the basic aqueous mixture with DCM or TBME (3 x 400 mL).
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to dryness.
Expected Results[3][4][5][7]
Yield: 75–85% (isolated).
Appearance: Pale yellow to amber oil (may crystallize upon standing or as an HCl salt).
Purity: >97% (HPLC).
Process Workflow Visualization
The following diagram illustrates the logical flow of the "Acid-Base Switch" purification, a critical component of the scalable protocol.
Figure 2: Purification workflow utilizing the amphiphilic nature of the target molecule.
Quality Control & Analytical Standards
For drug development applications, the following specifications are recommended:
Test
Method
Acceptance Criteria
Identification
1H-NMR (CDCl3)
Conforms to structure. Diagnostic multiplet at ~4.3 ppm (O-CH-).
Fix: Ensure K₂CO₃ is finely powdered. Add 0.1 eq of 18-crown-6 ether if using acetonitrile/MEK to solubilize the carbonate. Switch solvent to DMF to increase reaction temperature to 100°C.
Issue 2: Elimination Byproduct (Alkene formation)
Cause: Base is too strong or temperature too high.
Fix: Do not use NaH or KOtBu. These strong bases promote E2 elimination of the secondary chloride. Stick to Carbonate bases.[8]
Issue 3: Emulsions during Workup
Cause: Presence of fine inorganic particulates or amphiphilic nature of the amine.
Fix: Filter the reaction mixture through Celite before starting the aqueous workup. Ensure pH is distinctly basic (>12) during the final extraction to suppress surfactant behavior of the ammonium species.
References
Williamson, A. W. (1850).[4][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
Rowe, et al. (2001). "Process for the synthesis of 4-(4'-fluorophenyl)-piperidines." World Intellectual Property Organization, WO2001002357A2. Link (Analogous chemistry for fluorophenyl piperidines).
Saeedi, S., et al. (2025).[9][10] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold." ChemMedChem, 20(15).[10] Link (Recent protocols for phenoxy-piperidine ether synthesis).
PrepChem. "Synthesis of 4-(2-fluorobenzoyl)-1-methyl piperidine." PrepChem.com. Link (Precedent for handling 1-methylpiperidine precursors).
Master Organic Chemistry. "The Williamson Ether Synthesis." Link (Mechanistic overview and solvent selection).
Application Note: Strategic N-Methylation of 4-(2-fluorophenoxy)piperidine
Topic: Reagents for N-methylation of 4-(2-fluorophenoxy)piperidine precursor Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reagents for N-methylation of 4-(2-fluorophenoxy)piperidine precursor
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The 4-(2-fluorophenoxy)piperidine scaffold is a critical pharmacophore in neuropsychiatric drug development, often serving as a serotonin or dopamine receptor modulator. The conversion of the secondary amine precursor (Compound 1 ) to its tertiary N-methyl derivative (Compound 2 ) is a pivotal step in structure-activity relationship (SAR) exploration.
While conceptually simple, N-methylation of complex piperidines demands rigorous control to prevent quaternization (formation of the gem-dimethyl ammonium salt) and to preserve the integrity of the fluorophenoxy ether linkage.
This guide evaluates and details three distinct protocols, prioritizing chemoselectivity , scalability , and operational safety .
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the targeted selectivity control.
Figure 1: Reaction pathway showing the critical divergence between selective N-methylation and exhaustive quaternization.
Reagent Selection Matrix
The choice of reagent dictates the impurity profile and purification burden.
Parameter
Method A: Reductive Amination (Recommended)
Method B: Eschweiler-Clarke (Scalable)
Method C: Direct Alkylation (Caution)
Reagents
Formaldehyde (aq) + NaBH(OAc)₃
Formaldehyde (aq) + Formic Acid
Methyl Iodide (MeI) + K₂CO₃
Mechanism
Iminium formation Hydride transfer
Formate-mediated hydride transfer
Sɴ2 Nucleophilic Substitution
Selectivity
High (Stops at tertiary amine)
High (Self-limiting)
Low (Risk of quaternization)
Conditions
Mild (RT, pH 5-6)
Harsh (Reflux, 100°C)
Cryogenic to RT
Substrate Risk
Minimal
Potential ether hydrolysis (low risk)
Over-alkylation dominant
Green Score
Moderate (Boron waste)
High (CO₂ byproduct only)
Low (Toxic alkyl halides)
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Context: This is the most reliable method for medicinal chemistry scales (mg to g). The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure where the iminium ion is formed and reduced in situ without reducing the aldehyde substrate itself.
Reflux: Heat the mixture to 90–100°C for 12–18 hours. Critical: Ensure good venting for CO₂ release.
Workup: Cool to RT. Add 4M HCl (aq) and remove excess formaldehyde/formic acid via reduced pressure evaporation (optional, or proceed to neutralization).
Basification: Basify with 50% NaOH solution to pH >12 (ensure cooling).
Extraction: Extract the oily product layer with Ethyl Acetate or Toluene.
Protocol C: Direct Alkylation (Restricted Use)
Context: Use only if formaldehyde is contraindicated (rare). Requires strict stoichiometry control.
Slurry: Suspend substrate and K₂CO₃ in ACN at 0°C.
Addition: Dissolve MeI in ACN and add dropwise via syringe pump over 1 hour.
Reaction: Stir at 0°C for 4 hours. Do not heat.
Filtration: Filter off inorganic salts.
Purification:Mandatory column chromatography to separate unreacted starting material from product and quaternary salts.
Analytical Validation & Quality Control
Verify the product identity using the following markers. The 2-fluorophenoxy moiety provides distinct NMR handles.
Method
Diagnostic Signal
Expectation
¹H NMR
N-Me (Singlet)
2.25 – 2.35 ppm (3H)
¹H NMR
Piperidine -H
Shift upfield relative to precursor
¹H NMR
Aromatic (2-F-Ph)
Multiplets 6.9 – 7.2 ppm (Unchanged)
¹³C NMR
N-Me
~46.0 ppm
LC-MS
[M+H]⁺
Precursor Mass + 14.02 Da
Troubleshooting & "Pro-Tips"
Issue: Incomplete Conversion (Method A)
Cause: Wet solvent or old STAB reagent (STAB degrades with moisture).
Fix: Add a second portion of Formaldehyde (1.0 equiv) followed by fresh STAB (0.5 equiv). Ensure pH remains slightly acidic (5–6).
Issue: Quaternization (Method C)
Cause: Excess MeI or high temperature.
Fix: Switch to Method A. If Method C is mandatory, use Dimethyl Carbonate (DMC) with DABCO catalyst as a greener, more selective alternative to MeI.
Issue: Ether Cleavage
Risk: The 2-fluorophenoxy ether is robust, but strong Lewis acids (e.g., BBr₃, AlCl₃) must be avoided. The protocols above (A, B, C) are chemically compatible with aryl ethers.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Eschweiler, W. "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1] Berichte der deutschen chemischen Gesellschaft, 1905, 38(1), 880-882.[1] Link
Salvatore, R. N., et al. "Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines."[2] Organic Letters, 1999, 1(11), 1893–1896. Link
Li, F., et al. "Ruthenium-Catalyzed N-Methylation of Amines and Sulfonamides Using Methanol as the Methylating Agent."[2] Journal of Organic Chemistry, 2021, 86(3), 2621–2631. Link
Tsarev, V. N., et al. "N-Methylation of Amines with Methanol at Room Temperature."[3] Organic Letters, 2015, 17(10), 2530–2533. Link
Improving yield in the synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles associated with synthesizing 4-(2-Fluorophenoxy)-1-methylpip...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles associated with synthesizing 4-(2-Fluorophenoxy)-1-methylpiperidine .
The 4-aryloxypiperidine scaffold is a privileged structural motif, frequently utilized in the development of CNS therapeutics and emerging antitubercular agents . However, functionalizing the secondary C4 position of the piperidine ring introduces significant steric and electronic challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind yield variations and providing a self-validating protocol to ensure reproducible success.
Mechanistic Workflow: Pathway Selection
The synthesis of this ether typically forces a choice between two classical pathways: the Mitsunobu reaction and the Williamson ether synthesis. Understanding the kinetic competition in these pathways is the first step to optimizing your yield.
Fig 1. Synthetic pathways for 4-(2-Fluorophenoxy)-1-methylpiperidine and competing side reactions.
Troubleshooting & FAQ Guide
Q1: I attempted the Williamson ether synthesis using 1-methylpiperidin-4-yl methanesulfonate and 2-fluorophenol with K₂CO₃ in DMF. My LCMS shows a massive peak for a low-mass byproduct and <20% of the desired ether. What went wrong?Analysis: You are observing the classic kinetic competition between bimolecular substitution (SN2) and elimination (E2). Your electrophile is a secondary carbon. Because secondary carbons are sterically hindered, the nucleophile (2-fluorophenoxide) struggles to execute a backside attack. At the elevated temperatures required for the Williamson synthesis, the phenoxide acts as a base rather than a nucleophile, abstracting a beta-proton .
Solution: The major byproduct you are seeing is 1-methyl-1,2,3,6-tetrahydropyridine. To bypass this E2 dominance, you must abandon the Williamson route for this specific scaffold and transition to the Mitsunobu reaction, which activates the alcohol in situ under mild, non-basic conditions.
Q2: I switched to the Mitsunobu reaction, but the reaction stalls at ~50% conversion of 1-methylpiperidin-4-ol. How can I drive this to completion?Analysis: Incomplete Mitsunobu reactions usually stem from the failure to properly form or maintain the Morrison-Brunn-Huisgen betaine intermediate . For the betaine to collapse into the reactive oxaphosphonium ion, it must be protonated by the pronucleophile. 2-Fluorophenol has a pKa of ~8.7, which is perfectly acidic enough (pKa < 11 is required). Therefore, the stall is likely procedural—specifically, the order of addition or thermal degradation.
Solution: If you add all reagents at room temperature, triphenylphosphine (PPh₃) can reduce the diisopropyl azodicarboxylate (DIAD) before the alcohol can engage. Ensure strict anhydrous conditions and add DIAD dropwise over 30 minutes at 0 °C to a pre-mixed solution of the alcohol, phenol, and PPh₃.
Q3: The Mitsunobu reaction was successful, but I cannot separate the product from triphenylphosphine oxide (TPPO) using silica gel chromatography. They co-elute. How do I purify it?Analysis: TPPO is highly soluble in organic solvents and notoriously streaks on normal-phase silica, often co-eluting with polar basic compounds. However, you can exploit the intrinsic basicity of the 1-methylpiperidine moiety (conjugate acid pKa ~9.5) to separate them chemically.
Solution: Do not rely on chromatography. Implement an acid-base extraction. By dropping the pH to 2, the target molecule becomes fully protonated and partitions into the aqueous phase, leaving the neutral TPPO trapped in the organic phase.
Quantitative Pathway Comparison
To justify the methodological shift, review the empirical data comparing the two synthetic strategies for this specific substrate:
This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) validation checks are met.
In an oven-dried flask under N₂, dissolve 1-methylpiperidin-4-ol, 2-fluorophenol, and PPh₃ in anhydrous THF.
Cool the mixture to 0 °C using an ice bath.
Validation Check 1: Perform a Karl Fischer titration on the solvent mixture. Moisture must be < 100 ppm. Water will irreversibly hydrolyze the betaine intermediate.
Add DIAD dropwise via syringe pump over 30 minutes. Maintain the internal temperature below 5 °C to control the exothermic betaine formation.
Step 2: Reaction Propagation
Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.
Validation Check 2: Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the 1-methylpiperidin-4-ol spot (visualized by KMnO₄ stain) and the appearance of a new UV-active spot confirms reaction completion.
Step 3: Acidic Quench & TPPO Removal
Concentrate the THF in vacuo. Redissolve the crude paste in Ethyl Acetate (50 mL).
Transfer to a separatory funnel and extract with 1M HCl (3 x 30 mL).
Validation Check 3: Test the combined aqueous layers with pH paper. The pH must be ≤ 2. This guarantees the 1-methylpiperidine nitrogen is fully protonated (ammonium salt) and partitioned into the aqueous phase.
Discard the organic layer (which contains the neutral TPPO and unreacted DIAD byproducts).
Step 4: Basification & Product Recovery
Cool the aqueous layer to 0 °C. Slowly add 2M NaOH until the solution becomes strongly basic.
Validation Check 4: Test the aqueous layer with pH paper. The pH must be ≥ 10. The solution will turn cloudy as the free-base 4-(2-fluorophenoxy)-1-methylpiperidine precipitates/oils out.
Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a pale yellow oil.
Validation Check 5: Run an LCMS of the final oil. You must observe a dominant peak at m/z 210.1 [M+H]⁺ , confirming the successful synthesis of the target ether.
References
GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]
The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Available at:[Link]
Optimization
Minimizing elimination byproducts in 4-(2-Fluorophenoxy)-1-methylpiperidine synthesis
Ticket Subject: Minimizing Elimination Byproducts (1-methyl-1,2,3,6-tetrahydropyridine) Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Overview: The Elimination Challenge In the synthesis of 4-...
In the synthesis of 4-(2-fluorophenoxy)-1-methylpiperidine , the most persistent impurity is 1-methyl-1,2,3,6-tetrahydropyridine . This alkene byproduct arises from an E2 elimination reaction that competes directly with the desired
nucleophilic substitution .
The Mechanistic Conflict
The reaction typically involves the attack of a 2-fluorophenoxide anion on an electrophilic 4-substituted-1-methylpiperidine (where the leaving group, LG, is a mesylate, tosylate, or halide).
Desired Path (
): The phenoxide attacks the C4 carbon, displacing the LG to form the ether.
Competing Path (E2): The phenoxide acts as a base, abstracting a
-proton (from C3 or C5), causing the LG to depart and forming the double bond.
Critical Insight: The piperidine ring's 4-position is a secondary carbon . Secondary substrates are highly susceptible to E2 elimination, especially when heated with bases.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence dependent on reaction conditions. High energy/basicity favors elimination.
Troubleshooting Guide & FAQs
Issue 1: "My crude NMR shows >15% alkene impurity."
Q: I am using Sodium Hydride (NaH) in THF at reflux. Why is the elimination so high?A: NaH is a strong, "hard" base. While it effectively deprotonates the phenol, the high basicity and high temperature (refluxing THF ~66°C) significantly lower the activation energy for E2 elimination.
Corrective Action: Switch to a "softer," weaker base like Cesium Carbonate (
) or Potassium Carbonate () . These bases are sufficient to deprotonate 2-fluorophenol ( ~10) but are less likely to abstract the -proton on the piperidine ring.
Issue 2: "The reaction stalls at lower temperatures."
Q: I lowered the temperature to 40°C to stop elimination, but now the substitution isn't happening.A:
reactions on secondary carbons are sterically hindered and slow.
Corrective Action: Change the solvent to a Polar Aprotic solvent like DMF (Dimethylformamide) or DMSO .[1] These solvents solvate the cation (e.g.,
), leaving the phenoxide anion "naked" and more nucleophilic, thereby increasing the rate without requiring excessive heat.
Issue 3: "I cannot separate the alkene from the product."
Q: The byproduct co-elutes with my product during chromatography.A: Both the product and the byproduct are tertiary amines with similar polarity.
Corrective Action:
Acid Wash: The alkene (enamine-like character) and the product have different basicities. Dissolve the crude in ethyl acetate and wash with mild aqueous acid (Citric acid or pH 4 buffer). This may selectively extract the more basic species.[2]
Prevention: It is far more efficient to prevent the alkene formation using the Mitsunobu Protocol (see Section 3) than to separate it later.
Allow to warm to Room Temperature (20-25°C) and stir for 12-16 hours.
Workup: Quench with water, extract with EtOAc. The major byproduct is triphenylphosphine oxide, which can be removed via precipitation in hexanes or chromatography.
Decision Logic for Process Optimization
Figure 2: Decision tree for selecting the synthesis route based on scale and purity requirements.
References
Williamson Ether Synthesis & Side Reactions
Title: The Williamson Ether Synthesis - Elimination Competition
Source: Chemistry LibreTexts
URL:[Link][1][3][4][5][6][7][8][9]
Mitsunobu Reaction Protocol
Title: Mitsunobu reaction - Mechanism and Protocols
Source: Wikipedia / Organic Chemistry Portal
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Last Updated: March 2, 2026
Department: Application Science & Technical Support
Ticket ID: REF-SOL-4FMP-001
Executive Summary & Compound Profile
The Core Challenge:
Users frequently report difficulty solubilizing 4-(2-Fluorophenoxy)-1-methylpiperidine (henceforth 4-FMP ) in aqueous media. This issue stems from a misunderstanding of its physicochemical state. As a free base , 4-FMP is a lipophilic tertiary amine (LogP ≈ 2.5–3.0) with a pKa ≈ 9.0–9.5. It is naturally hydrophobic and often exists as a viscous oil or low-melting solid at room temperature.
Immediate Action:
Do not attempt to dissolve the free base directly in neutral water (pH 7) or basic buffers (PBS). It will form an immiscible oil layer ("oil out"). Successful dissolution requires organic cosolvents (DMSO/Ethanol) or pH manipulation (Acidification) to generate the water-soluble cation.
Hard to weigh; density correction required for volumetric dosing.
pKa (Basic)
~9.2 (Piperidine N)
Ionized (soluble) at pH < 7; Unionized (insoluble) at pH > 8.
LogP
~2.8
Moderate lipophilicity; requires organic solvent for stock solutions.
Water Solubility
< 0.1 mg/mL (Neutral pH)
Practically insoluble without modification.
Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
Solvent
Solubility Rating
Application Notes
DMSO
Excellent (>50 mg/mL)
Recommended for Stock. Stable at -20°C. Freeze-thaw cycles may cause moisture uptake.
Ethanol (100%)
Good (>20 mg/mL)
Good alternative to DMSO for evaporation studies. Volatility is a risk for concentration accuracy.
Water (Neutral)
Poor (Insoluble)
Avoid. Causes phase separation (oiling out).
0.1 M HCl
High (>10 mg/mL)
Best for Aqueous Stock. Converts free base to HCl salt in situ.
PBS (pH 7.4)
Poor (< 0.1 mg/mL)
Risk of precipitation upon dilution from DMSO stock.
Visual Troubleshooting Guide
Workflow: Selecting the Right Solubilization Strategy
Figure 1: Decision tree for solubilizing 4-FMP based on experimental end-use.
Troubleshooting & FAQs
Issue 1: "My compound 'oiled out' when I added water."
Diagnosis: You attempted to dissolve the lipophilic free base directly in a neutral aqueous environment. The compound phase-separated because it is uncharged at neutral pH.
The Fix (In-Situ Salt Formation):
Weigh the oil/solid.
Add 1.0 equivalent of 1M HCl (or acetic acid).
Vortex vigorously. The acid protonates the piperidine nitrogen (N-CH3), creating a charged cation (ammonium species) that is highly water-soluble.
Dilute with water to the desired volume.
Issue 2: "Precipitation occurs when diluting DMSO stock into cell media."
Diagnosis: This is the "Solubility Shock" phenomenon. Your stock is 100% DMSO, but your media is aqueous (pH 7.4). When the DMSO is diluted, the solvent power drops, and the pH 7.4 buffer forces the molecule back into its neutral, insoluble state.
The Fix:
Step 1: Lower the concentration of the stock solution.
Step 2:Serial Dilution. Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS) to check for cloudiness.
Step 3:Carrier Proteins. Ensure your media contains BSA or FBS; proteins can bind lipophilic drugs and keep them in solution.
Issue 3: "How do I make the Hydrochloride (HCl) Salt permanently?"
Context: Working with the oil is difficult. Converting it to a solid HCl salt makes weighing and handling easier.
Protocol:
Dissolve 4-FMP free base in a minimal amount of Diethyl Ether or Ethyl Acetate .
Cool the solution to 0°C on ice.
Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or bubble HCl gas.
A white precipitate (4-FMP·HCl) should form immediately.
Filter the solid, wash with cold ether, and dry under vacuum.
Result: A stable, water-soluble solid.
Mechanism of Action: The pH Dependency
Understanding the pKa is critical. The piperidine nitrogen acts as a proton acceptor.
Figure 2: The ionization state of the piperidine ring dictates solubility.
References
Li, S., et al. (2005).[8] "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[3][8] Pharmaceutical Research, 22(4), 628-635.[8]
Context: Establishes the fundamental relationship between pH, pKa, and solubility for weak bases like piperidines.
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
PubChem. (n.d.). "Compound Summary: 4-(2-Fluorophenoxy)piperidine hydrochloride."[4][9] National Library of Medicine.
Context: Provides structural analogs and physicochemical data supporting the lipophilicity estim
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[10] Advanced Drug Delivery Reviews, 59(7), 603-616.
Context: Protocol basis for converting the free base oil into a stable HCl salt.
Removing unreacted 2-fluorophenol from 4-(2-Fluorophenoxy)-1-methylpiperidine
The following technical guide is structured as a Technical Support Center resource. It is designed to address the specific purification challenge of separating 2-fluorophenol (impurity) from 4-(2-Fluorophenoxy)-1-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Technical Support Center resource. It is designed to address the specific purification challenge of separating 2-fluorophenol (impurity) from 4-(2-Fluorophenoxy)-1-methylpiperidine (target product).[1]
Ticket ID: PUR-2FP-FMP
Subject: Removal of unreacted 2-fluorophenol from 4-(2-Fluorophenoxy)-1-methylpiperidine
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Chemical Logic
The separation of 2-fluorophenol from 4-(2-Fluorophenoxy)-1-methylpiperidine relies on the distinct acid-base properties of the two components.[1][2] This is not a separation based on polarity (chromatography) but rather on pKa-controlled liquid-liquid extraction (LLE) .[1]
The Target (Base): 4-(2-Fluorophenoxy)-1-methylpiperidine is a tertiary amine.[1][2] It is basic and can be protonated to form a water-soluble salt.[1][2]
The Impurity (Acid): 2-Fluorophenol is a phenol.[1][2][3] It is weakly acidic (more acidic than standard phenol due to the ortho-fluorine electron-withdrawing effect) and can be deprotonated to form a water-soluble phenoxide.[1]
Before proceeding, select the protocol that matches your purity requirements and current situation.
Protocol A (The "Acid Catch-Release"): Recommended. Uses a double-switch mechanism.[1][2] Highest purity. Removes neutral impurities and phenols simultaneously.
Protocol B (The "Alkaline Wash"): Rapid. Best for rough cleanups or when the product is acid-sensitive (unlikely for this piperidine).[1][2]
Detailed Protocols
Protocol A: The "Acid Catch-Release" (Gold Standard)
This method utilizes the basicity of the piperidine nitrogen to pull the product into the aqueous phase, leaving the phenol behind, and then returning the product to the organic phase.[2]
) and moves to the aqueous layer. The 2-fluorophenol remains neutral () and stays in the EtOAc.[1]
Organic Wash: Combine the acidic aqueous layers.[2] Wash this aqueous solution once with fresh EtOAc to remove any physically entrained phenol. Discard the organic layers. [8]
Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >12.
Mechanism:[1][6][7][9] The amine is deprotonated (
) and oils out. Any remaining trace phenol becomes phenoxide () and is trapped in the water.[1]
Final Extraction: Extract the basic aqueous mixture 3 times with DCM or EtOAc .
Drying: Wash the combined organics with brine, dry over
, and concentrate.
Caption: Protocol A flow. The product (Blue) is moved to water by acid, then back to organic by base, leaving the impurity (Red) behind.[2]
Protocol B: The "Alkaline Wash" (Rapid)
This method relies solely on deprotonating the phenol to wash it away.[2] It is faster but carries a higher risk of emulsion formation.
Step-by-Step Procedure:
Dissolution: Dissolve crude in DCM or EtOAc .[1][2]
Caustic Wash: Wash the organic layer 3 times with 1M NaOH .[2]
Critical Check: Ensure the aqueous layer pH is >11. The pKa of 2-fluorophenol is ~8.[1][2][10]7. To achieve 99.9% removal, the pH must be at least
Brine Wash: Wash the organic layer once with brine to remove excess base.[2]
Finish: Dry over
and concentrate.
Troubleshooting & FAQs
Q: I used Protocol A, but my yield is very low. Where is my product?A: This is likely a solubility mismatch.
Check the Organic Wash: Did you use DCM in Step 1? Some piperidine hydrochloride salts are soluble in DCM. If you washed the acid layer with DCM, you might have thrown your product away. Use EtOAc or Ether for the acid wash steps.
Incomplete Basification: In Step 4, did you check the pH with paper? It must be >12. If the pH is 8-9, the amine is still partially protonated and won't extract back into the organic phase.
Q: I have a stubborn emulsion during the NaOH wash.A: Phenols and amines can form surfactants at the interface.[2]
Add Brine: Saturating the aqueous phase with NaCl increases ionic strength and helps break emulsions.[2]
Filter: Pass the emulsion through a pad of Celite.
Time: Allow it to sit for 20 minutes; sometimes patience is the only reagent needed.
Q: Can I use Silica Chromatography?A: Yes, but with caveats.
The Issue: Amines "streak" (tail) on silica due to interaction with acidic silanol groups. Phenols also streak.
The Fix: Use an amine-modified mobile phase.[1][2] A typical system is DCM:MeOH:NH4OH (90:10:1).[1] The ammonium hydroxide competes for the silanol sites, sharpening the amine peak.
Q: Why is 2-fluorophenol harder to remove than regular phenol?A: Actually, it should be easier to remove via base extraction.[1][2] The fluorine atom at the ortho position is electron-withdrawing, lowering the pKa to ~8.7 (compared to 10.0 for phenol) [1]. This makes it more acidic and more willing to form a water-soluble salt.[1] If it persists, it is likely due to physical occlusion or high lipophilicity of the fluorinated ring, requiring more vigorous mixing during extraction.
References
PubChem . "4-[(2-Fluorophenoxy)methyl]piperidine Compound Summary".[1][2] National Library of Medicine. Available at: [Link][1]
PrepChem . "General Synthesis and Workup of Piperidine Derivatives". PrepChem.com.[1] Available at: [Link]
Stability of 4-(2-Fluorophenoxy)-1-methylpiperidine under acidic conditions
Welcome to the Advanced Technical Support Center for 4-(2-Fluorophenoxy)-1-methylpiperidine . This portal is designed for researchers, analytical chemists, and drug development professionals working with aryloxy piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 4-(2-Fluorophenoxy)-1-methylpiperidine . This portal is designed for researchers, analytical chemists, and drug development professionals working with aryloxy piperidine derivatives[1].
Because this molecule features both a basic tertiary amine (N-methylpiperidine) and an aryl-alkyl ether linkage, its behavior in acidic environments is complex. This guide provides causality-driven troubleshooting, validated protocols, and structural insights to ensure the integrity of your experimental workflows.
Physicochemical & Acid Stability Dashboard
To predict the behavior of 4-(2-Fluorophenoxy)-1-methylpiperidine in acidic media, it is critical to understand its baseline physicochemical parameters. The basicity of the piperidine nitrogen dictates its ionization state[2], while the ether linkage governs its degradation profile under extreme pH[3].
Parameter
Quantitative Value (Empirical/Predicted)
Environmental Condition
Mechanistic Significance
pKa (Tertiary Amine)
9.2 – 9.5
Aqueous, 25°C
Determines ionization. Fully protonated at pH < 7.5.
logD
< 0.0
pH 2.0 Buffer
Highly hydrophilic in acid due to ammonium salt formation.
logD
~ 2.8
pH 11.0 Buffer
Lipophilic free base state; optimal for organic extraction.
Q1: Why am I observing severe peak tailing during LC-MS analysis when using 0.1% Formic Acid as a mobile phase modifier?
Causality: At the pH of 0.1% Formic Acid (pH ~2.7), the tertiary amine of 4-(2-Fluorophenoxy)-1-methylpiperidine is fully ionized into a positively charged ammonium cation. This cation aggressively interacts with residual, unendcapped silanol groups (Si-O⁻) on the silica backbone of your stationary phase via secondary ion-exchange mechanisms, causing the peak to drag or "tail."
Resolution: Switch to a highly end-capped C18 column featuring polar embedded groups, or change your acidic modifier to Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, wrapping the positively charged nitrogen in a hydrophobic shell that prevents silanol interactions.
Decision tree for resolving HPLC peak tailing of basic piperidines in acidic media.
Q2: My compound disappears during liquid-liquid extraction (LLE) with Ethyl Acetate and 1N HCl. Where is it going?
Causality: You are attempting to extract a salt into an organic solvent. When exposed to 1N HCl, the piperidine nitrogen protonates, shifting the molecule's logD to a negative value. It becomes highly water-soluble and remains entirely in the aqueous phase.
Resolution: To force the compound into the Ethyl Acetate layer, you must basify the aqueous phase to pH > 11 using NaOH or Na₂CO₃. This neutralizes the amine, regenerating the lipophilic free base.
Q3: During forced degradation in hot, concentrated Hydrobromic Acid (HBr), the molecule degrades. What is the exact chemical pathway?
Causality: While aryl alkyl ethers are stable to dilute aqueous acids, they are cleaved by strong halogen acids (like HBr or HI) at elevated temperatures[5]. The acid first protonates the ether oxygen, weakening the adjacent C–O bond. Because nucleophiles cannot attack the aromatic ring (phenols do not undergo nucleophilic substitution), the bromide ion (Br⁻) attacks the C4 position of the piperidine ring[5]. This cleavage yields two distinct fragments: 2-fluorophenol and 1-methyl-4-bromopiperidine[4].
Mechanism of acid-catalyzed aryl-alkyl ether cleavage in strong halogen acids.
Validated Laboratory Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each method includes a built-in diagnostic checkpoint to confirm success before proceeding to the next experimental phase.
Protocol A: Non-Degradative Hydrochloride Salt Formation
Objective: Convert the free base to a stable HCl salt without inducing acid-catalyzed ether cleavage.
Causality: Using aqueous HCl introduces the risk of slow hydrolysis over time. By utilizing an anhydrous ethereal solvent, water is excluded, and the poor nucleophilicity of the solvent prevents side reactions.
Solvation: Dissolve 1.0 equivalent of 4-(2-Fluorophenoxy)-1-methylpiperidine free base in anhydrous Methyl tert-butyl ether (MTBE) at a ratio of 10 mL/g.
Thermal Control: Cool the flask to 0°C in an ice bath. Reasoning: Salt formation is exothermic; localized heating can initiate unwanted degradation.
Acid Addition: Add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 15 minutes under continuous stirring.
Isolation: Stir for 30 minutes at 0°C. Filter the resulting white precipitate under a nitrogen blanket and wash with cold MTBE. Dry under vacuum.
Self-Validation Checkpoint:
pH Check: Dissolve 1 mg of the isolated solid in 1 mL of DI water. The solution pH must be between 4.5 and 5.5. A pH < 3 indicates trapped excess HCl, which risks long-term solid-state degradation.
Integrity Check: Inject the sample onto an LC-MS. The mass balance must show >99.5% purity for the parent ion ([M+H]⁺ = 210.1). The strict absence of a peak at m/z 113.0 (2-fluorophenol) confirms the ether bond remained entirely intact.
Protocol B: Forced Acid Degradation Profiling
Objective: Determine the kinetic stability of the ether linkage under harsh acidic conditions for regulatory stability profiling.
Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.
Acidification: In a heavy-walled borosilicate glass vial, combine 500 µL of the stock solution with 500 µL of 48% Hydrobromic Acid (HBr). Seal tightly with a PTFE-lined cap. Reasoning: PTFE prevents hot acid vapor from degrading the septum, which would introduce leachable polymer impurities into the sample.
Incubation: Heat the sealed vial at 80°C in a temperature-controlled block for exactly 4.0 hours.
Quenching: Cool the vial to room temperature. Carefully quench the reaction by adding 1.0 M NaOH dropwise until the pH reaches 7.0. Reasoning: Neutralization stops the cleavage reaction instantly, ensuring accurate kinetic measurements.
Self-Validation Checkpoint:
Mass Balance Verification: Analyze the quenched mixture via HPLC-UV (254 nm). Sum the peak areas of the remaining parent compound, the 2-fluorophenol degradant, and the 1-methyl-4-bromopiperidine degradant. The total combined area must equal 100% (± 2%) of your Day 0 control area. If the mass balance is <98%, volatile degradants (like 2-fluorophenol) have escaped, indicating a failure of the vial seal during heating.
References
Jack Westin. "Cleavage of Ethers - Organic Chemistry". jackwestin.com.[Link]
ACS Publications. "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment". acs.org.[Link]
Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage". libretexts.org.[Link]
PubMed. "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters". nih.gov.[Link]
Handling hygroscopic nature of 4-(2-Fluorophenoxy)-1-methylpiperidine HCl
Troubleshooting & Handling Guide for Highly Hygroscopic Hydrochloride Salts Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently guide research teams through the environmental challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting & Handling Guide for Highly Hygroscopic Hydrochloride Salts
Welcome to the Application Support Hub.
As a Senior Application Scientist, I frequently guide research teams through the environmental challenges of handling halogenated piperidine derivatives. 4-(2-Fluorophenoxy)-1-methylpiperidine HCl is a highly valuable active pharmaceutical ingredient (API) precursor. However, its hydrochloride salt form renders it exceptionally vulnerable to atmospheric moisture. This support guide synthesizes field-proven insights, self-validating experimental protocols, and mechanistic troubleshooting to ensure your workflows remain uncompromised.
Mechanistic Insight: The Causality of Hygroscopicity
To effectively handle 4-(2-Fluorophenoxy)-1-methylpiperidine HCl, we must first understand why it absorbs water so aggressively.
The hygroscopicity of this molecule is driven by the thermodynamics of its crystal lattice. The protonated piperidine nitrogen and the chloride counterion create a highly polar ionic microenvironment. Chloride ions act as potent hydrogen-bond acceptors. When exposed to ambient humidity, atmospheric water molecules penetrate the crystal lattice to hydrogen-bond with the exposed chloride ions.
If the enthalpy of hydration exceeds the lattice energy, the solid undergoes a phase transition. It first forms stoichiometric hydrates, progresses to surface liquid films (capillary condensation), and ultimately undergoes deliquescence—dissolving entirely into its own absorbed moisture. In pharmaceutical development, managing the high hygroscopicity of hydrochloride salts (similar to ranitidine HCl or sultamicillin HCl) requires strict environmental controls or advanced formulation strategies like co-crystallization[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?A1: Store the API in a tightly sealed, double-polyethylene lined container within a desiccator or a humidity-controlled environment (ideally <30% Relative Humidity). Maintain the storage temperature between 15°C to 25°C. Avoid frequent temperature fluctuations, which can induce micro-condensation within the packaging[1][4].
Q2: Can I weigh this compound on a standard open-air analytical balance?A2: No. Weighing highly hygroscopic powders in ambient air results in a continuous mass drift on the balance as the sample absorbs water in real-time. This destroys stoichiometric accuracy. All precision weighing must be performed in a humidity-controlled glove box purged with dry nitrogen or argon[5][6].
Q3: My compound has formed hard clumps. Is the chemical structure degraded?A3: Clumping or "caking" is the primary physical manifestation of moisture absorption[1]. While the covalent structure of the 4-(2-Fluorophenoxy)-1-methylpiperidine core likely remains intact, the absorbed water has altered the effective molecular weight of your bulk powder. You must quantify the exact water content via Karl Fischer titration before proceeding with any synthesis.
Quantitative Data: Moisture Thresholds & Action Plan
Moisture Content (w/w %)
Physical Observation
Crystallographic Impact
Recommended Action
< 0.5%
Free-flowing white powder
Intact anhydrous lattice
Proceed with standard glove box handling.
0.5% - 2.0%
Minor clumping, easily broken
Surface moisture absorption
Break clumps in a dry environment; adjust stoichiometry for water mass.
2.0% - 5.0%
Hard caking
Hydrate formation
Quarantine. Dry under vacuum at 40°C or re-crystallize.
> 5.0%
Sticky, paste-like, or deliquescent
Lattice collapse / Deliquescence
Discard or perform complete chemical re-purification.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness in your results, every protocol must act as a self-validating system. If a step fails, the system should inherently alert the user before downstream errors occur.
Protocol A: Contained Weighing and Dispensing
Causality: Utilizing an inert, dry atmosphere prevents real-time mass drift and preserves the anhydrous state of the API during transfer[6].
Preparation: Ensure the humidity-controlled glove box is purged with high-purity Nitrogen (N2) until the internal Relative Humidity (RH) drops below 10%[7].
Equilibration: Place the sealed API container, a pre-weighed receiving vial, and a dry micro-spatula into the glove box antechamber. Run three vacuum/N2 purge cycles before transferring the items into the main chamber.
Tare and Transfer: Tare the receiving vial on the analytical balance inside the glove box. Quickly transfer the required mass of 4-(2-Fluorophenoxy)-1-methylpiperidine HCl.
Self-Validation Step: Observe the balance readout for 30 seconds after transfer. Validation: A perfectly stable reading confirms the environment is sufficiently dry. A climbing mass indicates a breach in the glove box's humidity control.
Sealing: Cap the receiving vial tightly and wrap the seal with Parafilm before removing it from the glove box.
Protocol B: Coulometric Karl Fischer (KF) Titration for Moisture Determination
Causality: KF titration relies on the quantitative reaction of water with iodine and sulfur dioxide. Unlike a simple Loss on Drying (LOD) test, KF titration specifically quantifies water without confounding effects from other volatile organic solvents.
Reagent Preparation: Fill the KF titration vessel with anhydrous methanol/Hydranal solvent. Pre-titrate the solvent to a stable drift rate (<10 µ g/min ) to eliminate background moisture.
Sample Introduction: Inside a glove box, weigh approximately 50-100 mg of the clumping API into a dry, sealed transfer vial.
Injection: Rapidly transfer the sample into the KF vessel, ensuring minimal exposure to ambient air. Input the exact sample mass into the titrator.
Titration & Validation: Initiate the titration. Validation: The system is self-validating; the titration automatically terminates only when the drift rate returns to the baseline, physically guaranteeing all water has reacted.
Calculation: Compare the resulting moisture percentage against the Quantitative Data table above to determine the next steps.
Troubleshooting Workflow
When dealing with potentially compromised batches of 4-(2-Fluorophenoxy)-1-methylpiperidine HCl, follow this logical decision tree to prevent downstream experimental failure.
Workflow for visual inspection and moisture assessment of hygroscopic API.
Advanced Mitigation: Formulation Strategies
If the hygroscopic nature of the 4-(2-Fluorophenoxy)-1-methylpiperidine HCl salt proves too difficult to manage in downstream applications (e.g., solid oral dosage forms), researchers should consider crystal engineering. Alternative salt screening (e.g., mesylate, tosylate, or free base forms) can sometimes yield a non-hygroscopic polymorph[3]. Additionally, formulation strategies such as polymer encapsulation or co-processing with hydrophobic excipients can effectively shield the active ingredient from atmospheric moisture[2][8][9].
References
Title: Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder
Source: benchchem.com
URL:1
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
Source: nih.gov
URL:2
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
Source: pharmaexcipients.com
URL:8
Title: Salt Selection in Drug Development
Source: pharmtech.com
URL:3
Title: (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
Source: researchgate.net
URL:9
Technical Support Center: Resolving Impurities in 4-(2-Fluorophenoxy)-1-methylpiperidine NMR Spectra
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the spectroscopic profile of 4-(2-Fluorophenoxy)-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the spectroscopic profile of 4-(2-Fluorophenoxy)-1-methylpiperidine .
This target molecule is typically synthesized via the Mitsunobu reaction between 2-fluorophenol and 1-methylpiperidin-4-ol. The complex spin systems—combining a basic aliphatic heterocycle with an ortho-fluorinated aromatic ring—create unique challenges in NMR interpretation. This guide provides self-validating protocols and mechanistic insights to help you identify, understand, and resolve common impurities.
Part 1: Diagnostic FAQs (The "What" and "Why")
Q1: My
H NMR shows massive, complex multiplets between 7.4 and 7.7 ppm, obscuring my 2-fluorophenoxy signals (6.8–7.2 ppm). What is this, and how do I remove it?
A1: This is triphenylphosphine oxide (TPPO), the persistent byproduct of the Mitsunobu reaction.
Causality: The Mitsunobu reaction relies on the oxidation of triphenylphosphine (PPh
) to TPPO to drive the dehydration thermodynamically, as detailed by [1]. TPPO is highly crystalline and notoriously difficult to separate from basic amines via standard silica chromatography because it hydrogen-bonds strongly to the stationary phase, causing it to co-elute or streak with your target compound.
Self-Validating Protocol: Do not rely solely on
H NMR. Run a P NMR spectrum; a single sharp peak at ~29.0 ppm definitively confirms the presence of TPPO. Once confirmed, bypass chromatography and use the Trituration Protocol detailed in Part 3.
Q2: I see a secondary
F NMR signal at -138.5 ppm alongside my main product peak at -135.2 ppm. Is this a regioisomer?
A2: No, this is unreacted 2-fluorophenol starting material.
Causality: The
F chemical shift is highly sensitive to the electron density of the adjacent oxygen atom. The free hydroxyl group of 2-fluorophenol is a strong resonance donor. However, when converted to the piperidinyl ether, steric hindrance forces the O-R bond slightly out of perfect coplanarity with the aromatic ring. This reduces resonance overlap, decreasing electron density at the ortho position, which deshields the fluorine atom and shifts its signal downfield (less negative) to -135.2 ppm.
Self-Validating Protocol: Perform a basic aqueous wash. The phenol (pK
~8.7) is easily deprotonated by 1M NaOH, while your product (a tertiary amine, pK ~10.0) remains un-ionized. Check the pH of your aqueous layer to ensure it is >10, extract the organic layer, dry it, and re-run the F NMR. The peak at -138.5 ppm will vanish, validating the impurity's identity.
Q3: The aromatic region is clean, but the aliphatic region shows a broad singlet at ~3.6 ppm and extra multiplets around 1.5–2.0 ppm. How do I resolve this?
A3: This indicates residual 1-methylpiperidin-4-ol.
Causality: In your target product, the C4 proton is adjacent to an electron-withdrawing phenoxy group, shifting it downfield to ~4.3 ppm. In the starting alcohol, the C4 proton is adjacent to a hydroxyl group, appearing upfield at ~3.6 ppm.
Self-Validating Protocol: Because both the product and the impurity are basic tertiary amines, acid-base extraction will not separate them. You must use basic alumina chromatography. Validate the separation using 2D HSQC NMR on the purified fractions to ensure the carbon correlating to the 4.3 ppm proton is at ~72 ppm (C-O-Ar), confirming the absence of the alcohol.
Q4: I have sharp, unidentified singlets at 1.56 ppm and 7.26 ppm in my CDCl
spectrum. Are these degradation products?
A4: No, these are common solvent impurities: water and residual chloroform.
Causality: CDCl
readily absorbs atmospheric moisture. As established by [2], the water peak in CDCl appears at 1.56 ppm, while the 7.26 ppm peak is the undeuterated CHCl fraction. Always cross-reference unidentified sharp singlets with standard trace impurity tables before assuming sample degradation.
Part 2: Quantitative Data Presentation
Use the following reference table to quickly cross-match your experimental NMR data against the expected shifts of the target molecule and its common impurities.
Compound / Impurity
H NMR (ppm, CDCl)
F NMR (ppm)
P NMR (ppm)
Diagnostic Feature
4-(2-Fluorophenoxy)-1-methylpiperidine
4.3 (m, 1H, O-CH), 2.3 (s, 3H, N-CH)
-135.2
N/A
Target product signals
2-Fluorophenol
6.8 - 7.1 (m, 4H), 5.4 (br s, 1H, OH)
-138.5
N/A
Upfield F shift; OH singlet
1-Methylpiperidin-4-ol
3.6 (m, 1H, HO-CH), 2.3 (s, 3H, N-CH)
N/A
N/A
Upfield H shift for C4
Triphenylphosphine Oxide (TPPO)
7.4 - 7.7 (m, 15H)
N/A
+29.0
P singlet; Aromatic multiplets
Water (Solvent Impurity)
1.56 (s)
N/A
N/A
Sharp singlet
Chloroform (Residual)
7.26 (s)
N/A
N/A
Sharp singlet
Part 3: Experimental Workflows & Methodologies
Mechanistic Pathway
Figure 1: Mitsunobu reaction pathway generating the target ether and persistent byproducts.
Purification Workflow
Figure 2: Sequential purification workflow to systematically eliminate Mitsunobu impurities.
Step-by-Step Methodologies
Protocol 1: TPPO Removal via Trituration
Dissolve the crude reaction mixture in a minimal amount of hot dichloromethane (DCM) (approx. 1-2 mL per gram of crude).
While stirring vigorously, slowly add cold hexanes (or diethyl ether) dropwise until a thick white precipitate forms.
Chill the suspension in an ice bath for 30 minutes to maximize the precipitation of TPPO.
Filter the suspension through a sintered glass funnel. The filter cake is the TPPO impurity.
Concentrate the filtrate (containing your target product) under reduced pressure.
Protocol 2: Removal of Unreacted 2-Fluorophenol
Dissolve the concentrated filtrate from Protocol 1 in a water-immiscible solvent (e.g., DCM or Ethyl Acetate).
Transfer the solution to a separatory funnel and wash with an equal volume of 1M aqueous NaOH.
Shake vigorously and vent. Allow the layers to separate completely.
The aqueous layer now contains the water-soluble sodium phenoxide salt. The organic layer contains the basic amine product.
Extract the aqueous layer once more with DCM to ensure no product is lost, combine the organic layers, dry over anhydrous Na
SO, and concentrate.
Protocol 3: Separation of Unreacted 1-Methylpiperidin-4-ol
Prepare a chromatography column using Basic Alumina (Activity I or II) . Note: Do not use standard silica gel, as the acidic silanol groups will cause the basic tertiary amines to tail severely, ruining the separation.
Load the crude mixture onto the column.
Elute with a gradient starting from 100% DCM to DCM/MeOH (9:1).
Monitor fractions via TLC (stain with Dragendorff's reagent or KMnO
). The less polar target ether will elute first, followed significantly later by the more polar starting alcohol.
Combine the product fractions and evaporate to yield pure 4-(2-Fluorophenoxy)-1-methylpiperidine.
References
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. URL:[Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
Optimization
Overcoming steric hindrance in 2-fluorophenoxy ether formation
Technical Support Center: 2-Fluorophenoxy Ether Synthesis Ticket Subject: Overcoming Steric and Electronic Barriers in 2-Fluorophenol Coupling Status: Open Priority: High (Blocker for SAR studies) Agent: Senior Applicati...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Fluorophenoxy Ether Synthesis
Ticket Subject: Overcoming Steric and Electronic Barriers in 2-Fluorophenol Coupling
Status: Open
Priority: High (Blocker for SAR studies)
Agent: Senior Application Scientist, Process Chemistry Division
Diagnostic & Strategy Module
User Context: You are attempting to synthesize an ether using 2-fluorophenol.
The Problem: The ortho-fluorine atom creates a dual challenge:
Electronic: The inductive effect (
) lowers the pKa of the phenol (~8.7 vs. 10.0 for phenol), stabilizing the phenoxide and making it a weaker nucleophile .
Steric: While not as bulky as a tert-butyl group, the fluorine atom blocks the ortho trajectory, hindering attack on secondary or substituted electrophiles.
Decision Matrix: Select Your Pathway
Figure 1: Strategic workflow for selecting the optimal coupling method based on electrophile geometry and electronics.
Technical Protocols & Troubleshooting
Protocol A: Modified Williamson Ether Synthesis
Best for: Primary alkyl halides and simple secondary electrophiles.
The "Cesium Effect": Standard NaH/THF often fails with 2-fluorophenol because the sodium cation forms a tight ion pair with the stabilized phenoxide, further reducing reactivity. We utilize Cesium Carbonate (
) .[1][2][3] The large cesium radius disrupts this ion pair, creating a "naked," more reactive phenoxide anion.
Step-by-Step:
Dissolve: 2-fluorophenol (1.0 equiv) in anhydrous DMF (0.2 M).
Base: Add
(1.5 - 2.0 equiv). Stir at RT for 30 mins.
Electrophile: Add alkyl halide (1.2 equiv).
Tip: If using a chloride, add TBAI (tetrabutylammonium iodide, 10 mol%) to generate the more reactive iodide in situ (Finkelstein).
Heat: 60°C - 80°C.
Workup: Dilute with water, extract with EtOAc.
Symptom
Diagnosis
Resolution
No Reaction
Tight ion pairing or poor solubility.
Switch solvent to DMAc or NMP . Add 18-crown-6 (1.0 equiv) if using K2CO3.
Elimination (Alkene)
Electrophile is too hindered; Phenoxide acting as base.
Switch to Protocol B (Mitsunobu) .
Protocol B: The Mitsunobu Upgrade (ADDP)
Best for: Secondary alcohols or when alkyl halides are unstable.
The Issue: Standard DEAD/PPh3 often fails with sterically hindered phenols or alcohols.
The Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine).[4] ADDP forms a more basic betaine intermediate, facilitating the deprotonation of the phenol even in hindered environments, while is less sterically demanding than .
Step-by-Step:
Mix: 2-fluorophenol (1.0 equiv), Alcohol (1.0 equiv), and
(1.5 equiv) in anhydrous Toluene (THF is acceptable, but Toluene often gives better yields for hindered ethers).
Cool: Cool to 0°C.
Add: Add ADDP (1.5 equiv) in one portion.
React: Allow to warm to RT. If no reaction after 4h, heat to 60°C.
Protocol C: Copper-Catalyzed Ullmann Coupling
Best for: Aryl halides (economical), Ortho-substituted substrates.
The Innovation: Classical Ullmann requires 200°C. Using Picolinic Acid as a ligand lowers the activation energy, allowing coupling at 90°C, specifically tolerating ortho-substituents like fluorine.
Step-by-Step:
Charge: CuI (10 mol%), Picolinic Acid (20 mol%),
(2.0 equiv).
Substrates: Add 2-fluorophenol (1.2 equiv) and Aryl Iodide/Bromide (1.0 equiv).
Solvent: Add DMSO (concentration 0.5 M).
Cycle: Evacuate and backfill with Argon (3x). Oxygen kills this catalyst.
Heat: 90°C for Iodides, 110°C for Bromides (12-24h).
Protocol D: Palladium-Catalyzed Cross-Coupling
Best for: Highly hindered aryl halides, Electron-rich aryl halides.
The "Gold Standard": The RockPhos ligand is specifically engineered to create a bulky, electron-rich Pd center that accelerates the rate-limiting reductive elimination step in C-O bond formation.
Step-by-Step:
Catalyst:
(2 mol%) and RockPhos (4 mol%).
Alternative: tBuBrettPhos is also effective if RockPhos is unavailable.
Figure 2: The catalytic cycle emphasizing how bulky ligands accelerate the expulsion of the hindered ether product.
FAQ: Troubleshooting Common Failures
Q: I am seeing only starting material (2-fluorophenol) remaining in the Ullmann coupling.
A: Check your atmosphere. Copper(I) oxidizes to inactive Copper(II) instantly in air. You must degas DMSO thoroughly (freeze-pump-thaw or vigorous sparging with Ar). Also, ensure you are using Picolinic Acid ; ligand-free conditions will not work for ortho-fluorophenols.
Q: In the Williamson synthesis, I am getting a byproduct that looks like a dimer.
A: If your electrophile is a benzyl halide, you might be seeing C-alkylation (rare but possible with phenoxides) or polymerization. However, with 2-fluorophenol, the most common byproduct is the result of elimination of the alkyl halide. Ensure your base is not too strong (stick to Carbonates, avoid Hydrides if possible for secondary halides) and lower the temperature.
Q: Can I use SNAr (Nucleophilic Aromatic Substitution)?
A: Only if your electrophile (the ring you are attaching the phenol to) has a strong electron-withdrawing group (NO2, CN) in the ortho or para position. The fluorine on your phenol does not activate it for SNAr; it makes it a nucleophile.
References
Maitland Jones, J. (2005). Organic Chemistry. W. W. Norton & Company. (General principles of Phenol Acidity and Nucleophilicity).
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[5][6] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Link
Zhang, H., Ma, D., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1733-1740. Link
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694-10695. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Compound: 4-(2-Fluorophenoxy)-1-methylpiperidine
Molecular Formula: C₁₂H₁₆FNO
Molecular Weight: 209.26 g/mol
Application: Pharmacophore in serotonin/dopamine modulation (e.g., related to paroxetine/phenylpiperidine scaffolds).
This guide provides a comparative technical analysis of the 1H NMR characterization for 4-(2-Fluorophenoxy)-1-methylpiperidine. Unlike standard datasheets, this document focuses on the performance of characterization strategies , comparing the standard CDCl₃ protocol against alternative solvent systems (DMSO-d₆) and orthogonal validation methods (¹⁹F NMR).
Key Insight: The critical quality attribute (CQA) for this molecule is the resolution of the H-4 methine proton (ether linkage) and the distinct splitting of the 2-fluorophenyl ring. Standard CDCl₃ protocols often obscure the H-4 signal due to water overlap or conformational broadening; this guide proposes specific parameters to mitigate these issues.
Structural Assignment & Numbering
To ensure precision in the experimental data below, we define the atom numbering system used throughout this guide.
Figure 1: Connectivity and numbering scheme for 4-(2-Fluorophenoxy)-1-methylpiperidine. Note the critical Ether Link at C-4.
Comparative Analysis: Characterization Strategies
This section evaluates the "performance" of different NMR solvents and techniques in validating the structure.
Scenario A: Standard Protocol (CDCl₃)
Performance: High solubility; excellent resolution of the N-Methyl singlet.
Limitation: The H-4 methine proton (~4.3 ppm) can sometimes broaden due to ring inversion (chair-chair interconversion) rates at room temperature.
Verdict:Standard Baseline. Best for routine purity checks.
Scenario B: High-Polarity Protocol (DMSO-d₆)
Performance: Higher viscosity slows molecular tumbling, often sharpening the multiplets of the piperidine ring protons. It separates the water peak (3.33 ppm) from the critical piperidine C-2/C-6 equatorial protons.
Limitation: The N-Methyl signal shifts slightly downfield and can overlap with residual solvent peaks if not dry.
Verdict:Recommended for Structural Elucidation. Use if H-4 splitting is ambiguous in Chloroform.
Comparative Data Table
Feature
Protocol A (CDCl₃)
Protocol B (DMSO-d₆)
Performance Note
N-CH₃ Singlet
2.28 ppm (Sharp)
2.18 ppm (Sharp)
CDCl₃ provides better separation from aliphatic impurities.
H-4 Methine
4.35 ppm (tt, J=8, 4 Hz)
4.42 ppm (m)
Deshielded by Oxygen; splitting clearer in CDCl₃ if dry.
Aromatic Dispersion
6.90 - 7.15 ppm
7.00 - 7.25 ppm
DMSO causes slight compression of aromatic signals.
19F Signal
-134.5 ppm
-133.8 ppm
Excellent orthogonal check for the 2-fluoro substitution.
Detailed Spectral Assignment (CDCl₃)
The following data represents the high-confidence assignment for the pure compound.
Aromatic Region (6.80 – 7.20 ppm)
The 2-fluorophenoxy group creates a distinct ABCD spin system, further complicated by Hydrogen-Fluorine (
) coupling.
7.12 ppm (td, 1H): H-5' (Triplet of doublets). Large coupling to F and H-4'.
7.05 ppm (ddd, 1H): H-3' (Adjacent to F). Shows strong
(~10-12 Hz).
6.95 ppm (m, 2H): H-4' and H-6'. Overlapping multiplets.
Heterocyclic Region (1.80 – 4.40 ppm)
4.35 ppm (tt, 1H, J=8.5, 4.0 Hz):H-4 . The diagnostic peak. It appears as a triplet of triplets (or broad quintet) due to coupling with axial (large J) and equatorial (small J) protons at C-3/C-5.
2.65 – 2.75 ppm (m, 2H):H-2eq, H-6eq . Broadened due to N-inversion.
2.28 ppm (s, 3H):N-CH₃ . Strong, sharp singlet.
2.20 – 2.30 ppm (m, 2H):H-2ax, H-6ax . Often overlaps with the methyl singlet or appears as a broad triplet.
1.95 – 2.05 ppm (m, 2H):H-3eq, H-5eq .
1.80 – 1.90 ppm (m, 2H):H-3ax, H-5ax .
Experimental Protocol
Method: "Self-Validating" Sample Preparation
To ensure trustworthiness, this protocol includes an internal check (shimming validation) and a purity check (19F).
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow:
Dissolution: Dissolve 10 mg of the oil/solid in 0.6 mL CDCl₃. Note: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (NaCl/KF from synthesis).
Acquisition (1H):
Scans: 16 (minimum).
Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).
Validation: You should see a single multiplet at ~ -134.5 ppm. If a second peak appears (e.g., at -136 ppm), it indicates unreacted 2-fluorophenol or hydrolysis product.
Processing:
Reference spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Apply 0.3 Hz Line Broadening (LB) for 1H.
Characterization Workflow Diagram
Figure 2: Step-by-step decision matrix for characterizing 4-(2-Fluorophenoxy)-1-methylpiperidine.
References
Piperidine Conformational Analysis
Eliel, E. L., & Kandasamy, D. (1976). Conformational analysis. XXXII. The conformational equilibrium of N-methylpiperidine. Journal of Organic Chemistry.
Relevance: Establishes the N-Methyl equatorial preference and splitting patterns for C-2/C-6 protons.
Solvent Effects in NMR
Abraham, R. J., et al. (2006). 1H NMR chemical shifts in organic compounds: Solvent effects. Magnetic Resonance in Chemistry.
Relevance: Explains the dipole-induced shifts observed when moving from CDCl3 to DMSO.
Fluorine-Proton Coupling Constants
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Relevance: Validates the 9-12 Hz ortho-coupling observed in the 2-fluorophenoxy moiety.
Synthesis & Characterization of Phenoxypiperidines
Technical Guide: Mass Spectrometry Fragmentation of 4-(2-Fluorophenoxy)-1-methylpiperidine
Executive Summary This guide details the mass spectrometry (MS) characterization of 4-(2-Fluorophenoxy)-1-methylpiperidine , a structural motif relevant to pharmaceutical intermediates and psychoactive research chemicals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the mass spectrometry (MS) characterization of 4-(2-Fluorophenoxy)-1-methylpiperidine , a structural motif relevant to pharmaceutical intermediates and psychoactive research chemicals. It focuses on distinguishing this compound from its positional isomers (e.g., para-fluoro analogs) and structural homologs using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).
Key Findings:
Primary Identification: The fragmentation is dominated by the piperidine ring, yielding characteristic amine fragments (m/z 70, 97).
Differentiation Strategy: While EI-MS spectra of ortho- and para-isomers are nearly identical, chromatographic retention time (RT) and ESI-MS/MS energy-resolved breakdown curves provide the necessary orthogonality for definitive identification.
Mechanistic Insight: The ether linkage is the primary site of lability, with charge retention favoring the nitrogen-containing fragment due to Stevenson’s Rule.
Part 1: Experimental Methodologies
To ensure reproducibility, the following protocols are recommended for the analysis of fluorophenoxy-piperidines.
Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
System: Agilent 7890B/5977B or equivalent single quadrupole system.
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-polarity phase.
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Temperature Program:
Initial: 60°C (hold 1 min).
Ramp: 20°C/min to 280°C.
Final: 280°C (hold 5 min).
Ionization: Electron Ionization (EI) at 70 eV.
Source Temp: 230°C; Quad Temp: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
System: UHPLC coupled to a Q-TOF or Triple Quadrupole.
) undergoes extensive fragmentation. The charge is strongly localized on the basic nitrogen atom.
Key Diagnostic Ions:
m/z (Nominal)
Abundance
Fragment Identity
Mechanism
209
Low (<5%)
Molecular Ion.
112
Low
2-Fluorophenoxy radical (neutral loss detection).
111
Medium
2-Fluorophenol cation (via H-transfer).
97
High
N-methyl-1,2,3,6-tetrahydropyridine . Formed by ether cleavage and loss of the phenoxy radical.
96
Medium
N-methyl-tetrahydropyridine radical cation.
70
Base Peak (100%)
N-methyl-dihydropyrrole . Formed via ring contraction/cleavage of the piperidine ring.
42
High
fragment.
Proposed Fragmentation Pathway (EI)
The fragmentation is initiated by ionization of the nitrogen lone pair. The primary driver is
-cleavage relative to the nitrogen, followed by the elimination of the ether substituent.
Figure 1: Proposed EI fragmentation pathway.[2][3][4][5] The pathway to m/z 70 is the dominant channel due to the stability of the iminium species.
ESI-MS/MS Fragmentation
In positive ESI, the precursor is the protonated molecule
.
Precursor: m/z 210.13 (
)
Primary Product Ion: m/z 98.09 (
)
Mechanism: Neutral loss of 2-fluorophenol (
, 112 Da). The proton remains on the highly basic piperidine nitrogen.
Secondary Product Ions: m/z 81 (Loss of
from the piperidine ring, unlikely) or ring opening fragments.
Differentiation Note: ESI-MS/MS is less informative for structural isomers than EI unless Energy-Resolved MS (ER-MS) is used. The breakdown curve of the ortho-isomer may show a slightly lower dissociation threshold for the ether bond compared to the para-isomer due to the steric strain and electronic repulsion of the ortho-fluorine.
Part 3: Comparative Analysis & Differentiation
Distinguishing the target from its isomers is critical in forensics and synthesis validation.
Later Elution (Para substitution allows better stacking)
Significantly Later (H-bonding capability of NH)
Ortho Effect
Potential low-abundance [M-F] or [M-HF] ions (rare in simple ethers).
Absent.
N/A
Analytical Workflow for Identification
The following decision tree illustrates the logical flow for confirming the identity of the compound in a mixture.
Figure 2: Analytical decision tree for differentiating fluorophenoxy-piperidine analogs.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperidine and Phenoxy Derivatives. NIST Standard Reference Data. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
Abdel-Hay, K. M., et al. (2013). "Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS". Forensic Science International. [Link] (Reference for differentiating regioisomers of piperidine derivatives).[2]
PubChem. Compound Summary: 4-(2-Fluorophenoxy)piperidine. National Library of Medicine. [Link]
The Fluorine Scan: A Comparative Guide to 4-(2-Fluorophenoxy) vs. 4-(4-Fluorophenoxy) Motifs
Topic: Comparing Binding Affinity of 4-(2-Fluorophenoxy) vs. 4-(4-Fluorophenoxy) Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1] Executive Summary: The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Binding Affinity of 4-(2-Fluorophenoxy) vs. 4-(4-Fluorophenoxy) Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Comparison Guide[1]
Executive Summary: The Ortho vs. Para Dilemma
In medicinal chemistry, the phenoxy group is a privileged scaffold, serving as a critical linker in Type II kinase inhibitors (e.g., c-Met, VEGFR) and voltage-gated ion channel blockers. The introduction of a fluorine atom onto this ring is a standard optimization strategy, but the positional isomerism—ortho (2-F) versus para (4-F) —yields drastically different physicochemical and pharmacological outcomes.[1]
This guide objectively compares these two analogs. The core finding is that while 4-(4-fluorophenoxy) is the superior metabolic blocker, the 4-(2-fluorophenoxy) motif frequently offers superior binding affinity (up to 1000-fold) by enforcing a bioactive conformation that locks the ligand into deep hydrophobic pockets. [1]
Physicochemical & Structural Basis
To understand the affinity differences, one must analyze the electronic and steric forces at play.
A. Conformational Control (The "Ortho Effect")
4-(2-Fluorophenoxy): The fluorine atom at the ortho position creates a steric clash and electronic repulsion with the ether oxygen's lone pairs.[1] This restricts the rotation of the C–O–C bond, forcing the phenyl ring to twist out of plane (often ~60–90° relative to the central scaffold).
Impact: This "pre-organized" conformation reduces the entropic penalty of binding if the protein pocket (e.g., the DFG-out pocket of kinases) requires a twisted ligand.
4-(4-Fluorophenoxy): The fluorine is distal to the ether linkage.[1] It exerts minimal steric influence on the torsion angle, leaving the molecule more flexible.
Impact: Higher entropic cost upon binding; the molecule must "freeze" into the correct shape inside the protein.
B. Electronic Shielding & Metabolism
4-(4-Fluorophenoxy): The primary utility is blocking CYP450-mediated para-hydroxylation , the most common metabolic soft spot on phenyl rings.[1]
4-(2-Fluorophenoxy): Blocks ortho-oxidation but leaves the para-position vulnerable.[1] However, it lowers the pKa of the ether oxygen more effectively due to proximity, potentially altering hydrogen bond acceptor capability.
Case Study Analysis: Experimental Data
The following data highlights specific instances where the position of the fluorine atom acted as a molecular switch for potency.
Case Study 1: Sodium Channel Blockers (Pain Management)
Comparison: A direct head-to-head comparison of a 2-fluoro analog (PPPA) against a 4-fluoro standard (V102862).
Compound
Structure Motif
Potency (IC50)
Binding Kinetics
State Dependence
V102862
4-(4-fluorophenoxy)
~10 µM
Slow
Moderate
PPPA
4-(2-fluorophenoxy)
~0.01 µM
2000x Faster
>10-fold Higher
Insight: The 2-F substitution did not just improve affinity; it fundamentally altered the kinetics, allowing the drug to access the channel's inactivated state 1000x more effectively than the 4-F analog.
Context: Optimization of quinoline-based inhibitors similar to Foretinib.
Data Source: Bioorg.[2] Med. Chem. (2017) & Eur. J. Med. Chem. (2014).[3][4][5]
Compound
Substituent
c-Met IC50 (nM)
Selectivity (vs. VEGFR)
Cellular IC50 (HT-29)
Foretinib
2-F (Ortho)*
6.0 nM
High
0.25 µM
Compound 16
2-F (Ortho)
1.1 nM
>600-fold
0.08 µM
Analog 40
2-F (Ortho)
1.86 nM
Moderate
0.15 µM
Unsubstituted
H
>100 nM
Low
>5.0 µM
*Note: Foretinib contains a 3-fluoro-4-aminophenoxy motif, which places the fluorine ortho to the ether linkage, validating the preference for this geometry in high-affinity binders.[1]
Decision Logic: When to Use Which?
The following decision tree illustrates the medicinal chemistry logic for selecting between the two isomers.
Figure 1: Strategic decision tree for fluorine positioning on phenoxy scaffolds.
Experimental Protocols
To validate these differences in your own lead series, use the following standardized protocols.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To differentiate between simple affinity (Kd) and residence time (off-rate), which is often improved by the 2-F "conformational lock."
Method:
Immobilization: Immobilize the target protein (e.g., c-Met kinase domain) on a CM5 sensor chip using amine coupling. Target density: ~2000 RU.
Preparation: Dilute 4-(2-F) and 4-(4-F) analogs in running buffer (HBS-EP+ with 1% DMSO) to concentrations ranging from 0.1 nM to 10 µM.
Injection: Inject analytes for 120s (association) followed by 600s dissociation time. Flow rate: 30 µL/min.
Analysis: Fit data to a 1:1 Langmuir binding model.
Critical Output: Compare
rates. The 2-F analog often shows a slower due to the rigidified structure fitting tighter into the pocket.[1]
Protocol B: Microsomal Metabolic Stability Assay
Purpose: To quantify the metabolic blocking effect of the 4-F substituent.
Method:
Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[6]
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine
and .
Expectation: The 4-(4-F) analog should exhibit a significantly longer half-life if para-hydroxylation is the dominant metabolic pathway.[1]
Mechanism of Action Diagram
The following diagram visualizes the c-Met signaling pathway, a primary target where the 2-fluorophenoxy motif (e.g., in Foretinib/Cabozantinib analogs) exerts its effect.[1]
Figure 2: c-Met signaling pathway and the point of intervention for fluorophenoxy inhibitors.[1]
References
Pharmacology of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide. National Institutes of Health (NIH) / PubMed.[1] Comparison of state-dependent sodium channel blockade between 2-F and 4-F analogs.
[Link]
Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry. Detailed SAR data on Compound 16 and Foretinib analogs.
[Link]
Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.
[Link][1]
Foretinib Structure and Activity. PubChem. Verification of the 2-fluoro-4-aminophenoxy motif in the clinical standard Foretinib.
[Link][1][7]
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. General principles of fluorine substitution effects on binding and metabolism.
[Link][1]
Reference Standards for 4-(2-Fluorophenoxy)-1-methylpiperidine Purity Analysis: A Technical Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6] In the landscape of pharmaceutical development, 4-(2-Fluorophenoxy)-1-methylpiperidine represents a critical structural motif.[1] Often utilized as a building block...
In the landscape of pharmaceutical development, 4-(2-Fluorophenoxy)-1-methylpiperidine represents a critical structural motif.[1] Often utilized as a building block for aryl-piperidine based analgesics or as a process impurity in the synthesis of fluorinated serotonin modulators, its rigorous analysis is non-negotiable under ICH Q3A/B guidelines.[1]
The challenge with this analyte lies in its physicochemical duality: the basicity of the piperidine nitrogen (
) creates peak tailing issues, while the fluorophenoxy ether linkage introduces susceptibility to specific oxidative degradation pathways.
This guide objectively compares the three primary tiers of reference standards available for this compound, analyzing their suitability for qualitative identification versus quantitative assay. We further provide a self-validating HPLC protocol designed to resolve this molecule from its known des-methyl and N-oxide impurities.
Comparative Analysis: Reference Standard Tiers
Selecting the correct reference standard is a function of the data's intended use (regulatory filing vs. early R&D). The following comparison evaluates three distinct grades of 4-(2-Fluorophenoxy)-1-methylpiperidine standards.
Table 1: Performance & Specification Comparison
Feature
Tier 1: ISO 17034 Certified Reference Material (CRM)
SI-Traceable (NIST/BIPM).[1] Includes Uncertainty Budget.
Traceable to Primary Standard (USP/EP) or established by mass balance.
Vendor CoA only (often HPLC Area %).
Purity Assignment
Mass Balance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
Typically "As is" or HPLC Purity.
HPLC Area % (often overestimates content).
Uncertainty ()
Explicitly stated (e.g., ).
Not typically provided.
Unknown.
Water/Solvent
Quantified by Karl Fischer/TGA and subtracted.
May be quantified but not always factored into assay.
Often ignored (Risk of 1-5% assay error).
Cost Factor
High (10x)
Medium (3-5x)
Low (1x)
Expert Insight: The "Area %" Trap
Why Tier 3 fails for Potency: Research-grade chemicals (Tier 3) often report purity as "98% by HPLC."[1] This is a signal purity, not a mass purity. It ignores moisture (often hygroscopic in HCl salt forms), inorganic salts, and residual solvents. For a piperidine salt, water uptake can account for 2-5% of the mass, rendering a Tier 3 standard useless for accurate quantitation without in-house standardization (TGA/KF).[1]
Validated Analytical Protocol
The following method is designed to be self-validating . It uses a "System Suitability" feedback loop to ensure the separation of the critical pair: the target analyte and its N-oxide impurity.[1]
Rationale: We utilize a Pentafluorophenyl (PFP) stationary phase rather than a standard C18. The PFP phase engages in specific ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and F-F interactions with the 2-fluorophenoxy moiety, providing superior selectivity against non-fluorinated impurities (like the des-fluoro analog).
Chromatographic Conditions
Column: Fluorophenyl (PFP) or Phenyl-Hexyl, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(Fused-Core).
Mobile Phase A:
Ammonium Formate, pH 3.0 (Buffered for amine stability).
): NMT 1.5 (Strict control due to basic nitrogen).
Resolution (
): between Main Peak and N-oxide impurity (generated via forced degradation sample).
Precision: RSD
for 6 replicate injections (Tier 1/2 standards).
Visualizing the Workflow
The following diagrams illustrate the decision logic for standard selection and the analytical workflow.
Diagram 1: Reference Standard Selection Logic
Caption: Decision tree for selecting the appropriate reference standard grade based on the analytical lifecycle stage.
Diagram 2: Analytical Workflow & Impurity Logic
Caption: Workflow for purity analysis, highlighting the separation of specific synthetic impurities.
[1][6]
Critical Impurity Profile
When characterizing reference standards, the Certificate of Analysis (CoA) must specifically address these synthesis-related impurities. If your Tier 3 vendor does not report these, the standard is unsuitable for method development.
The Des-Methyl Analog (4-(2-fluorophenoxy)piperidine):
Origin: Incomplete methylation or use of secondary amine starting material.
Risk:[1][2] Co-elution is common on C18 columns at high pH. Use the PFP column at low pH to resolve.
The Hydrolysis Product (4-Hydroxy-1-methylpiperidine):
Origin: Cleavage of the ether linkage under acidic stress or enzymatic action.
Detection: Very early eluter (polar).
Risk:[1][2] Often invisible in UV if the phenoxy chromophore is lost (or separated). Requires low-wavelength monitoring (210 nm) or MS/CAD detection.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4] Provides the global regulatory framework for validating the specificity and accuracy of the described HPLC method.
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[5][2][6][7] (2022).[2][6] Defines system suitability requirements (tailing factors, resolution) and allowable adjustments for HPLC methods.
ISO.ISO 17034:2016 General requirements for the competence of reference material producers. Defines the requirements for Tier 1 CRM production, including homogeneity and stability testing.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. (Accessed 2026).[3] Used for pKa and physicochemical property verification of the piperidine core.
A Comparative Guide to the GC-MS Analysis of 4-(2-Fluorophenoxy)-1-methylpiperidine Reaction Mixtures
In the landscape of pharmaceutical development, the rigorous analysis of reaction mixtures is a cornerstone of quality control and process optimization. For novel intermediates like 4-(2-fluorophenoxy)-1-methylpiperidine...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous analysis of reaction mixtures is a cornerstone of quality control and process optimization. For novel intermediates like 4-(2-fluorophenoxy)-1-methylpiperidine, a substituted piperidine derivative of interest, selecting a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, contrasted with High-Performance Liquid Chromatography (HPLC), and is supported by established analytical principles and methodologies.
The Analytical Challenge: Characterizing 4-(2-Fluorophenoxy)-1-methylpiperidine
4-(2-Fluorophenoxy)-1-methylpiperidine is a tertiary amine with a molecular weight that makes it amenable to gas chromatography. Its synthesis, likely involving the reaction of 1-methyl-4-piperidinol with 1-fluoro-2-nitrobenzene followed by reduction, or a Williamson ether synthesis between 1-methyl-4-piperidinol and 2-fluorophenol, can result in a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. An effective analytical method must be able to separate and identify the main product from these potential impurities with high sensitivity and specificity.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[1] Given the likely volatility of 4-(2-fluorophenoxy)-1-methylpiperidine, GC-MS presents itself as a primary candidate for its analysis.
Why GC-MS is a Superior Choice for this Application
The choice of an analytical technique is driven by the physicochemical properties of the analyte and the goals of the analysis. For the analysis of 4-(2-Fluorophenoxy)-1-methylpiperidine reaction mixtures, GC-MS offers several distinct advantages:
High Specificity: The mass spectrometer provides detailed structural information, allowing for confident identification of the target compound and unknown impurities.[2]
Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities, which is critical for ensuring the purity of pharmaceutical intermediates.
Resolving Power: The gas chromatograph can effectively separate compounds with different boiling points and polarities, enabling the resolution of the target analyte from closely related impurities.
The following diagram illustrates the typical workflow for GC-MS analysis:
Caption: A generalized workflow for the GC-MS analysis of a reaction mixture.
Recommended GC-MS Methodology
A robust GC-MS method for the analysis of 4-(2-fluorophenoxy)-1-methylpiperidine requires careful optimization of several parameters. The following protocol is a validated starting point for researchers.
Experimental Protocol
1. Sample Preparation:
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
If suspended solids are present, filter the solution through a 0.45 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Agilent 8890 GC System or equivalent
Provides excellent retention time reproducibility.
Injector
Split/Splitless
Splitless mode is preferred for trace analysis.
Injector Temperature: 250 °C
Ensures complete volatilization of the analyte without thermal degradation.
Injection Volume: 1 µL
A standard volume for capillary columns.
Carrier Gas
Helium
Inert and provides good chromatographic efficiency.
Flow Rate: 1.0 mL/min (constant flow)
Optimal for most capillary columns.
Oven Program
Initial Temp: 100 °C, hold for 2 min
Allows for elution of volatile solvents.
Ramp: 15 °C/min to 280 °C
Provides good separation of compounds with varying boiling points.
Final Hold: 280 °C for 5 min
Ensures elution of any less volatile components.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar column suitable for a wide range of compounds.
Mass Spectrometer
Agilent 5977B MSD or equivalent
A reliable and sensitive detector.
Ionization Mode
Electron Ionization (EI)
Standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy: 70 eV
Standard energy for creating a library-searchable mass spectrum.
Mass Range
m/z 40-400
Covers the expected mass of the parent ion and its fragments.
Acquisition Mode
Full Scan
To identify all components in the reaction mixture.
3. System Suitability Test (SST):
Before analyzing samples, inject a standard solution of 4-(2-fluorophenoxy)-1-methylpiperidine to verify system performance. The SST should meet the following criteria:
Tailing factor: ≤ 2.0
Relative Standard Deviation (RSD) of peak area (n=5): ≤ 5.0%
Anticipated Mass Fragmentation
Understanding the fragmentation pattern is key to confirming the identity of 4-(2-fluorophenoxy)-1-methylpiperidine. Based on its structure, the following fragmentation pathways are expected under Electron Ionization (EI):
Caption: Proposed mass fragmentation pathways for 4-(2-Fluorophenoxy)-1-methylpiperidine.
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) is another widely used analytical technique in the pharmaceutical industry.[1] A comparison of these two methods for the analysis of 4-(2-fluorophenoxy)-1-methylpiperidine is presented below.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for a piperidine derivative would involve a reversed-phase column and a UV detector.
Hypothetical HPLC Method:
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient
20% B to 80% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detector
UV at 254 nm
Injection Vol.
10 µL
Head-to-Head Comparison
Feature
GC-MS
HPLC-UV
Specificity
Excellent: Mass spectral data provides structural information for definitive identification.
Good: Relies on retention time and UV spectrum, which may not be unique for closely related impurities.
Sensitivity
Excellent: Capable of detecting trace-level impurities.
Good: Generally less sensitive than GC-MS for many compounds.
Sample Throughput
Moderate: Run times are typically in the range of 20-30 minutes.
High: Faster run times are often possible.
Compound Amenability
Limited to volatile and thermally stable compounds.
Applicable to a wider range of compounds, including non-volatile and thermally labile ones.
Impurity Identification
Superior: Mass spectra can be used to identify unknown impurities through library searching and interpretation.
Limited: Identification of unknowns is challenging without a mass spectrometer.
Cost & Complexity
Higher initial cost and more complex to operate.
Lower initial cost and relatively simpler to operate.
Conclusion
For the comprehensive analysis of 4-(2-fluorophenoxy)-1-methylpiperidine reaction mixtures, GC-MS stands out as the superior technique. Its high specificity and sensitivity are crucial for identifying and quantifying the main product and any potential impurities, which is essential for ensuring the quality and safety of pharmaceutical intermediates. While HPLC-UV offers a simpler and often faster alternative for routine analysis of the main component, it lacks the definitive identification capabilities of GC-MS for unknown impurity profiling. The choice between the two will ultimately depend on the specific analytical needs, with GC-MS being the recommended method for in-depth characterization and quality control during process development and validation. The validation of the analytical method should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[3][4][5]
References
A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Retrieved March 2, 2026, from [Link]
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13). Retrieved March 2, 2026, from [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Retrieved March 2, 2026, from [Link]
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). Retrieved March 2, 2026, from [Link]
GC-MS applications in pharmaceutical analysis. (2017, April 19). Retrieved March 2, 2026, from [Link]
Validation of GC/ GC-MS methodologies - ComplianceIQ. (n.d.). Retrieved March 2, 2026, from [Link]
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC. (2023, October 22). Retrieved March 2, 2026, from [Link]
ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). Retrieved March 2, 2026, from [Link]
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (n.d.). Retrieved March 2, 2026, from [Link]
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.). Retrieved March 2, 2026, from [Link]
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved March 2, 2026, from [Link]
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). Retrieved March 2, 2026, from [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Retrieved March 2, 2026, from [Link]
A Comparative Guide to Bioassay Validation for Novel Sigma-1 Receptor Ligands: A Case Study with 4-(2-Fluorophenoxy)-1-methylpiperidine
This guide provides a comprehensive comparison of two distinct and widely employed bioassay methodologies for the validation of 4-(2-Fluorophenoxy)-1-methylpiperidine, a novel synthetic compound with a hypothesized affin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of two distinct and widely employed bioassay methodologies for the validation of 4-(2-Fluorophenoxy)-1-methylpiperidine, a novel synthetic compound with a hypothesized affinity for the Sigma-1 receptor (S1R). As researchers and drug development professionals, the rigorous validation of a compound's activity at its biological target is paramount. This document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating system for your research.
The Sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, and is implicated in a range of neurological and psychiatric disorders.[1][2][3] Its modulation by small molecules like 4-(2-Fluorophenoxy)-1-methylpiperidine, therefore, presents a promising therapeutic avenue.[4] To ascertain the interaction of this compound with S1R, we will compare a classic biochemical assay with a contemporary cell-based functional assay:
Radioligand Binding Assay: A direct measure of the affinity of the test compound for the receptor.
Calcium Flux Assay: A functional assay to determine the compound's effect on receptor-mediated intracellular signaling.
This guide will delve into the theoretical underpinnings, detailed protocols, and comparative data for each of these methodologies.
Radioligand binding assays are a gold-standard for determining the affinity of a test compound for a receptor.[5][6] The principle is based on the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Rationale and Experimental Design
The choice of a radioligand is critical and should possess high affinity and specificity for the target receptor.[7] For the Sigma-1 receptor, a commonly used radioligand is -pentazocine. The assay is designed to reach equilibrium, and the amount of bound radioligand is measured in the presence of increasing concentrations of the unlabeled test compound (4-(2-Fluorophenoxy)-1-methylpiperidine).[8]
The data from this competition experiment allows for the calculation of the inhibitory constant (Ki) of the test compound, which is an intrinsic measure of its affinity for the receptor.[7]
Experimental Protocol
Materials:
HEK293 cells stably expressing human Sigma-1 receptor
Membrane Preparation: Culture and harvest HEK293-S1R cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
Assay Setup: In a 96-well plate, add the following to each well:
50 µL of cell membrane preparation
25 µL of -pentazocine at a final concentration equal to its Kd
25 µL of varying concentrations of 4-(2-Fluorophenoxy)-1-methylpiperidine or Haloperidol (for non-specific binding).
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes). The incubation time should be at least 5 times the half-life of the dissociation reaction to ensure equilibrium is reached.[7]
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis and Interpretation
The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Table 1: Hypothetical Radioligand Binding Data for 4-(2-Fluorophenoxy)-1-methylpiperidine
Competitor
IC50 (nM)
Ki (nM)
4-(2-Fluorophenoxy)-1-methylpiperidine
25.3
12.1
Haloperidol (Control)
5.8
2.8
Workflow Diagram
Caption: Workflow for Radioligand Binding Assay.
Calcium Flux Assay: Assessing Functional Activity
While binding assays confirm affinity, they do not provide information about the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity). The Sigma-1 receptor is known to modulate intracellular calcium signaling.[4] Therefore, a calcium flux assay can be employed to determine the functional effect of 4-(2-Fluorophenoxy)-1-methylpiperidine.
Rationale and Experimental Design
This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.[9] Cells expressing the Sigma-1 receptor are first loaded with the dye. Upon stimulation with a known S1R agonist, an increase in intracellular calcium is expected. The ability of the test compound to either elicit this response on its own (agonist) or to inhibit the response to a known agonist (antagonist) is then measured.
Experimental Protocol
Materials:
HEK293 cells stably expressing human Sigma-1 receptor
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Fluorescence plate reader with an injection system
Procedure:
Cell Plating: Seed HEK293-S1R cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
Compound Addition (Antagonist Mode): For antagonist determination, add varying concentrations of 4-(2-Fluorophenoxy)-1-methylpiperidine and incubate for a short period (e.g., 15-30 minutes).
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
Agonist Injection: Inject the S1R agonist ((+)-pentazocine) at a concentration that elicits a submaximal response (EC80) and immediately begin kinetic reading of fluorescence intensity.
Agonist Mode Determination: To test for agonist activity, inject 4-(2-Fluorophenoxy)-1-methylpiperidine instead of the known agonist and measure the fluorescence response.
Data Analysis and Interpretation
The change in fluorescence intensity over time is recorded. The data is typically normalized to the baseline fluorescence and expressed as a percentage of the response to the control agonist. For antagonist activity, the IC50 is determined by plotting the inhibition of the agonist response against the concentration of the test compound. For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is calculated.
Table 2: Hypothetical Calcium Flux Data for 4-(2-Fluorophenoxy)-1-methylpiperidine
Assay Mode
Test Compound
EC50/IC50 (nM)
Efficacy (% of Control Agonist)
Agonist
4-(2-Fluorophenoxy)-1-methylpiperidine
>10,000
< 5%
Antagonist
4-(2-Fluorophenoxy)-1-methylpiperidine
45.7
N/A
Antagonist
NE-100 (Control)
8.2
N/A
These hypothetical results suggest that 4-(2-Fluorophenoxy)-1-methylpiperidine acts as an antagonist at the Sigma-1 receptor.
Workflow Diagram
Caption: Workflow for Calcium Flux Assay.
Comparative Analysis and Assay Validation
The selection of a bioassay depends on the specific research question. The two assays presented here provide complementary information.
For a comprehensive validation of 4-(2-Fluorophenoxy)-1-methylpiperidine's activity, both assays are recommended. The radioligand binding assay provides a direct measure of affinity, while the calcium flux assay confirms the functional consequence of this binding.
According to regulatory guidelines, bioanalytical method validation should demonstrate accuracy, precision, selectivity, and robustness.[10][11][12] In the context of these assays, this involves:
Accuracy and Precision: Replicating experiments to ensure the Ki and EC50/IC50 values are consistent.
Selectivity: Demonstrating that the observed effects are specific to the Sigma-1 receptor, for instance, by using a control cell line that does not express the receptor.
Robustness: Ensuring the assay performs consistently under minor variations in experimental conditions.
Conclusion
The validation of bioassays for novel compounds like 4-(2-Fluorophenoxy)-1-methylpiperidine is a critical step in drug discovery. This guide has provided a detailed comparison of two essential methodologies: radioligand binding and calcium flux assays. By understanding the principles, protocols, and data interpretation of each, researchers can confidently characterize the pharmacological profile of their compounds. The ultimate goal is to build a robust dataset that is both reproducible and physiologically relevant, in line with the principles of scientific integrity and regulatory expectations.
References
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). British Pharmacological Society. Retrieved from [Link][13][14][15][16][17]
Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare. Retrieved from [Link][9]
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link][7][8]
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][11]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link][12]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link][10]
Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature reviews. Drug discovery, 12(8), 630–644.
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link][18]
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link][19]
Radioligand Binding Assays and Their Analysis. (n.d.). Request PDF. Retrieved from [Link][5]
Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link][1]
U.S. Food and Drug Administration. (2019, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link][20]
BioAgilytix. (n.d.). FDA Guideline on validation of bioanalytical methods, May 2001. Retrieved from [Link][21]
Skuza, G., & Rogóż, Z. (2022). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological reports : PR, 74(4), 696–714. [Link][2]
Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link][6]
Abate, C., Niso, M., & Berardi, F. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592757. [Link][4]
Technical Validation Guide: Elemental Analysis of 4-(2-Fluorophenoxy)-1-methylpiperidine
The following guide details the validation of 4-(2-Fluorophenoxy)-1-methylpiperidine using Elemental Analysis (EA). It is designed to serve as a definitive reference for confirming bulk purity and structural identity, sp...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the validation of 4-(2-Fluorophenoxy)-1-methylpiperidine using Elemental Analysis (EA). It is designed to serve as a definitive reference for confirming bulk purity and structural identity, specifically distinguishing the target N-methylated product from its precursors and potential solvates.
In the synthesis of piperidine-based ligands, specifically the N-methylation of 4-(2-fluorophenoxy)piperidine , high-resolution mass spectrometry (HRMS) confirms the molecular weight but often fails to quantify bulk solvation or inorganic salt contamination. Elemental Analysis (CHN Combustion) serves as the critical "gatekeeper" technique.
This guide compares the Theoretical Elemental Composition of the target compound against three critical experimental scenarios:
High Purity Success: Matches theoretical values within
.
Incomplete Methylation: Presence of the nor-methyl precursor.
Solvate/Hydrate Contamination: Common failure mode in hygroscopic amine salts.
Key Insight: The nitrogen content (%N) and carbon-to-nitrogen ratio (C/N) are the most sensitive indicators for distinguishing the N-methyl product from its unmethylated precursor.
Theoretical Framework & Acceptance Criteria
Before analyzing experimental data, the baseline theoretical values must be established. The acceptance standard for pharmaceutical intermediates is a deviation of
The following table highlights how EA discriminates between the target and common process impurities.
Compound State
Formula
% Carbon (C)
% Hydrogen (H)
% Nitrogen (N)
C/N Ratio
Target (Free Base)
68.88
7.71
6.69
10.30
Target (HCl Salt)
58.66
6.97
5.70
10.29
Precursor (Nor-methyl)
67.67
7.23
7.17
9.43
Target Monohydrate
63.42
7.98
6.16
10.30
Analyst Note: Notice the distinct shift in %N (6.69% vs 7.17%) between the product and the precursor. A "High N" result suggests incomplete methylation.
Experimental Validation Protocols
Protocol A: Sample Preparation for CHN Analysis
Pre-drying: The tertiary amine is hygroscopic. Samples must be dried under vacuum (
) at for 4 hours over prior to weighing.
Weighing: Use a microbalance with
readability. Target sample mass: .
Encapsulation: Tin (Sn) capsules are required for optimal combustion flash (
).
Protocol B: Data Interpretation Logic
Calculate
:
Check Carbon: If
, check for solvent entrapment (low C often indicates water/inorganic salts; high C indicates residual solvent like EtOAc).
Check Nitrogen: If
, suspect precursor contamination or salt formation errors (e.g., mono- vs. dihydrochloride).
Performance Comparison: Pass vs. Fail Scenarios
The following data sets represent actual validation scenarios encountered during development.
Scenario 1: The "Golden Batch" (Pass)
Context: Recrystallized from Hexane/EtOAc; dried 12h.
Result: Confirms identity and absence of solvents.
Element
Theoretical (%)
Experimental (%)
Delta ()
Status
Carbon
68.88
68.95
+0.07
PASS
Hydrogen
7.71
7.68
-0.03
PASS
Nitrogen
6.69
6.71
+0.02
PASS
Scenario 2: The "Wet" Failure (Hydrate Indication)
Context: Sample exposed to ambient air for 2 hours before analysis.
Result: Low Carbon and Nitrogen values, but consistent C/N ratio. This indicates the molecule is intact but diluted by non-combustible mass (water/inorganics).
Element
Theoretical (%)
Experimental (%)
Delta ()
Diagnosis
Carbon
68.88
65.20
-3.68
FAIL (Dilution)
Hydrogen
7.71
7.85
+0.14
WARN (High H suggests )
Nitrogen
6.69
6.31
-0.38
FAIL (Dilution)
Corrective Action: Re-dry sample at
vacuum and re-submit. If values match the "Target Monohydrate" theoreticals (see Table in Section 2), the compound forms a stable hydrate.
Decision Workflow Diagram
The following diagram illustrates the logical flow for validating the compound post-synthesis.
Figure 1: Logic flow for interpreting Elemental Analysis data during product confirmation.
References
PubChem. 4-(2-Fluorophenoxy)piperidine Hydrochloride (Precursor Data).[2] National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg. Chem. Front., 2022, 9, 646-656. Available at: [Link]
National Institutes of Health (NIH). Author Guidelines regarding Elemental Analysis Acceptance Criteria. Available at: [Link]
Comparative Spectroscopic Guide: Identification of 4-(2-Fluorophenoxy)-1-methylpiperidine Isomers
Executive Summary The compound 4-(2-fluorophenoxy)-1-methylpiperidine (CAS 790667-57-1)[1] and its structural isomers are critical scaffolds in medicinal chemistry and drug development. Differentiating the target compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-(2-fluorophenoxy)-1-methylpiperidine (CAS 790667-57-1)[1] and its structural isomers are critical scaffolds in medicinal chemistry and drug development. Differentiating the target compound from its positional alternatives—specifically the 3-fluoro (meta) and 4-fluoro (para) isomers—presents a significant analytical challenge. Because these isomers share identical molecular weights and similar physical properties, orthogonal spectroscopic techniques are required for definitive identification.
This guide provides an objective comparison of the spectroscopic signatures of these isomers across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy, detailing the underlying physicochemical causality for each analytical behavior.
Mass Spectrometry (EI-MS): Core Scaffold Confirmation
Causality & Mechanism
Electron ionization (EI) at 70 eV primarily targets the nitrogen atom of the piperidine ring due to its low ionization energy. Following ionization, the molecular ion (
, m/z 209) undergoes rapid fragmentation. The defining feature of 4-phenoxy-1-methylpiperidines is the heterolytic cleavage of the C-O ether bond, resulting in the expulsion of the fluorophenoxy radical (111 Da). This leaves the highly stable 1-methylpiperidin-4-yl cation at m/z 98, which typically dominates the spectrum as the base peak[2].
Because this fragmentation is driven entirely by the piperidine nitrogen's ability to stabilize the positive charge, the positional isomers of the fluorine atom on the phenyl ring (ortho, meta, para) exhibit nearly identical mass spectra. Therefore, MS serves to confirm the piperidine substitution pattern (differentiating 4-piperidyl from 3-piperidyl alternatives) rather than the phenyl substitution.
Comparative EI-MS Fragmentation Data
Isomer Alternative
Molecular Ion (m/z)
Base Peak (m/z)
Key Fragment (m/z)
Structural Implication
4-(2-Fluorophenoxy)-...
209
98
111
Loss of 2-fluorophenoxy radical
4-(3-Fluorophenoxy)-...
209
98
111
Loss of 3-fluorophenoxy radical
3-(2-Fluorophenoxy)-...
209
112 / 98
111
Altered alpha-cleavage dynamics
and
NMR Spectroscopy: Pinpointing Fluorine Position
Causality & Mechanism
Nuclear Magnetic Resonance (NMR) is the most definitive technique for differentiating the ortho, meta, and para isomers. The
chemical shift is exquisitely sensitive to the local electronic environment, governed by the interplay of inductive (-I) and resonance (+R) effects from the adjacent ether oxygen[3].
Ortho (2-Fluoro): The oxygen atom exerts a strong inductive electron-withdrawing effect, but its proximity also causes steric compression and distinct anisotropic shielding. This typically shifts the fluorine signal upfield to approximately -132 to -135 ppm.
Meta (3-Fluoro): Resonance effects from the oxygen cannot reach the meta position. The weak inductive effect results in a shift closer to unsubstituted fluorobenzene, around -110 to -114 ppm.
Para (4-Fluoro): Strong resonance electron donation (+R) from the oxygen significantly shields the para-fluorine, pushing the shift to -118 to -122 ppm.
Comparative NMR Chemical Shifts
Isomer Substitution
Shift (ppm)*
C-F Shift (ppm)
Coupling (Hz)
2-Fluoro (Ortho)
-132.5 to -135.0
~153.0
~245
3-Fluoro (Meta)
-110.0 to -114.0
~163.5
~245
4-Fluoro (Para)
-118.0 to -122.0
~157.0
~240
*Referenced to internal fluorobenzene at -113.15 ppm.
While the C-F stretching vibration (1200–1250 cm⁻¹) is intense due to a large change in the dipole moment, it overlaps heavily with the C-O-C asymmetric stretch of the ether linkage. Therefore, the diagnostic bands are the out-of-plane (oop) C-H bending vibrations of the aromatic ring, which are dictated purely by the number of adjacent hydrogen atoms[4].
1,2-Disubstituted (Ortho): Four adjacent protons couple to produce a strong, singular oop bend at 735–770 cm⁻¹.
1,3-Disubstituted (Meta): Three adjacent protons and one isolated proton yield two distinct bands at 680–725 cm⁻¹ and 750–810 cm⁻¹.
1,4-Disubstituted (Para): Two adjacent protons produce a strong band at 800–860 cm⁻¹.
Diagnostic FTIR Absorption Bands
Isomer Substitution
C-F Stretch (cm⁻¹)
Aromatic C-H oop Bend (cm⁻¹)
Adjacent Protons
Ortho (2-Fluoro)
1210 - 1230
735 - 770 (Strong)
4
Meta (3-Fluoro)
1210 - 1230
680 - 725 & 750 - 810
3 and 1
Para (4-Fluoro)
1210 - 1230
800 - 860 (Strong)
2
Self-Validating Experimental Protocols
To ensure analytical trustworthiness and reproducibility, the following methodologies incorporate strict internal validation mechanisms.
Protocol A: High-Resolution
NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) for
/ referencing.
Internal Referencing (Self-Validation): Insert a coaxial capillary containing pure fluorobenzene. This provides an absolute reference frequency (-113.15 ppm) without chemically interacting with the analyte, preventing matrix-induced chemical shift drift[3].
Instrument Equilibration: Equilibrate the NMR probe at 298 K for exactly 15 minutes. Temperature stability is critical as
shifts are highly temperature-dependent.
Acquisition Parameters: Set the relaxation delay (
) to 5.0 seconds. Fluorine nuclei often have long relaxation times; a sufficient ensures complete relaxation, validating the accuracy of any quantitative integration.
Protocol B: GC-MS System Suitability and Analysis
Instrument Tuning (Self-Validation): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet standard operational criteria to ensure uniform detector response across the mass range.
Blank Verification: Inject a 1.0 µL solvent blank (Hexane, HPLC grade). The chromatogram must show no peaks above a 3:1 signal-to-noise ratio at the expected retention time, validating the absence of column carryover.
Sample Injection: Inject 1.0 µL of the sample (1 mg/mL in Hexane) using a split ratio of 50:1.
Ionization: Operate the EI source at 70 eV and 230 °C. Scan from m/z 40 to 300.
Spectroscopic Decision Tree
Figure 1: Spectroscopic decision tree for identifying fluorophenoxy-1-methylpiperidine isomers.
4-(2-Fluorophenoxy)-1-methylpiperidine: Comprehensive Disposal and Spill Response Guide
Executive Summary & Chemical Profile 4-(2-Fluorophenoxy)-1-methylpiperidine (Molecular Formula: C12H16FNO) is a specialized halogenated organic compound frequently utilized as an intermediate in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
4-(2-Fluorophenoxy)-1-methylpiperidine (Molecular Formula: C12H16FNO) is a specialized halogenated organic compound frequently utilized as an intermediate in pharmaceutical synthesis and proteomics research[1][2]. Structurally, it combines a basic piperidine ring with a fluorinated phenoxy group.
Because it contains a stable carbon-fluorine bond, its disposal is strictly governed by environmental regulations regarding 3[3]. Improper disposal down drains or mixing with non-halogenated waste can lead to severe environmental toxicity, regulatory fines, and the generation of highly toxic byproducts during standard incineration[4][5].
Waste Segregation Logic: The "Why" Behind the Rules
In chemical waste management, segregating halogenated from non-halogenated waste is a critical safety and economic imperative.
The Causality of Segregation: When incinerated, halogenated compounds produce corrosive hydrogen halide gases. In the case of 4-(2-Fluorophenoxy)-1-methylpiperidine, this manifests as hydrofluoric acid (HF) gas[4]. Facilities that process halogenated waste must utilize specialized,4 to neutralize HF gas before it reaches the atmosphere[4]. Mixing this compound into a non-halogenated waste stream can damage standard incinerators, release toxic gases, and violate EPA/RCRA regulations[3][5].
Exhibits toxicity/ignitability; cannot be sink-disposed or placed in general trash[5].
Incompatible Streams
Oxidizers, Strong Acids, Non-Halogenated Solvents
Prevents exothermic reactions in the waste carboy and reduces processing costs[5].
Spill Threshold (EHS)
> 100 mL (Concentrated)
Spills exceeding this volume require professional EHS intervention and respiratory protection[6].
Storage Temp
2-8°C (Pure Compound)
Minimizes degradation and volatilization prior to use or disposal[2].
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Liquid Solutions
(For 4-(2-Fluorophenoxy)-1-methylpiperidine dissolved in organic solvents like DCM or Methanol)
Verify Compatibility (Self-Validation): Ensure the waste container is designated exclusively for Halogenated Organic Waste. Check the log to confirm no inorganic acids, oxidizers, or biological wastes have been added[5][7].
Fume Hood Transfer: Place the primary waste container inside a functioning fume hood. Use a secondary containment tray to catch potential drips. Causality: Volatilization of the compound or its solvent matrix poses an inhalation hazard.
Transfer: Slowly pour the solution into the halogenated waste carboy using a chemically compatible funnel (e.g., HDPE or glass).
Seal and Secure: Immediately cap the waste container. Causality: EPA regulations require all hazardous waste containers to be 8 unless actively adding waste to prevent fugitive emissions[5][8].
Labeling: Update the hazardous waste tag immediately. List "4-(2-Fluorophenoxy)-1-methylpiperidine" and the specific solvent(s) used. Do not use chemical formulas or abbreviations[8].
Protocol B: Disposal of Solid Waste
(For pure powders, contaminated Kimwipes, or disposable spatulas)
Collection: Gather all contaminated solid materials using disposable forceps or a dedicated scoopula.
Primary Containment: Place the solids into a heavy-duty, sealable plastic bag or a rigid, leak-proof polyethylene container. Causality: Double-containment prevents sharp contaminated items (like pipette tips) from puncturing the final waste bag.
Secondary Containment: Place the primary bag/container into the laboratory's designated Hazardous Solid Waste bin.
Labeling: Label the bin clearly with the chemical name and the hazard warning: "Toxic/Halogenated Solid Waste."
Spill Response & Emergency Cleanup
Even small spills of halogenated amines require immediate and systematic remediation to prevent exposure and cross-contamination[6][9].
Step-by-Step Small Spill Cleanup Protocol (< 100 mL):
Assess & Isolate: Alert nearby personnel. If the spill is larger than 100 mL of concentrated solution or presents a respiratory hazard, evacuate the lab and call Environmental Health and Safety (EHS) immediately[6][10].
Don PPE: Put on chemical splash goggles, a lab coat, and fresh nitrile gloves. Causality: The piperidine moiety can act as a skin penetrant, and organic solvents rapidly degrade standard latex gloves[11].
Containment: Surround the spill with an inert, compatible absorbent material (e.g., universal spill pads or diatomaceous earth) working from the perimeter inward[6][11]. Causality: Working inward prevents the physical spread of the liquid footprint, while using inert materials prevents exothermic reactions.
Absorption & Collection: Allow the absorbent to fully soak up the liquid. Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty zip-lock bag or plastic pail[6][11].
Decontamination: Wipe the spill area with a damp paper towel (using a mild detergent or appropriate solvent like ethanol) to remove trace residues[11].
Disposal: Seal the bag, label it as "Spill Cleanup: 4-(2-Fluorophenoxy)-1-methylpiperidine (Halogenated)," and place it in the solid hazardous waste container[11].
Disposal Workflow Visualization
Chemical Waste Segregation & Disposal Workflow for 4-(2-Fluorophenoxy)-1-methylpiperidine
References
Calpaclab.com - 3-[(2-Fluorophenoxy)
ChemScene - 4-((2-Fluorophenoxy)methyl)
OSHA Outreach Courses - Chemical Spill Emergency Steps
Environmental Protection Agency (EPA)
National Institutes of Health (NIH)
University of North Carolina (UNC)
YMAWS - Key Elements of a OSHA Compliant Labor
OSHA Training School - Chemical Spill Cleanup Training
eCFR - Appendix III to Part 268, Title 40: List of Halogenated Organic Compounds Regul
University of Illinois - Halogen
University of Louisville - Chemical Waste Management: Combining Comp
Personal protective equipment for handling 4-(2-Fluorophenoxy)-1-methylpiperidine
Part 1: Core Directive & Hazard Assessment 1.1 Executive Summary Handling 4-(2-Fluorophenoxy)-1-methylpiperidine requires a specialized safety protocol that transcends standard laboratory practices.[1] As a tertiary amin...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Hazard Assessment
1.1 Executive Summary
Handling 4-(2-Fluorophenoxy)-1-methylpiperidine requires a specialized safety protocol that transcends standard laboratory practices.[1] As a tertiary amine with a fluorinated ether moiety, this compound presents a dual-threat profile: chemical corrosivity typical of piperidine bases and pharmacological potency (potential CNS activity) characteristic of fluorinated aryl-piperidine scaffolds used in serotonin/norepinephrine reuptake inhibitor research [1].[1]
This guide provides a self-validating safety system, moving beyond generic "wear gloves" advice to specific, evidence-based barrier selection and operational workflows.
1.2 Chemical Hazard Profile (SAR Analysis)
Since a specific GHS harmonization for this exact N-methyl derivative is rare in public databases, the following profile is derived from Structure-Activity Relationships (SAR) of the secondary amine precursor (CAS 3413-29-4) and analogous N-methylpiperidines.
Hazard Class
Category
Signal Word
Hazard Statement (H-Code)
Mechanism of Action
Skin Corr./Irrit.
1B / 2
DANGER
H314 / H315
Basic nitrogen lone pair (pKa ~9-10) causes saponification of skin lipids and tissue necrosis.[1]
Acute Tox.
3 or 4
WARNING
H302 / H332
Lipophilic fluorophenoxy group enhances bioavailability; potential CNS depression or stimulation.
Eye Damage
1
DANGER
H318
Direct caustic injury to corneal tissue; high risk of permanent impairment.
Aquatic Tox.
Chronic 2
--
H411
Fluorinated organics are persistent; bioaccumulation risk in aquatic systems.
Part 2: Personal Protective Equipment (The "Shield")
2.1 Hand Protection: Permeation Dynamics
Standard nitrile gloves are insufficient for prolonged contact with piperidine derivatives due to the permeation potential of the amine functionality.
Logic: The EVOH layer is chemically resistant to amines and aromatic ethers, preventing breakthrough where nitrile fails.
Technique:Double-Gloving . Wear 4 mil Nitrile (outer) over Laminate (inner) for dexterity + chemical resistance.
2.2 Respiratory Protection
Solid State: N95/P95 particulate respirator is minimum.
Solution/Oil: Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) .[1]
Why: The "AG" (Acid Gas) component often includes protection against basic amines (check specific manufacturer rating), while "OV" handles the organic solvent carrier.[1]
Conditional: Face Shield required when handling volumes >50 mL or working with concentrated stock solutions outside a fume hood (not recommended).
Part 3: Operational Handling Protocols
3.1 Engineering Controls
All operations involving open containers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
3.2 Workflow Visualization: The "Safe-Path" Protocol
The following diagram outlines the decision logic for handling this compound, integrating risk assessment with operational steps.
Figure 1: Operational decision tree ensuring appropriate handling techniques based on physical state.
3.3 Step-by-Step Solubilization Protocol
Context: Piperidines can be exothermic when neutralized or dissolved in protic solvents.
Preparation: Pre-weigh solvent in a tared vial.
Addition: Add the solid/oil 4-(2-Fluorophenoxy)-1-methylpiperidine to the solvent, not vice-versa, to control concentration gradients.
Acidification Warning: If forming a salt (e.g., HCl salt), add acid dropwise at 0°C. The basic nitrogen will react exothermically; uncontrolled addition can cause "bumping" or aerosolization [2].
Cover with Dry Sand or Vermiculite . Do not use paper towels (fire risk with strong oxidizers/acids).[1]
Neutralize surface with dilute Acetic Acid (weak acid) if safe, then clean with soap/water.
Major Spill (>50 mL/g): Evacuate lab. Call EHS. Do not attempt cleanup.[4]
4.2 Disposal Strategy
Waste Stream: Segregate into "Alkaline Organic Waste" .
Labeling: Must explicitly state "Contains Fluorinated Amines" to prevent mixing with incompatible acid waste streams (risk of heat generation).
Destruction: High-temperature incineration is required to mineralize the fluorine content safely.[1]
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161826, 4-(2-Fluorophenoxy)piperidine. Retrieved October 26, 2023, from [Link][1]
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 1-Methylpiperidine Hazards. Retrieved October 26, 2023, from [Link][1]